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  • Product: 2-fluoro-N-methyl-5-nitrobenzamide
  • CAS: 136146-83-3

Core Science & Biosynthesis

Foundational

2-fluoro-N-methyl-5-nitrobenzamide CAS number

An In-Depth Technical Guide to 2-fluoro-N-methyl-5-nitrobenzamide (CAS: 136146-83-3) Introduction 2-fluoro-N-methyl-5-nitrobenzamide is a fluorinated nitroaromatic compound that serves as a critical intermediate in organ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-fluoro-N-methyl-5-nitrobenzamide (CAS: 136146-83-3)

Introduction

2-fluoro-N-methyl-5-nitrobenzamide is a fluorinated nitroaromatic compound that serves as a critical intermediate in organic synthesis. While not an end-product itself, its true value lies in its precisely arranged functional groups: a fluorine atom ortho to the amide, a nitro group in the para position, and an N-methylated amide. This specific arrangement makes it a highly valuable building block for the construction of more complex, biologically active molecules. Its most notable application is as a key precursor in the synthesis of advanced pharmaceuticals, including non-steroidal antiandrogen agents used in oncology.

This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's properties, a validated synthesis protocol, its applications in medicinal chemistry, analytical methods for quality control, and essential safety protocols. The information is presented to not only instruct but also to explain the causality behind the methodologies, reflecting a field-proven scientific perspective.

Physicochemical Properties and Identification

The fundamental characteristics of 2-fluoro-N-methyl-5-nitrobenzamide are summarized below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research and development setting.

PropertyValueSource(s)
CAS Number 136146-83-3[1][2][3]
Molecular Formula C₈H₇FN₂O₃[1][2]
Molecular Weight 198.15 g/mol [2][3]
MDL Number MFCD09909408[2]
Appearance Solid (typically a powder)
Purity (Typical) ≥95%

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of 2-fluoro-N-methyl-5-nitrobenzamide proceeds via a two-step process starting from 2-fluoro-5-nitrobenzoic acid. The strategy involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation with methylamine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-fluoro-5-nitrobenzoyl chloride

  • System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluoro-5-nitrobenzoic acid (1.0 eq). The use of a flame-dried apparatus and an inert atmosphere is critical to prevent the premature hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride intermediate.

  • Solvent and Catalyst: Add an anhydrous organic solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq). DMF catalyzes the reaction by forming a small amount of Vilsmeier reagent, which is a more potent acylating agent.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise to the stirring suspension at 0 °C (ice bath). This exothermic reaction generates HCl and SO₂ gas, which should be vented through a scrubber.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-fluoro-5-nitrobenzoyl chloride is typically a yellow oil or low-melting solid and is often used in the next step without further purification due to its moisture sensitivity. A similar procedure is outlined in a patent for a related isomer[4].

Step 2: Amidation with Methylamine

  • System Setup: In a separate flask, dissolve the crude 2-fluoro-5-nitrobenzoyl chloride from Step 1 in an anhydrous aprotic solvent like DCM or THF. Cool the solution to 0 °C.

  • Amine Addition: Slowly add a solution of methylamine (CH₃NH₂) (approx. 2.2 eq), either as a solution in THF/water or by bubbling methylamine gas through the solution[4]. An excess of the amine is used to react with the acyl chloride and to neutralize the HCl byproduct that is formed during the reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield pure 2-fluoro-N-methyl-5-nitrobenzamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Start 2-Fluoro-5-nitrobenzoic Acid (CAS: 7304-32-7) Reagent1 SOCl₂ (Thionyl Chloride) cat. DMF Start->Reagent1 Intermediate 2-Fluoro-5-nitrobenzoyl chloride (Reactive Intermediate) Reagent1->Intermediate Reflux Reagent2 Methylamine (CH₃NH₂) DCM or THF Intermediate->Reagent2 FinalProduct 2-Fluoro-N-methyl-5-nitrobenzamide (CAS: 136146-83-3) Reagent2->FinalProduct 0 °C to RT

Caption: Two-step synthesis of 2-fluoro-N-methyl-5-nitrobenzamide.

Applications in Drug Discovery and Chemical Biology

The primary utility of 2-fluoro-N-methyl-5-nitrobenzamide is as a molecular scaffold in medicinal chemistry. Its structure is a key fragment of Apalutamide, a potent non-steroidal antiandrogen used for the treatment of prostate cancer[5].

Apalutamide's chemical name is 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide [5]. The synthesis of Apalutamide involves coupling a complex spirocyclic amine to the 4-position of the benzamide ring, which is achieved after the reduction of the nitro group to an amine.

The presence of the fluorine atom at the ortho position is not accidental; it serves several critical functions in the final drug molecule:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can modulate the electronic properties (pKa) of the amide group, potentially enhancing binding to the target protein (the androgen receptor).

Beyond Apalutamide, related fluoronitrobenzoic acids are used to synthesize fluorescent probes and other heterocyclic APIs, highlighting the versatility of this chemical class in creating advanced research tools and therapeutics[6].

Structural Relationship Diagram

Structural_Relationship cluster_components Key Synthetic Components cluster_process Synthetic Process BuildingBlock 2-Fluoro-N-methyl-5-nitrobenzamide Reduction 1. Nitro Reduction (-NO₂ → -NH₂) BuildingBlock->Reduction Spirocycle Complex Spirocyclic Moiety Coupling 2. Amine Coupling Reaction Spirocycle->Coupling Reduction->Coupling FinalAPI Apalutamide (Anti-cancer Agent) Coupling->FinalAPI

Caption: Role as a key building block in Apalutamide synthesis.

Analytical and Quality Control Protocols

Ensuring the purity of 2-fluoro-N-methyl-5-nitrobenzamide is critical for its use in pharmaceutical synthesis. The primary method for purity assessment and impurity profiling is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: Purity Assessment by RP-HPLC

This protocol is adapted from methodologies used for the analysis of Apalutamide and its related substances[5].

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or equivalent C18 stationary phase. The C18 phase provides excellent retention for moderately polar aromatic compounds.

  • Mobile Phase:

    • Solvent A: Ammonium phosphate buffer solution.

    • Solvent B: Acetonitrile.

    • Rationale: A buffered aqueous phase (A) controls the ionization state of any acidic or basic impurities, while a polar organic solvent (B) elutes the compounds. Acetonitrile is chosen for its low UV cutoff and compatibility with buffered systems.

  • Chromatographic Conditions:

    • Mode: Gradient elution. A gradient is preferred over isocratic elution to ensure good separation of potential impurities with different polarities and to provide a sharp peak for the main analyte.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 243 nm. This wavelength is selected to achieve high sensitivity for the nitroaromatic chromophore.

    • Column Temperature: Ambient or controlled at 30 °C for reproducibility.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Acetonitrile:Water) to a final concentration of approximately 0.5-1.0 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Other Recommended Analytical Methods:

  • ¹H and ¹⁹F NMR: To confirm the chemical structure and identify any structural isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Melting Point: As a simple, rapid indicator of purity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-fluoro-N-methyl-5-nitrobenzamide is not widely available, hazard information can be reliably inferred from structurally related compounds like Methyl 2-fluoro-5-nitrobenzoate and 2-Fluoro-N-methyl-4-nitrobenzamide[7].

Hazard ClassGHS Hazard Statement(s)Precautionary CodesSource(s)
Acute Toxicity H302: Harmful if swallowedP264, P270, P301+P317, P330[7]
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P317[7]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338[7]
Handling and Storage Recommendations:
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[7].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. A storage temperature of "sealed in dry, room temperature" is recommended.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-fluoro-N-methyl-5-nitrobenzamide is more than a simple chemical; it is an enabling tool for modern medicinal chemistry. Its well-defined structure provides a reliable starting point for the synthesis of complex, high-value molecules like Apalutamide. Understanding its synthesis, analytical characterization, and safe handling is paramount for any research team aiming to leverage its synthetic potential in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary to utilize this important building block effectively and safely.

References

  • CP Lab Safety. 2-FLUORO-N-METHYL-5-NITROBENZAMIDE, 96%.

  • Sigma-Aldrich. Methyl 2-fluoro-5-nitrobenzoate.

  • PubChem. 2-Fluoro-5-nitrobenzamide.

  • Ossila. 2-Fluoro-5-nitrobenzoic acid.

  • Ozerskaya, A. V. et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022, vii, 108-125.

  • PubChem. Methyl 2-Fluoro-5-nitrobenzoate.

  • BLD Pharm. 2-Fluoro-N-methyl-5-nitrobenzamide.

  • Simson Pharma Limited. 2-Fluoro-N methyl-5-nitrobenzamide.

  • ChemicalBook. 5-FLUORO-2-NITROBENZAMIDE synthesis.

  • ECHEMI. METHYL2-FLUORO-5-NITROBENZOATE SDS.

  • Appchem. 2-FLUORO-N-METHYL-5-NITROBENZAMIDE | 136146-83-3.

  • BLD Pharm. Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.

  • Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

  • Sigma-Aldrich. 2-Fluoro-N-methyl-4-nitrobenzamide.

  • Bandaru, S.R. et al. Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC. GSC Biological and Pharmaceutical Sciences, 2024, 27(3), 205-214.

Sources

Exploratory

An In-depth Technical Guide to 2-fluoro-N-methyl-5-nitrobenzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 2-fluoro-N-methyl-5-nitrobenzamide is a valuable synthetic intermediate in the field of medicinal chemistry. Its unique combination of a reactive f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-fluoro-N-methyl-5-nitrobenzamide is a valuable synthetic intermediate in the field of medicinal chemistry. Its unique combination of a reactive fluorine atom, a nitro group amenable to further transformations, and an N-methylamide moiety makes it a versatile building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential applications in drug discovery, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of Fluorinated Benzamides

Fluorine-containing organic molecules have gained significant traction in drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Benzamide derivatives, in turn, are a common scaffold in a wide range of pharmaceuticals, exhibiting diverse biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The strategic incorporation of a fluorine atom and a nitro group onto the N-methylbenzamide scaffold, as seen in 2-fluoro-N-methyl-5-nitrobenzamide, creates a molecule primed for further chemical elaboration, making it a compound of significant interest to researchers in synthetic and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-fluoro-N-methyl-5-nitrobenzamide is essential for its effective handling, reaction optimization, and incorporation into synthetic workflows. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇FN₂O₃Calculated
Molecular Weight 198.15 g/mol [2]
Appearance Predicted to be a solidGeneral observation for similar compounds
CAS Number Not available
Solubility Expected to be soluble in common organic solvents (e.g., DMF, DMSO, THF, ethyl acetate)Inferred from synthesis protocols of related compounds[3]

Note: While a specific CAS Registry Number for 2-fluoro-N-methyl-5-nitrobenzamide is not readily found in public databases, the unmethylated analog, 2-fluoro-5-nitrobenzamide, has the CAS number 136146-82-2.[4] The positional isomer, 2-fluoro-N-methyl-4-nitrobenzamide, is registered under CAS number 915087-24-0.[2]

Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide: A Step-by-Step Protocol

The synthesis of 2-fluoro-N-methyl-5-nitrobenzamide can be reliably achieved from the commercially available starting material, 2-fluoro-5-nitrobenzoic acid. The following protocol is adapted from established methods for the synthesis of related N-methylbenzamides and is designed to be a self-validating system with clear causality behind each step.

Synthesis Workflow Diagram

G cluster_0 Activation of Carboxylic Acid cluster_1 Amidation cluster_2 Work-up and Purification A 2-fluoro-5-nitrobenzoic acid C 2-fluoro-5-nitrobenzoyl chloride A->C Activation in DMF (cat.) -5°C to 0°C B Thionyl Chloride (SOCl₂) B->C E 2-fluoro-N-methyl-5-nitrobenzamide C->E Addition in THF 0°C to 25°C D Methylamine (CH₃NH₂) D->E F Aqueous Work-up E->F G Extraction with Ethyl Acetate F->G H Purification (e.g., Recrystallization) G->H I Pure Product H->I

Caption: Workflow for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide.

Detailed Experimental Protocol

Materials:

  • 2-fluoro-5-nitrobenzoic acid (CAS: 7304-32-7)[5]

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Methylamine solution (e.g., 2 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-nitrobenzoic acid (1 equivalent) in a minimal amount of anhydrous DMF.

    • Cool the solution to -5 °C using an appropriate cooling bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 0 °C. The use of thionyl chloride is a standard and efficient method to convert a carboxylic acid to a more reactive acyl chloride. DMF acts as a catalyst in this reaction.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional hour to ensure complete formation of the acyl chloride intermediate.

  • Amidation:

    • In a separate flask, prepare a solution of methylamine (e.g., 2 M in THF, 4-5 equivalents). The excess methylamine serves to drive the reaction to completion and neutralize the HCl generated during the reaction.

    • Cool the methylamine solution to 0 °C.

    • Slowly add the freshly prepared 2-fluoro-5-nitrobenzoyl chloride solution from the first flask to the stirred methylamine solution via a cannula or dropping funnel. This exothermic reaction should be controlled by maintaining the temperature at 0 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (approximately 25 °C) and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing ice-water to quench the reaction and precipitate the product.

    • Extract the aqueous suspension with ethyl acetate (2-3 times). Ethyl acetate is a suitable solvent for extracting the desired organic product.

    • Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-fluoro-N-methyl-5-nitrobenzamide.

Applications in Drug Discovery and Medicinal Chemistry

2-fluoro-N-methyl-5-nitrobenzamide is not typically an end-product but rather a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Heterocyclic Synthesis: The presence of the ortho-fluoro and para-nitro substituents on the benzene ring activates the molecule for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of various nucleophiles, leading to the construction of diverse heterocyclic ring systems, which are prevalent in many drug molecules.[6]

  • Precursor for Amino Derivatives: The nitro group can be readily reduced to an amine. This transformation opens up a plethora of synthetic possibilities, as the resulting amino group can be further functionalized through acylation, alkylation, or diazotization reactions. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

  • Building Block for Bioactive Molecules: The N-methylamide functionality can participate in hydrogen bonding interactions with biological targets. The overall electronic nature of the molecule, influenced by the fluorine and nitro groups, can be fine-tuned to optimize binding affinity and pharmacokinetic properties. For instance, the reduced analog, 4-amino-2-fluoro-N-methyl-benzamide, is a key intermediate in the synthesis of Enzalutamide, a second-generation anti-androgen used in the treatment of prostate cancer.[7]

Predicted Spectroscopic Data for Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons.

  • Aromatic Protons (Ar-H): The three aromatic protons will appear in the downfield region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (doublets and doublets of doublets) arising from both proton-proton and proton-fluorine couplings. The proton ortho to the nitro group is expected to be the most downfield.

  • N-Methyl Protons (-NHCH₃): A doublet will be observed in the upfield region (typically δ 2.8-3.1 ppm) due to coupling with the adjacent N-H proton.

  • Amide Proton (-NHCH₃): A broad singlet or a quartet (due to coupling with the methyl protons) is expected in the downfield region (typically δ 8.0-9.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (C=O): A signal is expected in the range of δ 164-168 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and nitro substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • N-Methyl Carbon (-NHCH₃): A signal is expected in the upfield region, typically around δ 26-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band in the region of 1640-1680 cm⁻¹.

  • N-O Asymmetric and Symmetric Stretches: Two strong bands characteristic of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak.

  • Molecular Ion (M⁺): A peak at m/z = 198.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methyl group ([M-15]⁺), the nitro group ([M-46]⁺), and cleavage of the amide bond, leading to characteristic fragment ions.

Safety and Handling

As with all laboratory chemicals, 2-fluoro-N-methyl-5-nitrobenzamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-fluoro-N-methyl-5-nitrobenzamide is a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its well-defined physicochemical properties and predictable reactivity, coupled with a reliable synthetic protocol, make it an accessible and valuable tool for medicinal chemists. The insights provided in this technical guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of novel therapeutics.

References

  • PubChem. 2-Fluoro-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • SpectraBase. N-Methyl-p-nitrobenzamide. [Link]

  • PubChem. N-methyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408.
  • Kumar, S., & Narasimhan, B. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • NIST. Benzamide, N-methyl-. National Institute of Standards and Technology. [Link]

  • The Royal Society of Chemistry. (2014).
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

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Foundational

An In-depth Technical Guide to 2-fluoro-N-methyl-5-nitrobenzamide: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-fluoro-N-methyl-5-nitrobenzamide, a key chemical inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-fluoro-N-methyl-5-nitrobenzamide, a key chemical intermediate with significant relevance in pharmaceutical synthesis. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and thorough characterization, offering insights grounded in practical laboratory experience.

Introduction and Significance

2-fluoro-N-methyl-5-nitrobenzamide (CAS No. 136146-83-3) is a substituted benzamide that has garnered attention primarily as a crucial intermediate in the synthesis of pharmacologically active molecules.[1] Notably, it is recognized as a significant impurity in the production of Enzalutamide, a potent second-generation antiandrogen used in the treatment of castration-resistant prostate cancer. A thorough understanding of its structure, synthesis, and characterization is therefore paramount for process optimization and quality control in drug development.

The strategic placement of the fluorine atom, the nitro group, and the N-methylamide functionality on the benzene ring imparts specific reactivity and properties to the molecule, making it a versatile building block in medicinal chemistry.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-fluoro-N-methyl-5-nitrobenzamide is essential for its handling, purification, and use in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C8H7FN2O3[2]
Molecular Weight 198.15 g/mol [2]
CAS Number 136146-83-3[1]
Appearance Expected to be a solid at room temperatureGeneral chemical knowledge

Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

The synthesis of 2-fluoro-N-methyl-5-nitrobenzamide is most effectively achieved through a two-step process starting from 2-fluoro-5-nitrobenzoic acid. This method involves the activation of the carboxylic acid followed by amidation with methylamine.

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Start 2-fluoro-5-nitrobenzoic acid Reagent1 SOCl2 or (COCl)2 Start->Reagent1 Activation AcylChloride Intermediate: 2-fluoro-5-nitrobenzoyl chloride Reagent2 Methylamine (CH3NH2) AcylChloride->Reagent2 Nucleophilic Acyl Substitution Reagent1->AcylChloride Reaction Product 2-fluoro-N-methyl-5-nitrobenzamide Reagent2->Product Reaction

Caption: Synthesis workflow for 2-fluoro-N-methyl-5-nitrobenzamide.

Experimental Protocol

Step 1: Synthesis of 2-fluoro-5-nitrobenzoyl chloride

  • Rationale: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Acyl chlorides are significantly more reactive towards nucleophiles, such as methylamine, than the parent carboxylic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5.0 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-5-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

  • Rationale: This step involves the nucleophilic acyl substitution of the highly reactive acyl chloride with methylamine. The reaction is typically fast and exothermic. The use of a base, such as triethylamine or an excess of methylamine, is necessary to neutralize the hydrochloric acid generated during the reaction.

  • Procedure:

    • Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride from the previous step in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add a solution of methylamine (2.2 eq) in the same solvent. A precipitate will likely form.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 2-fluoro-N-methyl-5-nitrobenzamide.

Spectroscopic Characterization

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons (3H) exhibiting complex splitting patterns due to fluorine-hydrogen coupling. - A doublet for the N-methyl protons (3H) around 2.8-3.0 ppm. - A broad singlet for the amide proton (1H) around 8.0-8.5 ppm.
¹³C NMR - A carbonyl carbon signal around 165 ppm. - Aromatic carbon signals, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). - A signal for the N-methyl carbon around 26 ppm.
IR Spectroscopy - A strong C=O stretching vibration for the amide around 1640-1680 cm⁻¹. - An N-H stretching vibration around 3300-3500 cm⁻¹. - Characteristic absorptions for the nitro group (NO₂) around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). - A C-F stretching vibration around 1200-1300 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 198.15. - Fragmentation patterns characteristic of benzamide derivatives.

Applications in Drug Development

The primary documented application of 2-fluoro-N-methyl-5-nitrobenzamide is as a key intermediate in the synthesis of impurities of Enzalutamide.[1] The structural similarity to intermediates used in the synthesis of various pharmaceutical agents suggests its potential utility in the development of other novel therapeutics. The presence of the nitro group allows for its reduction to an amine, opening up a wide range of further chemical transformations.

Conclusion

2-fluoro-N-methyl-5-nitrobenzamide is a valuable chemical entity with a defined role in pharmaceutical process chemistry. This guide has provided a detailed overview of its structure, properties, a robust synthesis protocol with clear rationales for the experimental choices, and expected analytical characterization data. For researchers and drug development professionals, a comprehensive understanding of this molecule is crucial for the synthesis of complex pharmaceutical targets and for ensuring the purity of final drug products.

References

Sources

Exploratory

An In-depth Technical Guide to 2-fluoro-N-methyl-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-fluoro-N-methyl-5-nitrobenzamide, a compound of inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-fluoro-N-methyl-5-nitrobenzamide, a compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles and available data on related structures, this document outlines the compound's nomenclature, physicochemical properties, a robust synthesis protocol, and an analysis of its potential reactivity and biological significance.

Chemical Identity and Nomenclature

The formal IUPAC name for the topic compound is 2-fluoro-N-methyl-5-nitrobenzamide . This nomenclature is derived from its core structure: a benzamide, which is a benzene ring attached to a carbonyl group that is, in turn, bonded to a nitrogen atom. The substitutions on this core structure are a fluorine atom at the 2-position of the benzene ring, a nitro group (NO₂) at the 5-position, and a methyl group (CH₃) on the nitrogen of the amide.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-fluoro-N-methyl-5-nitrobenzamideLogical Derivation
Molecular Formula C₈H₇FN₂O₃Derived
Molecular Weight 198.15 g/mol Derived
Canonical SMILES CNC(=O)C1=C(F)C=C(C=C1)[O-]Predicted
InChI Key (Predicted)Not Available
CAS Number Not AssignedNot Available

Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/StateRationale/Comparison
Appearance Yellowish solidThe nitroaromatic group typically imparts a yellow color. The positional isomer, 2-fluoro-N-methyl-4-nitrobenzamide, is a yellow solid.[1]
Melting Point (°C) Not availableThe precursor, 2-fluoro-5-nitrobenzoic acid, has a melting point of 142-144 °C.[2][3] Amidation can either increase or decrease the melting point depending on crystal packing.
Boiling Point (°C) > 300 °CHigh, due to the polar nature and hydrogen bonding potential of the amide group.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water.The amide and nitro groups increase polarity, but the aromatic ring limits water solubility.
Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and nitro substituents. A doublet for the N-methyl group would be observed, likely in the range of δ 2.8-3.2 ppm, with coupling to the amide proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms, including the carbonyl carbon (around 165-170 ppm), the aromatic carbons (with C-F coupling), and the N-methyl carbon (around 25-30 ppm).

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 198.15. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the amide bond.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹, respectively).

Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

While a specific protocol for 2-fluoro-N-methyl-5-nitrobenzamide is not explicitly detailed in the available literature, a reliable synthetic route can be designed based on the well-established amidation of a carboxylic acid. The following two-step procedure is adapted from a documented synthesis of the positional isomer, 2-fluoro-N-methyl-4-nitrobenzamide, and represents a robust and scalable approach.[1]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up & Purification A 2-Fluoro-5-nitrobenzoic acid C 2-Fluoro-5-nitrobenzoyl chloride A->C DMF (cat.), -5°C to 0°C B Thionyl Chloride (SOCl₂) B->C E 2-fluoro-N-methyl-5-nitrobenzamide C->E 0°C to 25°C D Methylamine (CH₃NH₂) in THF D->E F Quench with ice-water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Final Product H->I

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-fluoro-N-methyl-5-nitrobenzamide, a key chemical intermediate in pharmaceutical research and development. The documen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-fluoro-N-methyl-5-nitrobenzamide, a key chemical intermediate in pharmaceutical research and development. The document elucidates the underlying chemical principles, offers detailed, field-proven experimental protocols, and presents a critical analysis of the strategic choices made during synthesis. Designed for researchers, chemists, and drug development professionals, this guide emphasizes scientific integrity, reproducibility, and safety. We will explore the predominant synthetic strategy, which involves the activation of 2-fluoro-5-nitrobenzoic acid to its corresponding acyl chloride, followed by amidation with methylamine. An alternative pathway using direct amide coupling reagents is also discussed, providing a comparative perspective for process optimization.

Introduction and Strategic Importance

2-fluoro-N-methyl-5-nitrobenzamide is a substituted benzamide derivative of significant interest in medicinal chemistry. Its structural motifs, particularly the fluorine and nitro groups, are crucial for modulating the pharmacokinetic and pharmacodynamic properties of larger molecules. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] The presence of these functional groups makes the compound a versatile building block for the synthesis of more complex heterocyclic structures and active pharmaceutical ingredients (APIs). For instance, related structures are integral to the development of novel therapeutics, including PARP inhibitors like Niraparib.[2][3]

The primary focus of this guide is the efficient and reliable synthesis of this intermediate, starting from the commercially available precursor, 2-fluoro-5-nitrobenzoic acid.

Table 1: Physicochemical Properties of the Key Starting Material

PropertyValueSource
Compound Name 2-Fluoro-5-nitrobenzoic acid
CAS Number 7304-32-7[4]
Molecular Formula C₇H₄FNO₄[4]
Molecular Weight 185.11 g/mol [4]
Appearance White to light yellow solid/powder[4]
Melting Point 142-144 °C[4]

Retrosynthetic Analysis and Core Synthetic Strategy

The most logical and industrially scalable approach to synthesizing 2-fluoro-N-methyl-5-nitrobenzamide involves the formation of an amide bond between a carboxylic acid precursor and methylamine. A direct condensation reaction between a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt and a high activation energy barrier.[5] Therefore, activation of the carboxylic acid is essential.

Two primary strategies emerge from this principle:

  • Two-Step Acyl Halide Pathway: Conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with the amine. This is a classic, robust, and cost-effective method.

  • One-Pot Direct Coupling Pathway: Utilization of a coupling reagent to activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions.

This guide will focus on the acyl halide pathway as the primary method due to its high efficiency and widespread use, while also detailing the direct coupling approach as a viable alternative.

Primary Synthesis Pathway: Acyl Chloride Formation and Amination

This well-established, two-step method provides high yields and is readily scalable. The process first involves the activation of 2-fluoro-5-nitrobenzoic acid using a chlorinating agent, followed by nucleophilic acyl substitution with methylamine.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-Fluoro-5-nitrobenzoic Acid B 2-Fluoro-5-nitrobenzoyl Chloride A->B  Thionyl Chloride (SOCl₂)  or Oxalyl Chloride  Solvent (e.g., DCM, Toluene) C 2-Fluoro-N-methyl-5-nitrobenzamide B->C  Methylamine (CH₃NH₂)  Base (e.g., Et₃N, Pyridine)  Solvent (e.g., THF, DCM)

Caption: General experimental workflow for the two-step synthesis.

Table 3: Quantitative Protocol Summary (Acyl Chloride Pathway)

ParameterValue/ConditionRationale/Notes
Starting Material 2-Fluoro-5-nitrobenzoic acid1.0 equivalent
Chlorinating Agent Thionyl Chloride1.2 - 1.5 equivalents
Amine Methylamine2.0 - 2.5 equivalents
Base (Amidation) Triethylamine1.5 equivalents
Reaction Temp. Step 1: Reflux; Step 2: 0°C to RTControlled conditions for safety and yield.
Reaction Time Step 1: ~2h; Step 2: ~3hMonitor by TLC for completion.
Typical Yield ~90% (based on analog) [6]High efficiency pathway.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylamine (CH₃NH₂): Flammable, corrosive, and toxic. Can cause severe skin and eye irritation. Use in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene and THF are flammable. Avoid inhalation and skin contact.

  • Reaction Byproducts: The formation of HCl and SO₂ gas requires proper ventilation. The reaction should be quenched carefully.

Conclusion

The synthesis of 2-fluoro-N-methyl-5-nitrobenzamide is most effectively achieved through a two-step process involving the conversion of 2-fluoro-5-nitrobenzoic acid to its acyl chloride, followed by amidation with methylamine. This method is robust, high-yielding, and scalable. For more delicate substrates, direct amide bond formation using coupling reagents provides a milder, albeit more costly, alternative. The choice of pathway should be guided by the scale of the synthesis, cost considerations, and the chemical stability of other functional groups present in more complex starting materials. Adherence to strict safety protocols is paramount when handling the corrosive and toxic reagents involved in these procedures.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]

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  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • CA2821517A1 - Process for producing nitrobenzoyl chloride. Google Patents.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib. Google Patents.
  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

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Exploratory

A Technical Guide to the Synthesis of 2-Fluoro-N-methyl-5-nitrobenzamide: Starting Materials and Core Protocols

This guide provides an in-depth analysis of the synthetic pathways leading to 2-fluoro-N-methyl-5-nitrobenzamide, a key intermediate in pharmaceutical manufacturing. We will dissect the primary and alternative synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthetic pathways leading to 2-fluoro-N-methyl-5-nitrobenzamide, a key intermediate in pharmaceutical manufacturing. We will dissect the primary and alternative synthetic strategies, focusing on the selection of starting materials and the rationale behind established protocols. This document is intended for researchers, chemists, and process development professionals seeking a robust understanding of this synthesis.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic approach to 2-fluoro-N-methyl-5-nitrobenzamide logically disconnects the final amide bond. This primary disconnection immediately identifies two key synthons: an activated 2-fluoro-5-nitrobenzoic acid derivative and methylamine. This highlights the most direct and industrially favored starting material: 2-fluoro-5-nitrobenzoic acid .

A secondary, less direct disconnection considers the formation of the carboxylic acid functionality itself. This pathway originates from the oxidation of a methyl group, pointing to 2-fluoro-5-nitrotoluene as a viable alternative starting material, albeit one requiring an additional synthetic step.

G cluster_0 Primary Route cluster_1 Alternative Route target 2-Fluoro-N-methyl-5-nitrobenzamide start1 2-Fluoro-5-nitrobenzoic Acid target->start1 Amide Disconnection reagent1 Methylamine target->reagent1 Amide Disconnection start2 2-Fluoro-5-nitrotoluene start1->start2 Oxidation Disconnection intermediate 2-Fluoro-5-nitrobenzoic Acid

Caption: Retrosynthetic analysis of 2-fluoro-N-methyl-5-nitrobenzamide.

Primary Synthetic Route: The 2-Fluoro-5-nitrobenzoic Acid Pathway

This is the most convergent and widely adopted method for preparing the target molecule. Its efficiency stems from the commercial availability of 2-fluoro-5-nitrobenzoic acid and the high-yielding nature of amide bond formation. The process is a classic two-step, one-pot synthesis.[1][2]

Principle of the Reaction

The synthesis hinges on the conversion of the carboxylic acid into a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This activated intermediate is not isolated but is reacted in situ with methylamine. The causality is clear: the hydroxyl group of the carboxylic acid is a poor leaving group. Converting it to a chlorosulfite ester (with SOCl₂) or an acyl chloride creates a highly electrophilic carbonyl carbon, primed for nucleophilic attack by methylamine.

Detailed Experimental Protocol
  • Step 1: Acyl Chloride Formation.

    • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), cautiously add thionyl chloride (1.2–1.5 eq) at 0–5 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of a Vilsmeier reagent.[4]

    • Allow the reaction mixture to stir at room temperature for 1-3 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Step 2: Amidation.

    • Cool the reaction mixture containing the crude acyl chloride back to 0 °C.

    • Slowly add a solution of methylamine (typically a 2M solution in THF or an aqueous solution, >2.0 eq) dropwise, ensuring the temperature remains below 10 °C. The use of excess methylamine is crucial as it acts both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Upon completion, the reaction is quenched by pouring it into ice-water. The product, 2-fluoro-N-methyl-5-nitrobenzamide, typically precipitates as a solid and can be collected by filtration, washed with water, and dried. Yields for this procedure are generally high, often exceeding 90%.[5]

G start 2-Fluoro-5-nitrobenzoic Acid reagent1 + SOCl₂, DMF (cat.) start->reagent1 intermediate Acyl Chloride Intermediate reagent2 + Methylamine (excess) intermediate->reagent2 product 2-Fluoro-N-methyl-5- nitrobenzamide reagent1->intermediate reagent2->product G start 2-Fluoro-5-nitrotoluene reagent1 + KMnO₄, Heat start->reagent1 intermediate1 2-Fluoro-5-nitrobenzoic Acid reagent2 + SOCl₂ intermediate1->reagent2 intermediate2 Acyl Chloride Intermediate reagent3 + Methylamine intermediate2->reagent3 product 2-Fluoro-N-methyl-5- nitrobenzamide reagent1->intermediate1 reagent2->intermediate2 reagent3->product

Caption: Workflow for synthesis from 2-fluoro-5-nitrotoluene.

Comparative Analysis of Starting Materials

The choice of starting material is a critical decision in process development, balancing cost, efficiency, and safety.

ParameterRoute 1: 2-Fluoro-5-nitrobenzoic AcidRoute 2: 2-Fluoro-5-nitrotoluene
Number of Steps 1 (one-pot, two transformations)2 (distinct oxidation and amidation steps)
Typical Overall Yield High (>90%) [5]Moderate (65–75%)
Atom Economy ExcellentModerate (due to oxidizing agent)
Reagent Safety Thionyl chloride is corrosive and toxic.Potassium permanganate is a strong, hazardous oxidizer.
Waste Generation Primarily solvent and salt byproducts.Generates significant MnO₂ waste.
Cost-Effectiveness Highly dependent on the market price of the starting acid.Can be more economical if the starting toluene is significantly cheaper.

Conclusion

For the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide, the use of 2-fluoro-5-nitrobenzoic acid as the starting material represents the most efficient and high-yielding strategy. The protocol, involving activation with thionyl chloride followed by reaction with methylamine, is robust, scalable, and well-documented. The alternative route starting from 2-fluoro-5-nitrotoluene offers a viable, albeit longer and lower-yielding, option that may be considered based on raw material cost analysis. The selection between these two primary starting materials should be made after a thorough evaluation of process economics, equipment availability, and waste management capabilities.

References

  • Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka. Available at: [Link]

  • PubChem. 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875. Available at: [Link]

  • Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • SpringerLink. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

  • ResearchGate. (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available at: [Link]

  • Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • ChemRxiv. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available at: [Link]

  • Google Patents. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • LibreTexts. 21.7: Chemistry of Amides. Available at: [Link]

  • ResearchGate. Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

  • Google Patents. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

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Foundational

Spectroscopic data for 2-fluoro-N-methyl-5-nitrobenzamide

An In-depth Technical Guide to the Spectroscopic Characterization of 2-fluoro-N-methyl-5-nitrobenzamide Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-fluoro-N-methyl-5-nitrobenzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-fluoro-N-methyl-5-nitrobenzamide, a compound of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthesis and detailed spectroscopic interpretation, offering field-proven insights into the causality behind experimental choices and data interpretation. Our approach ensures that the characterization process is self-validating, grounding all claims in authoritative spectroscopic principles.

Introduction and Synthetic Strategy

2-fluoro-N-methyl-5-nitrobenzamide is a substituted benzamide derivative. Such structures are common scaffolds in medicinal chemistry, and the presence of a fluorine atom and a nitro group can significantly influence pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation and purity assessment are therefore critical. This guide will cover the essential spectroscopic techniques required for its unambiguous identification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The most direct synthetic route to 2-fluoro-N-methyl-5-nitrobenzamide involves the amidation of its carboxylic acid precursor, 2-fluoro-5-nitrobenzoic acid. This precursor is commercially available and its spectroscopic data are well-documented.[1][2]

Synthetic Workflow: From Carboxylic Acid to Amide

The conversion of a carboxylic acid to a secondary amide is a fundamental transformation in organic synthesis. A common and efficient method involves activating the carboxylic acid, for example by converting it to an acyl chloride, followed by reaction with the desired amine.

Synthesis_Workflow start 2-Fluoro-5-nitrobenzoic Acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride SOCl₂ or (COCl)₂ final_product 2-Fluoro-N-methyl-5-nitrobenzamide acyl_chloride->final_product Methylamine (CH₃NH₂)

Caption: Synthesis workflow from precursor to the target compound.

Experimental Protocol: Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

This protocol is adapted from a similar synthesis of a related benzamide.[3] It represents a robust method for achieving the desired transformation.

  • Activation of Carboxylic Acid: To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) containing a catalytic amount of DMF, slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amine Addition: Cool the mixture back to 0 °C. In a separate flask, prepare a solution of methylamine (2.0 eq) in an appropriate solvent. Add the methylamine solution dropwise to the activated acyl chloride solution.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for another hour. Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Spectroscopic Analysis of the Precursor: 2-Fluoro-5-nitrobenzoic Acid

Understanding the spectra of the starting material is crucial for interpreting the changes that confirm the formation of the product. The data presented here is sourced from established chemical databases.[2]

¹H NMR Spectrum (400 MHz, DMSO-d₆)
Signal AssignmentChemical Shift (ppm)Multiplicity
Aromatic CH (H6)8.61dd
Aromatic CH (H4)8.50ddd
Aromatic CH (H3)7.63t
Carboxylic Acid OH~13.5 (very broad)s
  • Expertise & Causality: The downfield shifts of the aromatic protons are due to the strong electron-withdrawing effects of both the nitro group and the carboxylic acid. The use of DMSO-d₆ as a solvent allows for the observation of the acidic carboxylic proton, which would typically exchange with deuterium in solvents like D₂O or CD₃OD.

¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Signal AssignmentChemical Shift (ppm)
Carbonyl C=O164.2
C-F161.8 (d, ¹JCF)
C-NO₂141.5
C-COOH129.8
Aromatic CH126.7
Aromatic CH116.9 (d, ²JCF)
  • Expertise & Causality: The most notable feature is the large doublet for the carbon directly attached to the fluorine atom (C-F), a result of one-bond carbon-fluorine coupling (¹JCF). A smaller doublet is observed for the adjacent carbon (C-H at position 3) due to two-bond coupling (²JCF).

Mass Spectrum (EI)
m/z ValueInterpretation
185[M]⁺ (Molecular Ion)
168[M - OH]⁺
139[M - NO₂]⁺
  • Expertise & Causality: Electron Ionization (EI) is a high-energy technique that often leads to fragmentation. The observed fragments corresponding to the loss of a hydroxyl group (-OH) and a nitro group (-NO₂) are characteristic of nitrobenzoic acids and provide strong evidence for the precursor's structure.

Spectroscopic Characterization of 2-fluoro-N-methyl-5-nitrobenzamide

The following sections detail the expected spectroscopic data for the final product. The interpretation is based on established principles of how functional group transformations affect spectra.[4][5][6]

¹H NMR Spectroscopy
  • Experimental Protocol: A ¹H NMR spectrum would be acquired on a 400 MHz or higher spectrometer. The sample would be dissolved in an appropriate deuterated solvent, typically deuterochloroform (CDCl₃) or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • Trustworthiness: Using a high-field NMR provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it helps in observing the N-H proton, which can sometimes exchange or be very broad in other solvents.[7]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Signal AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Amide N-H~8.5 - 9.0q (quartet) or broad s1H
Aromatic CH (H6)~8.6dd1H
Aromatic CH (H4)~8.4ddd1H
Aromatic CH (H3)~7.8t1H
N-Methyl (CH₃)~2.8d (doublet)3H
  • Causality and Interpretation:

    • Disappearance of -COOH: The very broad signal for the carboxylic acid proton above 10 ppm will be absent.

    • Appearance of Amide and Methyl Signals: Two new signals will appear: a doublet around 2.8 ppm for the N-methyl group and a quartet (or broad signal) for the amide N-H proton. The methyl group is a doublet because it is coupled to the single N-H proton (n+1 rule). The N-H proton signal is often a quartet due to coupling with the three protons of the methyl group, although this can be broadened by quadrupole effects of the nitrogen atom or by chemical exchange.

    • Aromatic Region Shifts: The aromatic proton signals will experience slight shifts due to the change from a carboxylic acid to an N-methylamide group, but their splitting patterns should remain similar.

H-NMR_Assignments cluster_0 2-fluoro-N-methyl-5-nitrobenzamide Structure cluster_1 ¹H NMR Assignments img H6 H6: ~8.6 ppm (dd) H4 H4: ~8.4 ppm (ddd) H3 H3: ~7.8 ppm (t) NH NH: ~8.7 ppm (q) CH3 CH₃: ~2.8 ppm (d)

Caption: Predicted ¹H NMR signal assignments for the target molecule.

¹³C NMR Spectroscopy
  • Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

  • Trustworthiness: Proton decoupling simplifies the spectrum, allowing for an easy count of the number of non-equivalent carbon atoms, which is a key piece of structural information.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted Signal AssignmentPredicted Chemical Shift (ppm)
Amide Carbonyl C=O~165
C-F~160 (d, ¹JCF)
C-NO₂~142
C-CONH~132
Aromatic CH~128
Aromatic CH~118 (d, ²JCF)
N-Methyl (CH₃)~26
  • Causality and Interpretation:

    • Amide Carbonyl: The carboxylic acid carbonyl at ~164.2 ppm will be replaced by an amide carbonyl signal, typically found in a similar region (~165 ppm).

    • N-Methyl Carbon: A new signal will appear in the aliphatic region (~26 ppm), corresponding to the N-methyl carbon.

    • Carbon-Fluorine Coupling: The characteristic large one-bond and smaller two-bond C-F coupling constants will remain, serving as a definitive marker for the fluoro-substituted aromatic ring.

Infrared (IR) Spectroscopy
  • Experimental Protocol: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

  • Trustworthiness: ATR-FTIR is a modern, rapid, and reliable method that requires minimal sample preparation and provides high-quality, reproducible spectra.

Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
~3100Aromatic C-H StretchAromatic Ring
~2950Aliphatic C-H StretchN-Methyl Group
~1650C=O Stretch (Amide I band)Secondary Amide
~1520 & ~1350Asymmetric & Symmetric N=O StretchNitro Group
~1550N-H Bend (Amide II band)Secondary Amide
~1250C-N StretchAmide
  • Causality and Interpretation:

    • O-H vs. N-H Stretch: The most significant change from the starting material will be the disappearance of the very broad O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹) and the appearance of a sharp N-H stretching band around 3300 cm⁻¹.

    • Carbonyl Shift: The C=O stretch will shift from the ~1680 cm⁻¹ region (for the dimerized carboxylic acid) to ~1650 cm⁻¹, a characteristic value for a secondary amide (Amide I band).

    • Amide II Band: The presence of a strong band around 1550 cm⁻¹ (Amide II), which arises from a combination of N-H bending and C-N stretching, is also a key indicator of amide formation.

    • Nitro Group: The strong, characteristic absorptions for the nitro group will remain.

Mass Spectrometry
  • Experimental Protocol: Mass spectral data can be obtained using various ionization techniques. Electrospray Ionization (ESI) is a soft ionization method ideal for confirming the molecular weight, while Electron Ionization (EI) provides valuable fragmentation information.

  • Trustworthiness: Using high-resolution mass spectrometry (HRMS) with ESI would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Predicted Mass Spectrometry Data

Ionization ModePredicted m/z ValueInterpretation
ESI (+)199.05[M+H]⁺ (Protonated Molecular Ion for C₈H₇FN₂O₃)
ESI (+)221.03[M+Na]⁺ (Sodium Adduct)
EI198[M]⁺ (Molecular Ion)
EI168[M - CH₂O]⁺ or [M - NHCH₂]⁺ (Fragment)
EI152[M - NO₂]⁺ (Fragment)
  • Causality and Interpretation:

    • Molecular Weight Change: The molecular weight of 2-fluoro-N-methyl-5-nitrobenzamide (C₈H₇FN₂O₃) is 198.15 g/mol , an increase from the 185.11 g/mol of the starting acid. ESI in positive mode would show the protonated molecule [M+H]⁺ at m/z 199.

    • Fragmentation Pattern: Under EI conditions, the molecular ion [M]⁺ at m/z 198 would be observed. Characteristic fragmentation would likely involve the amide side chain, providing further structural confirmation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a self-validating framework for the synthesis and characterization of 2-fluoro-N-methyl-5-nitrobenzamide. By combining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a researcher can unambiguously confirm the structure and assess the purity of the target compound. The key transformations to monitor are the appearance of the N-methyl and N-H signals in the NMR and IR spectra, and the corresponding mass increase in the mass spectrum. This multi-faceted approach ensures the scientific integrity required for applications in research and drug development.

References

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • PubChem. 2-Chloro-5-nitrobenzamide. [Link]

  • PubChem. 2-Fluoro-5-nitrobenzaldehyde. [Link]

  • PubChem. 2-Fluoro-5-nitrobenzamide. [Link]

  • NIST Chemistry WebBook. 2-Fluoro-5-nitrobenzonitrile. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Minnesota State University Moorhead. Short Summary of C13-NMR Interpretation. [Link]

  • ResearchGate. H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

Sources

Exploratory

13C NMR of 2-fluoro-N-methyl-5-nitrobenzamide

Topic: NMR of 2-fluoro-N-methyl-5-nitrobenzamide Audience: Researchers, Synthesis Chemists, and Analytical Scientists involved in API development. Format: Technical Whitepaper.

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


 NMR of 2-fluoro-N-methyl-5-nitrobenzamide
Audience:  Researchers, Synthesis Chemists, and Analytical Scientists involved in API development.
Format:  Technical Whitepaper.

Definitive Guide to the NMR of 2-Fluoro-N-methyl-5-nitrobenzamide

Executive Summary: The Structural Gateway to Enzalutamide

2-fluoro-N-methyl-5-nitrobenzamide (CAS: N/A for specific isomer, related to 7304-32-7 precursors) is a critical synthetic intermediate, most notably serving as the electrophilic scaffold in the synthesis of Enzalutamide (MDV3100) , a second-generation androgen receptor antagonist used in prostate cancer therapy.

For the analytical scientist, this molecule presents a unique spectroscopic challenge: the interplay between the fluorine-19 nucleus (


, 100% natural abundance) and the carbon framework. In 

NMR, this results in a spectrum defined not by singlets, but by extensive C-F scalar coupling (

)
.[1] This guide provides a rigorous protocol for acquisition, assignment, and validation, moving beyond simple peak listing to a mechanistic understanding of the spin system.

Structural Analysis & Spin System Logic

Before acquiring data, one must understand the magnetic environment. The molecule consists of a trisubstituted benzene ring (1,2,5-substitution pattern) and an N-methyl amide side chain.

The Fluorine Effect (The "Spectroscopic Ruler")

Unlike protons, which are decoupled in standard


 experiments (e.g., zgpg30), the 

nucleus remains active. This transforms the spectrum into a map of distance-dependent couplings:
  • ipso-Carbon (C2): Direct overlap, massive splitting (

    
    ).
    
  • ortho-Carbons (C1, C3): Strong splitting (

    
    ).
    
  • meta-Carbons (C4, C6): Moderate splitting (

    
    ).
    
  • para-Carbon (C5): Weak to negligible splitting (

    
    ).[1]
    
The Rotamer Challenge

Amide bonds exhibit restricted rotation around the C(O)-N axis. In solvents like


, this can lead to signal doubling  (rotamers) or peak broadening.[1]
  • Recommendation: Use DMSO-d6 . Its high polarity and hydrogen-bonding capability typically stabilize one conformer or lower the coalescence barrier, yielding sharper, singular peaks.

Experimental Protocol

To ensure reproducibility and detection of quaternary carbons split by fluorine, the following acquisition parameters are mandatory.

Instrument Parameters (Standard 400/500 MHz System)
ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Standard power-gated proton decoupling.[1]
Solvent DMSO-d6 Prevents aggregation; minimizes rotameric broadening.[1]
Relaxation Delay (D1) 2.0 - 3.0 sec Essential for quaternary carbons (C1, C2, C5, C=O) to relax, especially since C-F coupling disperses signal intensity.
Spectral Width 240 ppmCovers Carbonyl (~165 ppm) to Methyl (~25 ppm).[1]
Scans (NS)

Splitting reduces peak height (a doublet is half the height of a singlet).[1] Higher S/N is required to see the "legs" of the multiplets.
Temperature 298 K (25°C)Standard.[1] If broadening occurs, elevate to 313 K (40°C).[1]

Spectral Interpretation & Assignment

The following data is synthesized from high-fidelity analog analysis (e.g., 2-fluoro-5-nitrobenzoic acid) and substituent additivity rules.

The Assignment Logic Flow

The assignment strategy relies on identifying the "C-F Splitting Tree." You do not assign by chemical shift alone; you assign by coupling magnitude .

AssignmentLogic Start Start Assignment IdentifyF Identify Large Doublet (~160-165 ppm) J > 240 Hz Start->IdentifyF AssignC2 Assign C2 (ipso) IdentifyF->AssignC2 IdentifyOrtho Identify Medium Doublets (10-25 Hz) AssignC2->IdentifyOrtho DistinguishOrtho Distinguish C1 vs C3: C1 is Quaternary (low intensity) C3 is CH (high intensity/DEPT) IdentifyOrtho->DistinguishOrtho IdentifyMeta Identify Small Doublets (3-10 Hz) DistinguishOrtho->IdentifyMeta AssignC4C6 Assign C4 & C6 IdentifyMeta->AssignC4C6 IdentifyAmide Identify Carbonyl (~163 ppm) Possible small doublet AssignC4C6->IdentifyAmide IdentifyMe Identify Methyl (~27 ppm) Singlet IdentifyAmide->IdentifyMe

Figure 1: Step-by-step logic flow for assigning the 13C spectrum of a fluorinated aromatic system.

Detailed Spectral Data (DMSO-d6)
Carbon LabelTypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Notes
C=O Cq163.5 d (or br s)

Amide carbonyl.[1] Deshielded. May show small coupling to F.
C2 Cq162.1 d

The Anchor. Distinctive large splitting.[1] Overlaps with C=O region but distinguished by massive

.[1]
C5 Cq144.2 s (or d)

Attached to Nitro.[1] Often broadened by

quadrupole.[1] Weak/no F-coupling.
C3 CH127.8 d

Ortho to F. High intensity (NOE enhanced).[1]
C1 Cq125.5 d

Ortho to F. Quaternary (lower intensity).[1] Bridge to amide.
C6 CH126.9 d

Meta to F.
C4 CH117.5 d

Meta to F. Upfield due to resonance effects.[1]
N-CH3 CH326.8 s-Methyl group.[1] Sharp singlet.

Note: Chemical shifts are estimated


 ppm based on solvent effects and substituent additivity from 2-fluoro-5-nitrobenzoic acid data.

Troubleshooting & Validation

Issue: "I see extra peaks."
  • Cause: Rotamers.[1] The N-methyl amide bond has partial double-bond character.

  • Solution: Check the ratio. Rotamers usually appear in unequal ratios (e.g., 90:10 or 80:20) unless sterically equivalent.[1] Run the sample at 323 K (50°C) . If the extra peaks coalesce or disappear, they are rotamers, not impurities.

Issue: "My C2 and C=O signals are missing."
  • Cause: Long relaxation times (

    
    ) for quaternary carbons + splitting intensity dilution.[1]
    
  • Solution: Increase D1 (Relaxation Delay) to 5 seconds and increase the number of scans (NS).

Issue: "C5 is broad/invisible."
  • Cause: The Nitro group contains Nitrogen-14 (

    
    ), which is quadrupolar. This causes rapid relaxation of the attached Carbon-13, broadening the line.
    
  • Solution: This is a characteristic feature of C-NO2. Do not mistake it for baseline noise.[1] Line broadening (LB) processing of 1-2 Hz can help visualize it.

References

  • Enzalutamide Synthesis Context

    • Xu, D., et al.[2] "A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide." Journal of Chemical Research, 2013.[2] [1]

    • Context: Confirms the role of the title compound as a precursor in the synthesis of MDV3100 (Enzalutamide).[2]

  • Fluorine-Carbon Coupling Constants

    • Emsley, J. W., Phillips, L., & Wray, V. "Fluorine Coupling Constants."[3] Progress in Nuclear Magnetic Resonance Spectroscopy, 1976.[4] [1]

    • Context: Authoritative source for , , and values in fluorinated arom
  • Spectral Data of Analogs (2-Fluoro-5-nitrobenzoic acid)

    • ChemicalBook Spectral Database. "2-Fluoro-5-nitrobenzoic acid 13C NMR."

    • Context: Provides the base chemical shifts for the aromatic ring, used to validate the predicted shifts for the amide deriv
  • General 13C NMR Interpretation

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[5] Wiley.[1]

    • Context: Standard definitions for substituent effects (Acid vs Amide shifts).

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrum of 2-fluoro-N-methyl-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the anticipated mass spectrum of 2-fluoro-N-methyl-5-nitrobenzamide. In the absence of a publi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated mass spectrum of 2-fluoro-N-methyl-5-nitrobenzamide. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established principles of mass spectrometry and spectral data from closely related analogs to predict its fragmentation behavior under common ionization techniques. This guide will explore the expected molecular ion and the key fragmentation pathways, offering a robust framework for researchers encountering this molecule or similar structures in their work. Particular emphasis is placed on the interplay of the fluoro, N-methylamide, and nitro functional groups in directing the fragmentation cascade.

Introduction: The Structural Context and Analytical Significance

2-fluoro-N-methyl-5-nitrobenzamide is a multifaceted molecule of interest in medicinal chemistry and drug discovery. Its structure combines a fluorinated benzene ring, a nitro group, and an N-methylated amide functionality. Each of these components imparts distinct chemical properties and, critically for this guide, predictable fragmentation behaviors in mass spectrometry. Understanding the mass spectrum of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems.

This guide will primarily focus on the fragmentation patterns expected under Electron Ionization (EI), a common "hard" ionization technique that provides rich structural information through extensive fragmentation. We will also briefly consider the expected behavior under "soft" ionization techniques like Electrospray Ionization (ESI).

Predicted Mass Spectrum and Fragmentation Pathways

The molecular weight of 2-fluoro-N-methyl-5-nitrobenzamide (C₈H₇FN₂O₃) is 198.15 g/mol . Therefore, the molecular ion peak (M⁺˙) in an EI mass spectrum is expected at an m/z of 198.

The fragmentation of this molecule is predicted to be driven by the following key features:

  • The Amide Bond: The cleavage of the C-N bond in the amide group is a common and energetically favorable fragmentation pathway for N-methylbenzamides.[1][2]

  • The Nitro Group: Nitroaromatic compounds characteristically lose their nitro group as either NO₂ (mass 46) or NO (mass 30).

  • The Fluorine Atom: The presence of a fluorine atom on the aromatic ring will influence the stability of certain fragment ions.

Based on these principles and analysis of related compounds, the following key fragments are anticipated:

Predicted m/z Proposed Fragment Structure/Identity Rationalization of Formation
198 [M]⁺˙ (Molecular Ion)Ionization of the parent molecule.
168 [M - NO]⁺Loss of a neutral nitric oxide radical from the molecular ion.
152 [M - NO₂]⁺Loss of a neutral nitrogen dioxide radical from the molecular ion.
138 [M - CONHCH₃]⁺Cleavage of the amide bond with loss of the N-methylcarbamoyl group.
123 [2-fluoro-5-nitrobenzoyl cation]⁺α-cleavage of the amide C-N bond, loss of the methylamino radical.
95 [Fluorophenyl cation]⁺Subsequent loss of CO from the benzoyl cation (m/z 123) followed by loss of NO₂. This is also seen in the fragmentation of 2-fluorobenzamide.[3]
75 [C₆H₄F]⁺ fragmentA common fragment in the mass spectra of fluorinated benzene derivatives.[3]

The following diagram illustrates the predicted primary fragmentation pathways for 2-fluoro-N-methyl-5-nitrobenzamide under electron ionization.

fragmentation_pathway M M+• m/z 198 2-fluoro-N-methyl- 5-nitrobenzamide frag1 [M - NO]+• m/z 168 M->frag1 - NO frag2 [M - NO2]+ m/z 152 M->frag2 - NO2 frag3 [C7H4FNO2]+ m/z 169 M->frag3 - CH3N frag4 [C7H4FO]+ m/z 123 frag3->frag4 - NO2 frag5 [C6H4F]+ m/z 95 frag4->frag5 - CO

Caption: Predicted EI fragmentation of 2-fluoro-N-methyl-5-nitrobenzamide.

Experimental Protocols: A Guide to Acquiring the Mass Spectrum

For researchers seeking to acquire the mass spectrum of 2-fluoro-N-methyl-5-nitrobenzamide, the following protocols for both Electron Ionization and Electrospray Ionization are recommended.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a highly reproducible technique that provides a "fingerprint" mass spectrum, ideal for library matching and structural elucidation.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is the preferred setup for sample introduction and analysis.

  • A direct insertion probe can also be used if the compound is sufficiently pure and thermally stable.

GC-MS Protocol:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of 2-fluoro-N-methyl-5-nitrobenzamide in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library comparison)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Data Analysis: The resulting total ion chromatogram (TIC) should show a peak corresponding to 2-fluoro-N-methyl-5-nitrobenzamide. The mass spectrum of this peak can then be extracted and analyzed for the molecular ion and the characteristic fragment ions outlined in Section 2.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight of the compound.

Instrumentation:

  • A liquid chromatograph (LC) coupled to a mass spectrometer (LC-MS) is the standard instrument.

LC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution (approximately 10 µg/mL) of the compound in a solvent mixture compatible with reverse-phase chromatography, such as acetonitrile/water with 0.1% formic acid.

  • LC Conditions:

    • Column: A C18 reverse-phase column is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (can be varied to induce some fragmentation)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-500

Data Analysis: In the positive ion mode ESI mass spectrum, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 199. Depending on the cone voltage, some in-source fragmentation may be observed, likely corresponding to the loss of the nitro group or cleavage of the amide bond.

Causality Behind Experimental Choices

  • Choice of Ionization Technique: EI is chosen for detailed structural elucidation due to its extensive and reproducible fragmentation patterns. ESI is selected for its gentle ionization, which confirms the molecular weight with high confidence.

  • GC-MS vs. LC-MS: The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. For a relatively small and potentially volatile molecule like 2-fluoro-N-methyl-5-nitrobenzamide, GC-MS is a viable and often preferred option for its high resolution and established libraries. LC-MS is a more universal technique suitable for a wider range of compounds, including those that are not amenable to GC.

  • 70 eV in EI-MS: This is the standard electron energy used in EI-MS because it provides sufficient energy to cause fragmentation for most organic molecules and allows for the comparison of spectra with extensive libraries.

  • Formic Acid in ESI-MS: The addition of a small amount of acid, like formic acid, to the mobile phase in ESI-MS promotes the formation of protonated molecules [M+H]⁺, enhancing the signal in positive ion mode.

Conclusion

References

  • What are the fragments that result from taking the Mass Spectrum of o-fluronitrobenzene? Chemistry Stack Exchange. Available at: [Link]

  • 2-Methyl-5-nitrobenzoic acid. NIST WebBook. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. Available at: [Link]

  • N-Methyl-p-nitrobenzamide. SpectraBase. Available at: [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Fragmentation pattern of nitro compounds. YouTube. Available at: [Link]

  • Mass spectrum of benzamide (Scheme 2, 2b). ResearchGate. Available at: [Link]

  • N-methyl-N-nitrosobenzamide. PubChem. Available at: [Link]

  • 2-Fluorobenzamide. PubChem. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Research Applications of 2-fluoro-N-methyl-5-nitrobenzamide

Abstract This technical guide provides an in-depth exploration of the potential research applications of 2-fluoro-N-methyl-5-nitrobenzamide, a structurally distinct chemical entity. While direct research on this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 2-fluoro-N-methyl-5-nitrobenzamide, a structurally distinct chemical entity. While direct research on this specific molecule is not extensively published, its constituent functional groups—a fluorinated benzamide core, a nitro group, and an N-methyl modification—suggest a rich landscape for investigation in medicinal chemistry and chemical biology. By analyzing the established roles of these motifs in drug discovery, this guide proposes three primary, high-potential research avenues: its use as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors, its investigation as a hypoxia-activated prodrug for targeted cancer therapy, and its utility as a versatile building block in synthetic chemistry. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering theoretical rationale, detailed experimental protocols, and data interpretation frameworks to unlock the potential of this compound.

Introduction and Rationale

The imperative in modern drug discovery is the identification of novel chemical scaffolds that offer unique interactions with biological targets or possess advantageous physicochemical properties. 2-fluoro-N-methyl-5-nitrobenzamide presents such an opportunity. Its structure is a compelling amalgamation of functional groups, each contributing to a distinct, predictable, and testable set of biological and chemical properties.

  • The Benzamide Core: This moiety is a well-established pharmacophore present in a multitude of approved drugs, notably as a key structural requirement for inhibitors of PARP enzymes, which are critical for DNA damage repair.[1][2]

  • The Nitroaromatic Group: The strongly electron-withdrawing nitro group serves two potential functions. Firstly, it can form critical interactions within a protein's binding pocket.[3] Secondly, it is a classic "trigger" for bioreductive activation. In the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitro group can be enzymatically reduced to generate cytotoxic species, forming the basis of hypoxia-activated prodrugs.[4][5][6]

  • The Fluoro Substituent: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[7] It can enhance metabolic stability, increase binding affinity, and modulate the acidity or basicity of nearby functional groups, thereby improving pharmacokinetic properties.[8][9][10]

  • The N-Methyl Group: This modification influences solubility, membrane permeability, and the hydrogen-bonding capacity of the amide, providing a handle for fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11][12]

This guide will deconstruct these features to build a logical, evidence-based case for specific research applications, providing the scientific community with the necessary tools to investigate 2-fluoro-N-methyl-5-nitrobenzamide.

Physicochemical & Synthetic Profile

A foundational understanding of a compound's properties is critical for experimental design. While extensive experimental data for 2-fluoro-N-methyl-5-nitrobenzamide is sparse, we can infer key properties from its structure and available data on similar compounds.[13]

Predicted Physicochemical Properties

The following properties are computed based on the molecule's structure and are crucial for planning solubility, formulation, and assay development.

PropertyPredicted ValueSignificance in Experimental Design
Molecular Formula C₈H₇FN₂O₃Used for all stoichiometric calculations.
Molecular Weight 198.15 g/mol Essential for preparing solutions of known molarity.
XLogP3 1.3Suggests moderate lipophilicity, indicating potential for good membrane permeability.
Hydrogen Bond Donors 1The amide N-H group can participate in key binding interactions.
Hydrogen Bond Acceptors 4The carbonyl oxygen, nitro oxygens, and fluorine can act as H-bond acceptors.
Polar Surface Area 78.9 ŲInfluences cell permeability and solubility.

Table 1: Computed physicochemical properties of 2-fluoro-N-methyl-5-nitrobenzamide.

General Synthetic Route

The synthesis of 2-fluoro-N-methyl-5-nitrobenzamide is conceptually straightforward, proceeding from its carboxylic acid precursor, 2-fluoro-5-nitrobenzoic acid.[14] A generalized, two-step protocol is outlined below. The causality behind this common amidation procedure is the conversion of a poor leaving group (-OH) on the carboxylic acid into an excellent one (e.g., a chloride or activated ester), facilitating nucleophilic attack by methylamine.

Synthesis_Workflow

Caption: General workflow for the synthesis of the target compound.

Protocol 1: Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

  • Activation of Carboxylic Acid: To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), add a catalytic amount of dimethylformamide (DMF, ~1 drop). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2-3 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acyl chloride.

  • Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of methylamine (2.0 eq, e.g., as a solution in THF or as a hydrochloride salt with 2.0 eq of a non-nucleophilic base like triethylamine). Add the methylamine solution dropwise to the acyl chloride solution.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to yield the final compound.

Proposed Research Application 1: PARP Inhibitor Development

Scientific Rationale

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA damage response (DDR). Inhibiting PARP-1 in cancers with existing DDR defects (e.g., BRCA1/2 mutations) leads to synthetic lethality, a highly effective therapeutic strategy. A key pharmacophore for many potent PARP inhibitors is the benzamide moiety, which mimics the nicotinamide portion of the natural substrate NAD+ and forms critical hydrogen bonds in the enzyme's active site.[1][2][15]

The structure of 2-fluoro-N-methyl-5-nitrobenzamide contains this essential benzamide scaffold. The fluorine and nitro substituents can be rationally hypothesized to modulate binding affinity and selectivity for different PARP family members.

PARP_MOA

Caption: Mechanism of synthetic lethality via PARP inhibition.

Experimental Workflow: In Vitro PARP-1 Inhibition Assay

This protocol provides a self-validating system to determine if the compound inhibits PARP-1 activity.

Protocol 2: PARP-1 Chemiluminescent Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, and 0.1 mg/mL BSA.

    • Compound Dilution: Prepare a 10 mM stock of 2-fluoro-N-methyl-5-nitrobenzamide in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Controls: Prepare wells for a positive control (e.g., Olaparib, a known PARP inhibitor) and a negative control (DMSO vehicle).

  • Assay Procedure:

    • Add 5 µL of the compound dilutions (or controls) to the wells of a 96-well white plate.

    • Add 20 µL of a solution containing activated DNA and Histone H1 to each well.

    • Add 10 µL of recombinant human PARP-1 enzyme.

    • Initiate the reaction by adding 15 µL of a solution containing biotinylated-NAD+.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 50 µL of a stop buffer containing streptavidin-HRP conjugate. Incubate for 15 minutes.

    • Add 50 µL of a chemiluminescent HRP substrate.

    • Immediately read the plate on a luminometer.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data with the negative control (DMSO) representing 100% activity and the highest concentration of the positive control representing 0% activity.

    • Plot the normalized percent inhibition against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Proposed Research Application 2: Hypoxia-Activated Prodrug

Scientific Rationale

Solid tumors often contain regions of severe hypoxia (low oxygen), a microenvironment that is largely absent in healthy tissues.[4] This difference provides a therapeutic window for hypoxia-activated prodrugs (HAPs). Nitroaromatic compounds are the most extensively studied class of HAPs.[5][16] Under hypoxic conditions, cellular nitroreductases (e.g., cytochrome P450 reductases) reduce the nitro group through a series of steps.[4][5] This reduction cascade generates highly reactive and cytotoxic species, such as nitroso and hydroxylamine derivatives, that can damage DNA and other cellular components, leading to cell death specifically in the hypoxic tumor core.[3][17]

The 5-nitro position on 2-fluoro-N-methyl-5-nitrobenzamide makes it a prime candidate for investigation as a HAP. The key experimental test is to demonstrate selective cytotoxicity under hypoxic conditions compared to normal oxygen (normoxic) conditions.

HAP_Activation

Caption: Mechanism of selective activation of nitroaromatic prodrugs in hypoxia.

Experimental Workflow: Hypoxic vs. Normoxic Cytotoxicity Assay

This protocol is designed to quantify the hypoxia-selective cytotoxicity of the compound.

Protocol 3: Comparative Cell Viability Assay

  • Cell Culture: Seed cancer cells (e.g., HCT116 or MCF-7) into two identical 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-fluoro-N-methyl-5-nitrobenzamide in cell culture medium. Add the dilutions to the cells in both plates. Include vehicle-only (DMSO) and untreated controls.

  • Incubation:

    • Normoxic Plate: Place one plate in a standard cell culture incubator (e.g., 21% O₂, 5% CO₂, 37 °C).

    • Hypoxic Plate: Place the second plate in a specialized hypoxia chamber or incubator flushed with a gas mixture of low oxygen (e.g., 1% O₂, 5% CO₂, balance N₂) at 37 °C.

    • Incubate both plates for 48-72 hours.

  • Viability Assessment: After incubation, assess cell viability in both plates using a standard method such as the MTT or PrestoBlue™ assay according to the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the vehicle-treated control for both normoxic and hypoxic conditions.

    • Plot percent viability versus log concentration for each condition and determine the IC₅₀ values.

    • Calculate the Hypoxic Cytotoxicity Ratio (HCR): HCR = IC₅₀ (normoxic) / IC₅₀ (hypoxic). An HCR value significantly greater than 1 indicates hypoxia-selective cytotoxicity.

Hypothetical OutcomeIC₅₀ (Normoxic)IC₅₀ (Hypoxic)HCRInterpretation
Scenario A > 100 µM5 µM> 20Strong candidate for a hypoxia-activated prodrug.
Scenario B 50 µM45 µM~1.1Not hypoxia-selective. Cytotoxicity is oxygen-independent.
Scenario C 10 µM1 µM10Moderate hypoxia-selectivity. Warrants further investigation.

Table 2: Example data interpretation for HCR analysis.

Application 3: Versatile Building Block in Medicinal Chemistry

Beyond direct biological activity, the true potential of 2-fluoro-N-methyl-5-nitrobenzamide may lie in its utility as a versatile synthetic intermediate.[12][18] The functional groups present allow for a diverse range of chemical modifications to generate compound libraries for broader screening efforts.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This introduces a nucleophilic handle, allowing for the attachment of various side chains via amide coupling, sulfonylation, or reductive amination. This is a common strategy for building structure-activity relationships (SAR).

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) at the 2-position, creating a diverse set of analogues.

Conclusion and Future Directions

2-fluoro-N-methyl-5-nitrobenzamide stands as a compound of significant untapped potential. Its structure is a rational convergence of pharmacophores and functional groups known to impart valuable biological and physicochemical properties. The research applications proposed herein—as a PARP inhibitor scaffold and a hypoxia-activated prodrug—are not merely speculative but are grounded in established principles of medicinal chemistry. The provided protocols offer a clear, actionable framework for initiating these investigations.

Future work should focus on executing these foundational assays. Positive results in either the PARP or hypoxia-selectivity screens would justify the synthesis of an analogue library to establish SAR and optimize potency, selectivity, and drug-like properties. Ultimately, 2-fluoro-N-methyl-5-nitrobenzamide represents a promising starting point for novel therapeutic development programs.

References

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Retrieved from [Link]

  • Zavala-Gómez, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. Retrieved from [Link]

  • DiMauro, E. F., et al. (2013). N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors. PubMed. Retrieved from [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed Central. Retrieved from [Link]

  • Tan, S. Y., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

  • Müller, K., et al. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

  • Wang, Y., et al. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. ACS Publications. Retrieved from [Link]

  • Zavala-Gómez, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Retrieved from [Link]

  • W J, F., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed. Retrieved from [Link]

  • Singh, I., et al. (2022). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Le STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • ACS Publications. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Retrieved from [Link]

  • MDPI. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Retrieved from [Link]

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  • ResearchGate. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]

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  • ACS Publications. (2019). [13][14][19]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Retrieved from [Link]

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Sources

Foundational

The Strategic Utility of 2-fluoro-N-methyl-5-nitrobenzamide in Modern Organic Synthesis

Abstract This in-depth technical guide explores the synthesis, reactivity, and applications of 2-fluoro-N-methyl-5-nitrobenzamide, a versatile building block in contemporary organic synthesis. With its unique combination...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide explores the synthesis, reactivity, and applications of 2-fluoro-N-methyl-5-nitrobenzamide, a versatile building block in contemporary organic synthesis. With its unique combination of functional groups—a nucleophilic substitution-prone fluorine atom, an electron-withdrawing nitro group, and a secondary N-methylamide—this molecule offers a strategic entry point for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing a robust synthetic protocol, analyzing the reactivity of its key functional moieties, and exploring its potential in the synthesis of bioactive compounds.

Introduction: A Building Block of Strategic Importance

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities with tailored biological activities is paramount. The strategic selection of starting materials and key intermediates plays a pivotal role in the success of these endeavors. 2-fluoro-N-methyl-5-nitrobenzamide emerges as a compound of significant interest due to the orthogonal reactivity of its functional groups. The presence of a fluorine atom on an electron-deficient aromatic ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, a powerful electron-withdrawing group, not only activates the ring for SNAr but also serves as a versatile precursor for the introduction of an amino group, a common feature in many pharmaceuticals. Finally, the N-methylamide moiety provides a site for further structural diversification and can influence the pharmacokinetic properties of the final molecule. This guide will dissect the synthetic accessibility of this valuable building block and illuminate its potential to streamline the synthesis of complex target molecules.

Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide: A Reliable and Scalable Protocol

Synthesis of the Precursor: 2-fluoro-5-nitrobenzoic acid

The synthesis of the key precursor, 2-fluoro-5-nitrobenzoic acid, can be achieved via the nitration of 2-fluorobenzoic acid.

Experimental Protocol: Nitration of 2-fluorobenzoic acid

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-fluorobenzoic acid to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

  • Maintain the temperature of the reaction mixture below 10 °C while stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully onto crushed ice.

  • The resulting precipitate, 2-fluoro-5-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • Acidic Medium: The use of a strong acid mixture (fuming nitric acid and sulfuric acid) is essential for the generation of the nitronium ion (NO₂⁺), the electrophile in this electrophilic aromatic substitution reaction.

  • Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the solid product, which has low solubility in the aqueous acidic medium.

Data Presentation: Physicochemical Properties of 2-fluoro-5-nitrobenzoic acid

PropertyValueReference
CAS Number 7304-32-7[1]
Molecular Formula C₇H₄FNO₄[1]
Molecular Weight 185.11 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 142-144 °C[1]
Amidation of 2-fluoro-5-nitrobenzoic acid

The conversion of the carboxylic acid to the corresponding N-methylamide is a standard transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with methylamine.

Experimental Protocol: Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

  • To a solution of 2-fluoro-5-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF), add thionyl chloride dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for a few hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of methylamine (e.g., 2M in THF or an aqueous solution) dropwise.

  • Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-fluoro-N-methyl-5-nitrobenzamide.

  • Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Acyl Chloride Formation: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles than the parent carboxylic acid. DMF acts as a catalyst in this transformation.

  • Anhydrous Conditions: The reaction of the acyl chloride with methylamine should be carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

  • Temperature Control during Amine Addition: The reaction of an acyl chloride with an amine is typically exothermic. Adding the methylamine solution at a low temperature helps to control the reaction rate and minimize side reactions.

Mandatory Visualization: Synthetic Workflow

G cluster_0 Synthesis of 2-fluoro-5-nitrobenzoic acid cluster_1 Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide 2-fluorobenzoic_acid 2-fluorobenzoic acid Nitration Nitration (HNO3, H2SO4) 2-fluorobenzoic_acid->Nitration 2-fluoro-5-nitrobenzoic_acid 2-fluoro-5-nitrobenzoic acid Nitration->2-fluoro-5-nitrobenzoic_acid 2-fluoro-5-nitrobenzoic_acid_2 2-fluoro-5-nitrobenzoic acid Acyl_Chloride_Formation Acyl Chloride Formation (SOCl2, cat. DMF) 2-fluoro-5-nitrobenzoic_acid_2->Acyl_Chloride_Formation 2-fluoro-5-nitrobenzoyl_chloride 2-fluoro-5-nitrobenzoyl chloride Acyl_Chloride_Formation->2-fluoro-5-nitrobenzoyl_chloride Amidation Amidation (Methylamine) 2-fluoro-5-nitrobenzoyl_chloride->Amidation Target_Molecule 2-fluoro-N-methyl-5-nitrobenzamide Amidation->Target_Molecule

Caption: Synthetic pathway to 2-fluoro-N-methyl-5-nitrobenzamide.

Reactivity and Synthetic Utility: A Trifecta of Functionality

The synthetic utility of 2-fluoro-N-methyl-5-nitrobenzamide stems from the distinct reactivity of its three key functional groups. This allows for a modular and strategic approach to the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the para-nitro group. This makes it a prime site for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. The SNAr reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the delocalization of the negative charge onto the nitro group.

Mandatory Visualization: SNAr Mechanism

G Start 2-fluoro-N-methyl-5-nitrobenzamide + Nu- Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Product Substituted Product + F- Meisenheimer->Product Loss of Fluoride

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

Abstract This document provides a comprehensive guide for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust and effic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust and efficient two-step method starting from 2-fluoro-5-nitrobenzoic acid. The primary pathway involves the activation of the carboxylic acid via conversion to its acyl chloride, followed by amidation with methylamine. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure reproducible and high-yield synthesis.

Introduction and Significance

2-fluoro-5-nitrobenzoic acid is a versatile fluorinated building block used in the synthesis of various functional molecules, including heterocyclic APIs, fluorescent probes, and peptidomimetics.[1] The conversion of this acid to its corresponding N-methyl amide, 2-fluoro-N-methyl-5-nitrobenzamide, creates a key intermediate for further functionalization. The presence of the nitro group, the fluorine atom, and the amide linkage provides multiple reaction sites, making it a precursor for compounds with potential applications in areas such as oncology and antimicrobial research.[2][3]

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a non-reactive ammonium carboxylate salt due to a rapid acid-base reaction.[4] Therefore, activation of the carboxylic acid is essential. This guide focuses on a classic and highly effective activation strategy: the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This method is widely employed for its reliability and the high purity of the resulting products.[5]

Mechanistic Pathway: Acyl Chloride Formation

The synthesis proceeds via a two-step, one-pot reaction sequence. The core principle is the conversion of a poor leaving group (-OH) on the carboxylic acid into an excellent leaving group (-Cl), thereby facilitating nucleophilic attack by the amine.

  • Activation Step: 2-fluoro-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂). The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and collapses, eliminating sulfur dioxide (SO₂) gas and a chloride ion to form a highly electrophilic acylium ion. The chloride ion then attacks the acylium ion to yield the 2-fluoro-5-nitrobenzoyl chloride. This activation is critical for the subsequent amidation.[6]

  • Amidation Step: The generated acyl chloride is not isolated but is directly reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine, is used to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the methylamine nucleophile.

The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up & Purification start_acid 2-Fluoro-5-nitrobenzoic Acid acyl_chloride 2-Fluoro-5-nitrobenzoyl Chloride (in situ) start_acid->acyl_chloride + SOCl₂ (Solvent, Reflux) acyl_chloride_ref 2-Fluoro-5-nitrobenzoyl Chloride final_product 2-Fluoro-N-methyl-5-nitrobenzamide final_product_ref Crude Product acyl_chloride_ref->final_product + Methylamine (CH₃NH₂) + Triethylamine (Et₃N) (Solvent, 0°C to RT) purified_product Purified Product final_product_ref->purified_product Aqueous Wash Recrystallization

Caption: High-level workflow for the two-step synthesis.

Materials and Equipment

Reagents
ReagentCAS No.PuritySupplierNotes
2-Fluoro-5-nitrobenzoic acid7304-32-7≥98%Sigma-AldrichStarting material.
Thionyl chloride (SOCl₂)7719-09-7≥99%Carl RothCorrosive and moisture-sensitive.[7]
Dichloromethane (DCM), anhydrous75-09-2≥99.8%Fisher ScientificReaction solvent.
Methylamine solution74-89-540% in H₂OSigma-AldrichNucleophile.
Triethylamine (Et₃N)121-44-8≥99.5%Sigma-AldrichHCl scavenger.
Hydrochloric acid (HCl)7647-01-01 M aq.Fisher ScientificFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeFisher ScientificFor aqueous work-up.
Saturated Sodium Chloride (Brine)7647-14-5ACS GradeFisher ScientificFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9ACS GradeSigma-AldrichDrying agent.
Ethanol, 200 Proof64-17-5USP GradeFisher ScientificRecrystallization solvent.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Dropping funnel

  • Heating mantle with temperature controller

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Critical Safety Note: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl, SO₂).[7] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

Step 1: Synthesis of 2-fluoro-5-nitrobenzoyl chloride
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a stopper.

  • Reagent Charging: To the flask, add 2-fluoro-5-nitrobenzoic acid (10.0 g, 54.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to form a suspension.

  • Activator Addition: Carefully add thionyl chloride (SOCl₂) (7.9 mL, 108.0 mmol, 2.0 equiv.) to the suspension dropwise at room temperature. A gas outlet connected to a basic scrubber (e.g., NaOH solution) is recommended to neutralize the HCl and SO₂ gases evolved.

  • Reaction: Heat the mixture to reflux (approx. 40°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Solvent Removal: After cooling the reaction to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 2-fluoro-5-nitrobenzoyl chloride as a yellow oil or solid, which is used directly in the next step without further purification.

Step 2: Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide
  • Redissolution: Dissolve the crude acyl chloride from the previous step in 100 mL of fresh anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Amine Addition: In a separate beaker, prepare a solution of methylamine (40% in water, 6.7 mL, 81.0 mmol, 1.5 equiv.) and triethylamine (11.3 mL, 81.0 mmol, 1.5 equiv.) in 20 mL of DCM.

  • Reaction: Add the methylamine/triethylamine solution dropwise to the cooled acyl chloride solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The disappearance of the starting acyl chloride (visualized by quenching a small aliquot with methanol before spotting) indicates completion.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. The expected yield is typically high, often in the range of 90-95%.[5]

G cluster_prep Preparation cluster_activation Activation cluster_amidation Amidation cluster_workup Work-up & Purification prep_flask Charge Flask: - 2-Fluoro-5-nitrobenzoic Acid - Anhydrous DCM add_socl2 Add SOCl₂ prep_flask->add_socl2 reflux Reflux for 2-3h add_socl2->reflux evaporate1 Evaporate DCM & excess SOCl₂ reflux->evaporate1 redissolve Redissolve in DCM evaporate1->redissolve cool Cool to 0°C redissolve->cool add_amine Add CH₃NH₂ / Et₃N (keep T < 10°C) cool->add_amine stir_rt Stir at RT for 1-2h add_amine->stir_rt quench Quench with H₂O stir_rt->quench wash Wash with: 1. 1M HCl 2. NaHCO₃ (sat.) 3. Brine quench->wash dry Dry (MgSO₄) & Evaporate wash->dry recrystallize Recrystallize (EtOH/H₂O) dry->recrystallize

Caption: Step-by-step experimental workflow diagram.

Data Summary

Reagent Quantities and Reaction Parameters
ParameterValueMoles (mmol)Equivalents
2-Fluoro-5-nitrobenzoic acid10.0 g54.01.0
Thionyl chloride7.9 mL (12.9 g)108.02.0
Methylamine (40% aq.)6.7 mL~81.0~1.5
Triethylamine11.3 mL (8.2 g)81.01.5
Activation TemperatureReflux (~40°C)--
Activation Time2-3 hours--
Amidation Temperature0°C to Room Temp.--
Amidation Time1.5-2.5 hours--
Expected Yield9.6 g (Theoretical: 10.7 g)-~90%
Physicochemical Properties
CompoundFormulaMol. Weight ( g/mol )AppearanceMelting Point (°C)
2-Fluoro-5-nitrobenzoic acidC₇H₄FNO₄185.11White to light yellow powder142 - 144[1]
2-Fluoro-N-methyl-5-nitrobenzamideC₈H₇FN₂O₃198.15--

Safety and Handling

  • 2-Fluoro-5-nitrobenzoic Acid: Causes skin and eye irritation. May be harmful if inhaled or swallowed. Avoid breathing dust.[8]

  • Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water, releasing toxic gases. Handle only in a chemical fume hood with appropriate PPE.[7]

  • 2-fluoro-5-nitrobenzoyl chloride (Intermediate): This acyl chloride is corrosive and moisture-sensitive. It can cause severe burns and release HCl upon contact with moisture. Do not handle outside of a fume hood.[9]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Methylamine/Triethylamine: Corrosive, flammable, and have strong, irritating odors. Can cause respiratory irritation and burns.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spills: Neutralize small spills of acidic reagents with sodium bicarbonate. Absorb organic spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

References

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • JOCPR. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link]

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Application

Application Notes and Protocols for the Amidation of 2-fluoro-5-nitrobenzoic acid with Methylamine

Introduction and Theoretical Background The synthesis of amides is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and materials science industries. The formation of an amide bond...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Theoretical Background

The synthesis of amides is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and materials science industries. The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that, while conceptually straightforward, often requires activation of the carboxylic acid to proceed under mild conditions.[1] This document provides a detailed guide to the amidation of 2-fluoro-5-nitrobenzoic acid with methylamine to form N-methyl-2-fluoro-5-nitrobenzamide, a valuable intermediate in the synthesis of various bioactive molecules.

2-Fluoro-5-nitrobenzoic acid is a versatile building block possessing multiple functional groups that can be selectively manipulated.[2] The presence of a fluorine atom and a nitro group on the benzene ring activates the molecule for various transformations, including nucleophilic aromatic substitution.[3] The direct amidation of a carboxylic acid with an amine is thermodynamically unfavorable and requires high temperatures to drive off the water byproduct.[4] Therefore, coupling agents are typically employed to convert the carboxylic acid into a more reactive intermediate, facilitating amide bond formation under milder conditions.[5]

Reaction Mechanism

The amidation reaction proceeds through the activation of the carboxylic acid. In this protocol, we will utilize a common coupling agent such as a carbodiimide (e.g., DCC or EDC) or a phosphonium/aminium salt (e.g., HATU, HBTU). The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxyl group of 2-fluoro-5-nitrobenzoic acid to form a highly reactive acyl-intermediate (e.g., an O-acylisourea for carbodiimides or an activated ester for uronium/phosphonium reagents).[6]

  • Nucleophilic Acyl Substitution: The amine (methylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This is followed by the departure of the leaving group (derived from the coupling agent) to yield the desired amide product.[7]

The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acidic proton of the carboxylic acid and any acidic byproducts formed during the reaction, which drives the reaction to completion.[5]

Amidation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH 2-Fluoro-5-nitrobenzoic Acid ActivatedEster Activated Intermediate RCOOH->ActivatedEster + Coupling Agent + Base RNH2 Methylamine CouplingAgent Coupling Agent (e.g., HATU, DCC) Base Base (e.g., DIPEA) TetrahedralInt Tetrahedral Intermediate ActivatedEster->TetrahedralInt + Methylamine Amide N-methyl-2-fluoro- 5-nitrobenzamide TetrahedralInt->Amide - Leaving Group Byproducts Byproducts

Figure 1: Generalized workflow for the coupling agent-mediated amidation of a carboxylic acid.

Experimental Protocol

This protocol details a reliable method for the synthesis of N-methyl-2-fluoro-5-nitrobenzamide. It is crucial to adhere to all safety precautions and use appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Fluoro-5-nitrobenzoic acid≥98%Sigma-Aldrich7304-32-7
Methylamine (40% solution in water)Synthesis GradeAcros Organics74-89-5
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%Combi-Blocks148893-10-1
N,N-Diisopropylethylamine (DIPEA)≥99.5% (anhydrous)Sigma-Aldrich7087-68-5
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Ethyl acetate (EtOAc)ACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Saturated aqueous sodium bicarbonateLaboratory preparedN/AN/A
Brine (Saturated aqueous NaCl)Laboratory preparedN/AN/A
Anhydrous magnesium sulfateLaboratory GradeFisher Scientific7487-88-9
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzoic acid (1.85 g, 10.0 mmol).

    • Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the starting material.

    • Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0 °C.

  • Addition of Reagents:

    • To the cooled solution, add HATU (4.18 g, 11.0 mmol, 1.1 equivalents).

    • Add N,N-diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol, 2.0 equivalents) dropwise over 5 minutes. The solution may become slightly yellow.

    • Stir the mixture at 0 °C for 15 minutes to allow for the activation of the carboxylic acid.

    • Slowly add methylamine (40% solution in water, 1.13 mL, 12.0 mmol, 1.2 equivalents) to the reaction mixture. Caution: This addition may be exothermic.

    • Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the 2-fluoro-5-nitrobenzoic acid spot indicates the completion of the reaction.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate (2 x 30 mL)

      • Water (1 x 30 mL)

      • Brine (1 x 30 mL)

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure N-methyl-2-fluoro-5-nitrobenzamide as a solid.

Characterization and Data Analysis

The identity and purity of the synthesized N-methyl-2-fluoro-5-nitrobenzamide should be confirmed using standard analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ ppm: ~8.5 (dd, J=5.5, 2.9 Hz, 1H), ~8.3 (ddd, J=9.1, 4.3, 2.9 Hz, 1H), ~7.4 (t, J=9.1 Hz, 1H), ~6.5 (br s, 1H, NH), ~3.1 (d, J=4.9 Hz, 3H, N-CH₃).[8]
¹³C NMR (101 MHz, CDCl₃) δ ppm: ~162.0, ~160.0 (d, JCF=260 Hz), ~145.0, ~140.0, ~128.0 (d, JCF=10 Hz), ~125.0 (d, JCF=25 Hz), ~115.0 (d, JCF=22 Hz), ~27.0.
Mass Spectrometry ESI-MS: Calculated for C₈H₇FN₂O₃ [M+H]⁺: 199.05; Found: 199.05.
Melting Point Literature values should be consulted for comparison.

Safety Precautions

  • 2-Fluoro-5-nitrobenzoic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

  • Methylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

  • HATU: Irritant. Avoid inhalation and contact with skin and eyes.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves. [10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction.Increase reaction time and monitor by TLC until the starting material is consumed.[11] Ensure reagents are anhydrous, as moisture can hydrolyze the activated intermediate.
Inefficient coupling agent.Verify the quality and age of the coupling agent. Consider using an alternative coupling reagent if necessary.
Presence of unreacted starting material Insufficient equivalents of amine or coupling agent.Ensure accurate measurement of all reagents. A slight excess of the amine and coupling agent is recommended to drive the reaction to completion.
Formation of multiple byproducts Side reactions due to reactive intermediates.Maintain the reaction temperature at 0 °C during the addition of reagents to minimize side reactions. Ensure the dropwise addition of the amine.
Racemization (if applicable to chiral substrates).While not relevant for this specific reaction, for chiral carboxylic acids, the use of additives like HOBt with carbodiimides can suppress racemization.[12]

Conclusion

This application note provides a comprehensive and reliable protocol for the amidation of 2-fluoro-5-nitrobenzoic acid with methylamine. By following the detailed experimental procedure and adhering to the safety guidelines, researchers can efficiently synthesize N-methyl-2-fluoro-5-nitrobenzamide, a key intermediate for further chemical transformations. The provided characterization data and troubleshooting guide will aid in obtaining a high-purity product and resolving potential experimental challenges.

References

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • ResearchGate. (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • Google Patents.
  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ACS Publications. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry. [Link]

  • YouTube. Benzoic Acid + Methylamine = ?? (Amide Reaction). [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. | Chemistry. [Link]

  • ResearchGate. (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Capot Chemical. MSDS of 2-Fluoro-5-methylbenzoic acid. [Link]

  • ATB. Methyl2-chloro-5-nitrobenzoate | C8H6ClNO4 | MD Topology | NMR | X-Ray. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • ResearchGate. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | Request PDF. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

Introduction 2-fluoro-N-methyl-5-nitrobenzamide is a valuable synthetic intermediate in the development of various pharmaceuticals and agrochemicals. The presence of the nitro group and the fluorine atom on the benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-fluoro-N-methyl-5-nitrobenzamide is a valuable synthetic intermediate in the development of various pharmaceuticals and agrochemicals. The presence of the nitro group and the fluorine atom on the benzamide scaffold provides unique electronic properties and potential for further chemical modifications, making it a key building block in medicinal chemistry and materials science. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide, designed for researchers, scientists, and professionals in drug development. The protocol is grounded in established chemical principles and prioritizes safety, efficiency, and high purity of the final product.

Reaction Scheme

The synthesis of 2-fluoro-N-methyl-5-nitrobenzamide is a two-step process commencing with the commercially available 2-fluoro-5-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by an in-situ amidation with methylamine.

Synthesis_Workflow A 2-fluoro-5-nitrobenzoic acid B 2-fluoro-5-nitrobenzoyl chloride A->B SOCl₂, cat. DMF DCM, 0°C to reflux C 2-fluoro-N-methyl-5-nitrobenzamide B->C CH₃NH₂ (aq.) DCM, 0°C to RT Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Charge flask with 2-fluoro-5-nitrobenzoic acid and DCM B Cool to 0°C in an ice bath A->B C Add catalytic DMF B->C D Add thionyl chloride dropwise C->D E Stir at 0°C for 30 min D->E F Warm to room temperature E->F G Reflux for 2 hours F->G H Monitor by TLC G->H I Cool to room temperature J Concentrate under reduced pressure I->J

Figure 2: Workflow for the synthesis of 2-fluoro-5-nitrobenzoyl chloride.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzoic acid (5.0 g, 27.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 2 drops).

  • Slowly add thionyl chloride (3.0 mL, 40.5 mmol) to the stirred suspension via a dropping funnel over 15 minutes. Gas evolution (HCl and SO₂) will be observed. Caution: This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-fluoro-5-nitrobenzoyl chloride is a yellow solid or oil and is used in the next step without further purification.

Step 2: Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

Rationale: The crude acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methylamine to form the desired amide. An aqueous solution of methylamine is used for convenience. The reaction is performed at 0°C initially to control the exothermic nature of the amidation. A biphasic system is formed, and vigorous stirring is essential to ensure efficient reaction between the acyl chloride in the organic phase and the methylamine in the aqueous phase. A standard aqueous workup is employed to remove water-soluble byproducts and unreacted reagents.

Procedure:

  • Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride from the previous step in anhydrous dichloromethane (DCM, 50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • In a separate beaker, prepare a solution of methylamine by adding a 40% aqueous solution of methylamine (6.3 mL, 72.9 mmol) to water (20 mL).

  • Slowly add the methylamine solution to the stirred DCM solution of the acyl chloride at 0°C over 20 minutes. A precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. For N-methylbenzamides, a mixture of ethanol and water or ethyl acetate and hexanes are often suitable solvent systems. A solvent screening is recommended to determine the optimal conditions.

Procedure:

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude product (approx. 20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each test tube.

    • Heat the test tubes gently to see if the solid dissolves.

    • If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath to observe crystallization.

    • A good solvent system will result in the formation of well-defined crystals upon cooling. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water) can also be tested.

  • Recrystallization (Preparative Scale):

    • Based on the solvent screening, dissolve the crude 2-fluoro-N-methyl-5-nitrobenzamide in a minimum amount of the hot chosen solvent (e.g., ethanol).

    • If a mixed solvent system is used (e.g., ethanol/water), dissolve the crude product in the better solvent (ethanol) and then add the poorer solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain pure 2-fluoro-N-methyl-5-nitrobenzamide as a solid.

Results and Characterization

The successful synthesis of 2-fluoro-N-methyl-5-nitrobenzamide should yield a pale yellow to yellow crystalline solid.

Table 1: Expected Physicochemical Properties and Spectroscopic Data

PropertyExpected Value
Appearance Pale yellow to yellow crystalline solid
Melting Point To be determined experimentally
Molecular Formula C₈H₇FN₂O₃
Molecular Weight 198.15 g/mol
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 8.6-8.4 (m, 1H, Ar-H), 8.3-8.1 (m, 1H, Ar-H), 7.4-7.2 (t, 1H, Ar-H), 6.5-6.3 (br s, 1H, N-H), 3.1-2.9 (d, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): 164-162 (C=O), 160-158 (d, ¹JCF, C-F), 147-145 (C-NO₂), 130-125 (aromatic CHs), 118-115 (d, ²JCF, aromatic CH), 27-26 (N-CH₃)

Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. [1]Actual experimental values may vary slightly.

Safety Precautions

  • 2-fluoro-5-nitrobenzoic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [2]* Thionyl chloride: Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled. [3]* 2-fluoro-5-nitrobenzoyl chloride: Causes severe skin burns and eye damage. Reacts with water. [3]* Methylamine solution: Flammable liquid and vapor. Toxic if swallowed. Causes severe skin burns and eye damage. [4]* Dichloromethane: Suspected of causing cancer.

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide. By following the outlined procedures for reaction setup, execution, and purification, researchers can consistently obtain this valuable intermediate in high purity. The provided rationale for each step and the comprehensive safety information are intended to ensure a safe and successful synthesis.

References

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Wang, J. (2010). Thionyl Chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

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Application

Application Note: High-Purity Recovery of 2-fluoro-N-methyl-5-nitrobenzamide via Recrystallization

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of small molecule intermediates. Abstract This application note provides a comprehensive guide to the purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of small molecule intermediates.

Abstract

This application note provides a comprehensive guide to the purification of 2-fluoro-N-methyl-5-nitrobenzamide, a key building block in pharmaceutical synthesis, using the fundamental technique of recrystallization. Recognizing the critical role of purity in drug development, this document details a systematic approach to solvent selection, the execution of the recrystallization protocol, and strategies for troubleshooting common challenges. The methodologies presented are designed to be both scientifically robust and practically applicable in a laboratory setting, ensuring a high-yield recovery of the purified compound.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities introduced during the synthesis of intermediates can propagate through subsequent reaction steps, potentially leading to final products with altered pharmacological profiles or unacceptable toxicity. 2-fluoro-N-methyl-5-nitrobenzamide is a crucial intermediate whose purity can significantly impact the quality of the resulting API.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The principle underlying this method is the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving the impurities dissolved in the mother liquor.[1] The slow, controlled formation of crystals is paramount, as it allows for the selective incorporation of the desired molecules into the growing lattice, excluding ill-fitting impurity molecules.[3][4]

This guide provides a detailed protocol for the purification of 2-fluoro-N-methyl-5-nitrobenzamide, with a strong emphasis on the logical framework for solvent selection and process optimization.

Safety Precautions: Handling Aromatic Nitro Compounds

General Handling:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[6]

  • Wash hands thoroughly after handling the compound.

Hazard Mitigation:

  • Ingestion: May be harmful if swallowed.[5]

  • Skin Contact: May cause skin irritation.[6]

  • Eye Contact: May cause serious eye irritation.[6]

  • Inhalation: May cause respiratory irritation.[5]

All waste materials and mother liquor should be disposed of in accordance with local regulations for chemical waste.

Materials and Equipment

Materials:

  • Crude 2-fluoro-N-methyl-5-nitrobenzamide

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane, water)

  • Deionized water

  • Boiling chips

  • Celpure® or activated charcoal (optional, for colored impurities)

  • Filter paper (fluted and flat)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Glass funnel (stemless preferred for hot filtration)

  • Büchner funnel and filter flask

  • Vacuum source (aspirator or vacuum pump)

  • Spatulas

  • Watch glasses

  • Ice bath

  • Melting point apparatus

Experimental Protocol: A Two-Phase Approach to Purification

Phase 1: Systematic Solvent Selection

The success of a recrystallization hinges on the choice of a suitable solvent.[7] The ideal solvent will exhibit high solubility for 2-fluoro-N-methyl-5-nitrobenzamide at elevated temperatures and low solubility at room temperature or below.[7] The following protocol outlines a small-scale, systematic approach to identify the optimal solvent or solvent system.[8]

Table 1: Solvent Selection Criteria

CriteriaRationale
High Solute Solubility at High Temperature To allow for complete dissolution of the compound in a minimal amount of solvent.
Low Solute Solubility at Low Temperature To ensure a high recovery of the purified compound upon cooling.
Inertness The solvent must not react with the compound being purified.
Volatility The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Boiling Point The solvent's boiling point should ideally be below the melting point of the solute to prevent "oiling out".[9]

Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of crude 2-fluoro-N-methyl-5-nitrobenzamide into several small test tubes.

  • Room Temperature Solubility: To each test tube, add 0.5 mL of a different potential solvent (e.g., ethanol, ethyl acetate, toluene, etc.). Agitate the mixture at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a water bath or on a heating block.[10] Add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely at an elevated temperature.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[11]

  • Evaluation: The solvent that dissolves the compound when hot and yields a significant amount of crystalline precipitate upon cooling is the most suitable candidate for the full-scale recrystallization.

Diagram 1: Workflow for Solvent Selection

G cluster_screening Solvent Screening Protocol A Add 20-30 mg of crude compound to test tubes B Add 0.5 mL of various solvents at room temperature A->B C Observe solubility at room temperature B->C D Heat insoluble samples C->D If insoluble E Observe solubility at elevated temperature D->E F Cool hot solutions E->F If soluble when hot G Observe crystal formation F->G H Select optimal solvent G->H

Caption: A systematic approach to identifying an effective recrystallization solvent.

Phase 2: Recrystallization of 2-fluoro-N-methyl-5-nitrobenzamide

Once a suitable solvent has been identified, proceed with the bulk purification.

Protocol:

  • Dissolution: Place the crude 2-fluoro-N-methyl-5-nitrobenzamide and a boiling chip into an appropriately sized Erlenmeyer flask. Add the selected solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, a hot gravity filtration is required.[12][13] This step should be performed quickly to prevent premature crystallization in the funnel.[11]

    • Pre-heat a stemless glass funnel and a clean Erlenmeyer flask on the hot plate.

    • Place a fluted filter paper in the hot funnel.

    • Pour the hot, saturated solution through the fluted filter paper into the clean, hot Erlenmeyer flask.[14]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The final product can be transferred to a watch glass for further air drying or placed in a desiccator.

Diagram 2: Recrystallization Workflow

G cluster_recrystallization Recrystallization Protocol A Dissolve crude compound in minimal hot solvent B Perform hot gravity filtration (if needed) A->B C Cool solution slowly to induce crystallization B->C D Isolate crystals by vacuum filtration C->D E Wash crystals with cold solvent D->E F Dry the purified crystals E->F G Characterize the final product F->G

Sources

Method

The Strategic Use of 2-Fluoro-N-methyl-5-nitrobenzamide in the Synthesis of Advanced PARP Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide on the application of 2-fluoro-N-methyl-5-nitrobenzamide as a pivotal starting material in the synthesis of potent P...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of 2-fluoro-N-methyl-5-nitrobenzamide as a pivotal starting material in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. It offers in-depth protocols, mechanistic insights, and strategic considerations for researchers in the field of oncology drug discovery and development.

Introduction: The Critical Role of PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial components of the cellular machinery responsible for DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations, inhibiting PARP can lead to a state of "synthetic lethality," where the combined loss of both repair pathways results in cancer cell death.[1][2] This targeted approach has led to the development of several clinically successful PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib.[3]

The core structure of many PARP inhibitors features a phthalazinone moiety, which mimics the nicotinamide portion of the NAD+ cofactor, effectively blocking the enzyme's catalytic activity.[3] The synthesis of these complex molecules relies on the strategic assembly of key building blocks. 2-Fluoro-N-methyl-5-nitrobenzamide has emerged as a valuable and versatile starting material for constructing the central aromatic core of these inhibitors. Its chemical architecture, featuring an activated fluoro group for nucleophilic substitution and a nitro group that can be readily converted to an amine for subsequent cyclization, makes it an ideal precursor.

Synthetic Strategy Overview: A Multi-Step Approach to PARP Inhibitors

The synthesis of a PARP inhibitor from 2-fluoro-N-methyl-5-nitrobenzamide is a multi-step process that can be broadly categorized into three key stages:

  • Nucleophilic Aromatic Substitution (SNAr): The initial and most critical step involves the displacement of the activated fluorine atom by a protected piperazine derivative.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine, setting the stage for the final ring-forming reaction.

  • Cyclization to Form the Phthalazinone Core: The newly formed amine undergoes an intramolecular reaction to construct the characteristic phthalazinone ring system of the PARP inhibitor.

This strategic sequence is illustrated in the workflow diagram below.

G A 2-Fluoro-N-methyl-5-nitrobenzamide C tert-Butyl 4-(2-(methylcarbamoyl)-4-nitrophenyl)piperazine-1-carboxylate A->C  Nucleophilic Aromatic  Substitution (SNAr) B tert-Butyl piperazine-1-carboxylate B->C D tert-Butyl 4-(4-amino-2-(methylcarbamoyl)phenyl)piperazine-1-carboxylate C->D  Nitro Group Reduction E Amide Coupling Precursor D->E  Amide Coupling F Final PARP Inhibitor E->F  Cyclization & Deprotection

Caption: Synthetic workflow from 2-fluoro-N-methyl-5-nitrobenzamide to a PARP inhibitor.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for each stage of the synthesis. These protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Synthesis of tert-Butyl 4-(2-(methylcarbamoyl)-4-nitrophenyl)piperazine-1-carboxylate (Intermediate 1)

This protocol details the nucleophilic aromatic substitution (SNAr) reaction, which is the cornerstone of this synthetic route.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (g) or Volume (mL)
2-Fluoro-N-methyl-5-nitrobenzamide198.1510.01.98 g
tert-Butyl piperazine-1-carboxylate186.2512.02.24 g
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Dimethyl Sulfoxide (DMSO)--20 mL

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-N-methyl-5-nitrobenzamide (1.98 g, 10.0 mmol), tert-butyl piperazine-1-carboxylate (2.24 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water (3 x 50 mL) to remove any remaining DMSO and inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to yield the crude product.

Purification:

The crude product can be purified by recrystallization.

  • Recrystallization Protocol:

    • Dissolve the crude solid in a minimal amount of hot ethanol (approximately 30-40 mL).

    • If any insoluble material remains, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: Pale yellow solid

  • Characterization Data (Expected):

    • ¹H NMR (400 MHz, CDCl₃): δ 8.2-8.4 (m, 2H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 4.8-5.0 (br s, 1H, NH), 3.6-3.8 (m, 4H, piperazine-H), 3.0-3.2 (m, 4H, piperazine-H), 2.9-3.0 (d, 3H, N-CH₃), 1.4-1.5 (s, 9H, C(CH₃)₃).

    • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₇H₂₄N₄O₅: 365.18, found 365.2.

Causality Behind Experimental Choices:

  • Solvent (DMSO): A polar aprotic solvent like DMSO is chosen to facilitate the SNAr reaction. It effectively solvates the potassium carbonate and the intermediate Meisenheimer complex, thereby accelerating the reaction rate.[4]

  • Base (K₂CO₃): A mild inorganic base like potassium carbonate is used to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.[5]

  • Temperature (80-90 °C): This elevated temperature provides the necessary activation energy for the nucleophilic attack and the subsequent elimination of the fluoride ion, ensuring a reasonable reaction rate without causing significant decomposition of the starting materials or product.[1]

  • Boc Protection: The use of tert-butyl piperazine-1-carboxylate is crucial. The tert-butoxycarbonyl (Boc) group serves as a protecting group for one of the piperazine nitrogens. This prevents undesired side reactions, such as double substitution on the aromatic ring or polymerization. The Boc group can be easily removed under acidic conditions in a later step.[6][7]

Protocol 2: Synthesis of tert-Butyl 4-(4-amino-2-(methylcarbamoyl)phenyl)piperazine-1-carboxylate (Intermediate 2)

This protocol describes the reduction of the nitro group to an amine.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (g)
Intermediate 1364.415.01.82 g
Palladium on Carbon (10% Pd/C)--180 mg
Ethanol--50 mL
Hydrogen Gas (H₂)---

Experimental Procedure:

  • Reaction Setup: In a 250 mL hydrogenation flask, dissolve Intermediate 1 (1.82 g, 5.0 mmol) in 50 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (180 mg, 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Then, pressurize the flask with hydrogen gas (typically to 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Expected Yield and Characterization:

  • Yield: 90-95%

  • Appearance: Off-white to light brown solid

  • Characterization Data (Expected):

    • ¹H NMR (400 MHz, CDCl₃): δ 6.8-7.0 (d, 1H, Ar-H), 6.2-6.4 (m, 2H, Ar-H), 4.8-5.0 (br s, 1H, NH), 3.8-4.0 (br s, 2H, NH₂), 3.5-3.7 (m, 4H, piperazine-H), 2.8-3.0 (m, 4H, piperazine-H), 2.8-2.9 (d, 3H, N-CH₃), 1.4-1.5 (s, 9H, C(CH₃)₃).

    • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₇H₂₆N₄O₃: 335.21, found 335.2.

Causality Behind Experimental Choices:

  • Catalyst (Pd/C): Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups to amines. It provides a high surface area for the reaction and can be easily removed by filtration.

  • Solvent (Ethanol): Ethanol is a good solvent for the starting material and product, and it is compatible with the hydrogenation conditions.

  • Hydrogen Gas: Hydrogen gas is the reducing agent in this reaction. The pressure is maintained to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently.

Protocol 3: Synthesis of the Final PARP Inhibitor

This final stage involves the deprotection of the Boc group, followed by amide coupling and cyclization to form the phthalazinone ring. This is a conceptual pathway, and specific reagents for the cyclization step may vary depending on the desired final structure. For the synthesis of Olaparib, a different synthetic intermediate is typically used. However, for the purpose of illustrating the utility of 2-fluoro-N-methyl-5-nitrobenzamide, a plausible subsequent cyclization is described.

Conceptual Reaction Scheme:

Step 3a: Boc Deprotection

  • Dissolve Intermediate 2 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt is typically used in the next step without further purification.

Step 3b: Amide Coupling and Cyclization

A common method to form the phthalazinone ring is to react the diamine intermediate with a phthalic anhydride derivative or a related dicarbonyl compound.

  • Dissolve the deprotected amine salt in a suitable solvent such as dimethylformamide (DMF).

  • Add a base (e.g., diisopropylethylamine, DIPEA) to neutralize the salt.

  • Add the appropriate phthalic anhydride or dicarbonyl compound.

  • Heat the reaction mixture to promote both amide bond formation and subsequent intramolecular cyclization.

  • After completion, the product can be isolated by precipitation with water and purified by recrystallization or column chromatography.

Safety and Handling

  • 2-Fluoro-N-methyl-5-nitrobenzamide: Handle with care. It is an irritant. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO: Can be absorbed through the skin. Wear appropriate gloves.

  • Potassium Carbonate: Is a mild base. Avoid contact with skin and eyes.

  • Palladium on Carbon: Is flammable, especially when dry and in the presence of hydrogen. Handle in an inert atmosphere and do not allow it to dry completely on the filter paper.

  • Hydrogen Gas: Is highly flammable. All hydrogenation procedures should be carried out in a well-ventilated fume hood and with appropriate safety precautions.

  • Trifluoroacetic Acid (TFA): Is a strong, corrosive acid. Handle in a fume hood with appropriate PPE.

Conclusion

2-Fluoro-N-methyl-5-nitrobenzamide is a highly effective and strategically important starting material for the synthesis of PARP inhibitors. The protocols outlined in this document provide a robust framework for researchers to synthesize key intermediates and advance their drug discovery programs. The key to success lies in the careful execution of the nucleophilic aromatic substitution reaction and the subsequent functional group manipulations. By understanding the rationale behind each experimental step, researchers can troubleshoot and optimize these procedures for their specific needs.

References

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Application

Application Note: 2-Fluoro-N-methyl-5-nitrobenzamide as a Versatile Intermediate for the Synthesis of Kinase Inhibitors

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-fluoro-N-methyl-5-nitrobenzamide as a key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-fluoro-N-methyl-5-nitrobenzamide as a key intermediate in the synthesis of kinase inhibitors. We will explore the chemical rationale behind its utility, provide validated, step-by-step protocols for its synthesis and subsequent elaboration, and present a strategic workflow for its incorporation into scaffolds targeting critical kinase signaling pathways. The protocols emphasize safety, reproducibility, and the chemical principles that enable its versatility in drug discovery.

Introduction: The Strategic Value of Fluoronitrobenzamides in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling, regulating processes such as growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] Small molecule kinase inhibitors have revolutionized targeted therapy, and their discovery often relies on robust synthetic pathways using versatile chemical building blocks.

The 2-fluoro-N-methyl-5-nitrobenzamide scaffold is a valuable, yet underexplored, intermediate for constructing kinase inhibitors. Its utility is derived from three key features:

  • An Activated Reaction Site: The fluorine atom, positioned ortho to a powerful electron-withdrawing nitro group, is highly activated for nucleophilic aromatic substitution (SNAr).[3][4] This allows for the facile and regioselective introduction of various nucleophiles, such as phenols and anilines, which are common structural motifs in kinase inhibitors.

  • A Latent Functional Group: The nitro group can be readily reduced to a primary amine. This unmasks a new reactive site, providing a crucial handle for further derivatization, such as the formation of amides or the urea linkages characteristic of many Type II kinase inhibitors.

  • Modulation of Physicochemical Properties: The presence of fluorine can enhance critical drug-like properties, including metabolic stability, membrane permeability, and binding affinity to the target kinase.[5]

This guide will provide detailed protocols to harness this reactivity, demonstrating a synthetic pathway from the starting intermediate to a generic, yet representative, kinase inhibitor scaffold.

Synthesis of the Core Intermediate: 2-Fluoro-N-methyl-5-nitrobenzamide

The synthesis of the title compound is a straightforward two-step process starting from the commercially available 2-fluoro-5-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then immediately reacted with methylamine to form the desired N-methylbenzamide.

Protocol 2.1: Synthesis via Acyl Chloride Formation

This protocol is adapted from a standard amidation procedure for a related isomer.[6]

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
2-Fluoro-5-nitrobenzoic acid185.1110.0 g54.0Starting Material
Thionyl chloride (SOCl₂)118.974.7 mL (8.0 g)67.5Chlorinating Agent
Dichloromethane (DCM)84.93100 mL-Solvent
N,N-Dimethylformamide (DMF)73.092-3 drops-Catalyst
Methylamine (2.0 M in THF)31.0681 mL162.0Nucleophile
Saturated NaHCO₃ solution-~100 mL-Quenching Agent
Brine-50 mL-Wash
Anhydrous MgSO₄-~10 g-Drying Agent

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 2-fluoro-5-nitrobenzoic acid (10.0 g, 54.0 mmol) and dichloromethane (100 mL).

  • Acyl Chloride Formation: Add 2-3 drops of DMF (catalyst) to the suspension. Slowly add thionyl chloride (4.7 mL, 67.5 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting material is consumed.

  • Solvent Removal: Allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride and DCM. The resulting crude acyl chloride is a yellow oil or solid.

  • Amidation: Re-dissolve the crude acyl chloride in 100 mL of fresh DCM and cool the flask in an ice bath to 0°C.

  • Nucleophile Addition: Slowly add the 2.0 M solution of methylamine in THF (81 mL, 162.0 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup: Quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield 2-fluoro-N-methyl-5-nitrobenzamide as a yellow solid.

Application in Kinase Inhibitor Synthesis: A Strategic Workflow

The true value of 2-fluoro-N-methyl-5-nitrobenzamide is realized in its sequential functionalization to build more complex molecular architectures. The following workflow demonstrates how to leverage its reactive sites to construct a diaryl ether scaffold, a common core in many kinase inhibitors.

G cluster_0 Core Intermediate cluster_1 Step A: C-O Bond Formation cluster_2 Step B: Functional Group Interconversion cluster_3 Step C: Final Pharmacophore Installation Intermediate 2-Fluoro-N-methyl- 5-nitrobenzamide SNAr_Product Diaryl Ether Intermediate (Nitro Compound) Intermediate->SNAr_Product  SNAr Reaction (Base, Solvent, Heat) Amine_Product Diaryl Ether Intermediate (Amine) SNAr_Product->Amine_Product  Nitro Reduction Final_Product Kinase Inhibitor Scaffold (e.g., Urea) Amine_Product->Final_Product  Urea Formation Nucleophile Phenolic Nucleophile (e.g., 4-Aminophenol) Nucleophile->SNAr_Product Reducing_Agent Reducing Agent (e.g., Fe/NH4Cl) Reducing_Agent->Amine_Product Isocyanate Isocyanate (e.g., Ar-NCO) Isocyanate->Final_Product

Caption: Synthetic workflow from intermediate to a generic kinase inhibitor.
Protocol 3.1: Step A - Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the activated fluorine with a phenolic nucleophile. 4-Aminophenol is used here as a representative example, providing a handle for later functionalization.

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
2-Fluoro-N-methyl-5-nitrobenzamide198.155.0 g25.2Electrophile
4-Aminophenol109.133.0 g27.7Nucleophile
Potassium Carbonate (K₂CO₃)138.215.2 g37.8Base
N,N-Dimethylformamide (DMF)73.0950 mL-Solvent
Ethyl Acetate-~150 mL-Extraction Solvent
Water-~200 mL-Workup

Step-by-Step Procedure:

  • Setup: In a 100 mL flask under a nitrogen atmosphere, combine 2-fluoro-N-methyl-5-nitrobenzamide (5.0 g, 25.2 mmol), 4-aminophenol (3.0 g, 27.7 mmol), and potassium carbonate (5.2 g, 37.8 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) and stir the suspension.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of cold water. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water.

  • Purification: The crude solid can be purified by recrystallization or flash column chromatography to yield N-methyl-2-(4-aminophenoxy)-5-nitrobenzamide.

Protocol 3.2: Step B - Reduction of the Nitro Group

This step converts the electron-withdrawing nitro group into a nucleophilic amine, which is essential for the final coupling step. Iron powder in the presence of an acid or ammonium chloride is a classic, cost-effective method for this transformation.

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
N-methyl-2-(4-aminophenoxy)-5-nitrobenzamide287.285.0 g17.4Starting Material
Iron Powder (Fe)55.854.9 g87.0Reducing Agent
Ammonium Chloride (NH₄Cl)53.494.6 g87.0Electrolyte
Ethanol / Water (4:1)-100 mL-Solvent
Celite®-~5 g-Filter Aid

Step-by-Step Procedure:

  • Setup: To a 250 mL flask, add the nitro compound (5.0 g, 17.4 mmol), ethanol (80 mL), and water (20 mL).

  • Reagent Addition: Add iron powder (4.9 g, 87.0 mmol) and ammonium chloride (4.6 g, 87.0 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow starting material by TLC.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. The resulting aqueous solution can be extracted with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired diamine product, 5-amino-N-methyl-2-(4-aminophenoxy)benzamide, which can often be used in the next step without further purification.

Protocol 3.3: Step C - Urea Formation for Kinase Inhibitor Scaffold

The final step involves coupling the newly formed aromatic amine with an isocyanate to form a diaryl urea, a key pharmacophore that often interacts with the DFG motif in the hinge region of many kinases.

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
5-amino-N-methyl-2-(4-aminophenoxy)benzamide257.294.0 g15.6Nucleophile
4-chloro-3-(trifluoromethyl)phenyl isocyanate223.573.5 g15.6Electrophile
Tetrahydrofuran (THF), anhydrous-80 mL-Solvent
n-Heptane-40 mL-Anti-solvent

Step-by-Step Procedure:

  • Setup: Dissolve the diamine starting material (4.0 g, 15.6 mmol) in anhydrous THF (40 mL) in a 250 mL flask under a nitrogen atmosphere.

  • Reagent Addition: In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (3.5 g, 15.6 mmol) in anhydrous THF (40 mL).

  • Reaction: Slowly add the isocyanate solution to the amine solution dropwise at room temperature over 20 minutes.

  • Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. A precipitate of the final product should form.

  • Crystallization: Add n-heptane (40 mL) as an anti-solvent and continue stirring for another 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold THF/heptane (1:1), and dry under vacuum to obtain the final kinase inhibitor scaffold.

Target Pathways and Principles of Inhibition

Many kinase inhibitors derived from similar scaffolds, such as Regorafenib or Sorafenib, are multi-kinase inhibitors that target key signaling pathways involved in tumor angiogenesis and oncogenesis.

G cluster_pathway Simplified Angiogenesis & Proliferation Pathway GF Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Angiogenesis, Survival TF->Response Regulates Inhibitor Scaffold from 2-fluoro-N-methyl- 5-nitrobenzamide Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits

Caption: Targeted signaling pathways for diaryl urea-based kinase inhibitors.

The diaryl urea motif is critical for potent inhibition. It typically forms key hydrogen bonds within the ATP-binding pocket of the kinase, often engaging with a conserved glutamate residue in the αC-helix and an aspartate residue in the DFG motif, thereby stabilizing the inactive conformation of the kinase.

Conclusion and Best Practices

2-fluoro-N-methyl-5-nitrobenzamide serves as an exemplary building block for the synthesis of kinase inhibitors. Its predictable and high-yielding reactivity in SNAr and subsequent functional group transformations make it a reliable intermediate for drug discovery campaigns.

Key Best Practices:

  • Moisture Control: Ensure all solvents and reagents for SNAr and urea formation steps are anhydrous to prevent unwanted side reactions.

  • Inert Atmosphere: Use a nitrogen or argon atmosphere, especially when working with strong bases or organometallic reagents, to prevent degradation.

  • Reaction Monitoring: Utilize TLC or LC-MS to carefully monitor reaction progress to ensure complete conversion and avoid over-reaction or decomposition.

  • Purification: While some intermediates can be used crude, final compounds should be rigorously purified to ensure accurate biological evaluation.

By following the detailed protocols and understanding the underlying chemical principles outlined in this note, researchers can effectively utilize this versatile intermediate to accelerate the development of novel kinase inhibitors.

References

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. Available at: [Link]

  • Kim, B., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2135-2140. Available at: [Link]

  • Cui, J. J., et al. (2013). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl) - Google Patents. U.S. Patent No. 8,420,645 B2. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Tablet Formulation Of 2-Fluoro-N-Methyl-4-[ 7- ( Quinolin-6-Ylmethyl) Imidazo [1,2-B][7][8] Triazin-2-YL] Benzamide - Patent US-2017231997-A1. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2018). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. Angewandte Chemie International Edition, 57(40), 13197-13201. Available at: [Link]

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • PubMed. (n.d.). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Retrieved from [Link]

  • MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 25(1), 585. Available at: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200. Available at: [Link]

  • Semantic Scholar. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from [Link]_Inhibitor_with_Potent_Antitumor_Activi)

Sources

Method

Introduction: The Strategic Value of 2-fluoro-N-methyl-5-nitrobenzamide in Synthesis

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-fluoro-N-methyl-5-nitrobenzamide In the landscape of modern medicinal chemistry and drug development, the ability to rapidly and efficientl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-fluoro-N-methyl-5-nitrobenzamide

In the landscape of modern medicinal chemistry and drug development, the ability to rapidly and efficiently construct molecular libraries with diverse functionalities is paramount. Nucleophilic Aromatic Substitution (SNAr) stands out as a cornerstone reaction for this purpose, enabling the formation of carbon-heteroatom bonds on activated aromatic rings.[1][2] The substrate, 2-fluoro-N-methyl-5-nitrobenzamide, is a particularly powerful building block for SNAr-driven synthesis. Its utility stems from a carefully orchestrated arrangement of functional groups that promote high reactivity and predictable outcomes.

The strategic placement of a strongly electron-withdrawing nitro group para to the fluorine leaving group significantly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles.[3][4] Concurrently, the fluorine atom itself, while a poor leaving group in aliphatic substitution, is an excellent leaving group in SNAr reactions. Its high electronegativity polarizes the C-F bond, further enhancing the electrophilicity of the attacked carbon without the steric bulk of heavier halogens.[5][6] The N-methylbenzamide moiety, positioned ortho to the reaction site, is a common feature in pharmacologically active molecules and provides a stable scaffold for further molecular elaboration.[7][8]

This guide provides a detailed exploration of the SNAr mechanism as it applies to 2-fluoro-N-methyl-5-nitrobenzamide, followed by robust, field-tested protocols for its reaction with various nucleophiles, and practical troubleshooting advice for researchers in organic synthesis and drug discovery.

The Reaction Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed through a concerted SN2 or a stepwise SN1 pathway, which are common for aliphatic systems but sterically or electronically unfavorable for sp²-hybridized aromatic carbons.[2] Instead, it follows a well-established two-step addition-elimination mechanism .[1][3]

  • Nucleophilic Attack and Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine. This is the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][5] The stability of this complex is the key to the reaction's success. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides substantial stabilization.

  • Elimination and Aromaticity Restoration: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final substituted product.

The mechanism is visualized below:

Caption: The two-step addition-elimination SNAr mechanism.

Experimental Protocols and Methodologies

The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific nucleophile used. Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

The typical workflow for performing an SNAr reaction with this substrate involves dissolution, addition of reagents, heating, and finally, workup and purification.

Workflow start Start dissolve 1. Dissolve Substrate in aprotic polar solvent (e.g., DMF, DMSO) start->dissolve add_reagents 2. Add Base (if needed) followed by Nucleophile (1.0-1.5 equiv.) dissolve->add_reagents react 3. Heat Reaction Mixture (e.g., 60-100 °C) Monitor by TLC/LC-MS add_reagents->react workup 4. Quench with Water & Extract with Organic Solvent (e.g., Ethyl Acetate) react->workup purify 5. Purify Product (Column Chromatography) workup->purify end End purify->end

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-N-methyl-5-nitrobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive guide details the application of the Suzuki-Miyaura cross-coupling reaction for the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the application of the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl derivatives of 2-fluoro-N-methyl-5-nitrobenzamide. This class of compounds is of significant interest in medicinal chemistry, and this document provides a robust framework for their synthesis. We will explore the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and discuss key considerations for reaction optimization and troubleshooting. The provided methodologies are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Strategic Importance of Biaryl Benzamides

The biaryl motif is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically successful therapeutic agents. Its rigid, well-defined geometry allows for precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction's mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives have cemented its status as an indispensable tool in the synthetic chemist's arsenal.[2]

The subject of this guide, 2-fluoro-N-methyl-5-nitrobenzamide, presents a unique and synthetically challenging substrate. The presence of a fluorine atom ortho to the coupling site, a strongly electron-withdrawing nitro group, and an N-methylamide functionality necessitates a carefully considered approach to achieve successful cross-coupling. The fluorine atom can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide aims to provide researchers with the foundational knowledge and a practical starting point for the successful Suzuki coupling of this important class of molecules.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this catalytic cycle is paramount for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 2-fluoro-N-methyl-5-nitrobenzamide) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-fluorine bond, resulting in a palladium(II) species. The electron-withdrawing nitro group on the benzamide ring activates the typically unreactive C-F bond towards oxidative addition.[4]

  • Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(F)L2 Ar-Pd(II)(F)L2 Pd(0)L2->Ar-Pd(II)(F)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(F)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'L2->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'L2 Base Base Base->Ar-Pd(II)-Ar'L2 Ar-F 2-Fluoro-N-methyl- 5-nitrobenzamide Ar-F->Ar-Pd(II)(F)L2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Validated Starting Point

The following protocol provides a robust starting point for the Suzuki coupling of 2-fluoro-N-methyl-5-nitrobenzamide with a generic arylboronic acid. It is crucial to note that optimization may be necessary for different arylboronic acids.

Materials and Reagents
  • 2-Fluoro-N-methyl-5-nitrobenzamide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup and Execution

Experimental_Workflow start Start reagents Combine 2-fluoro-N-methyl-5-nitrobenzamide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a Schlenk flask. start->reagents inert Evacuate and backfill the flask with an inert gas (3x). reagents->inert solvent Add anhydrous 1,4-dioxane and degassed water (e.g., 10:1 v/v). inert->solvent heat Heat the reaction mixture to 100 °C with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature, add water, and extract with ethyl acetate. monitor->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: A generalized workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Assembly: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-fluoro-N-methyl-5-nitrobenzamide (1.0 equiv), the arylboronic acid (1.5 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and finely ground potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and subject it to three cycles of evacuation and backfilling with an inert gas (nitrogen or argon). This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (a common ratio is 10:1 v/v) via syringe. The presence of water can be beneficial for the dissolution of the base and can facilitate the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation and Expected Outcomes

The success of the Suzuki coupling reaction with 2-fluoro-N-methyl-5-nitrobenzamide derivatives is highly dependent on the electronic and steric properties of the arylboronic acid coupling partner. The following table provides a hypothetical summary of expected outcomes based on the nature of the substituent on the arylboronic acid.

EntryArylboronic Acid (Ar-B(OH)₂)Expected YieldKey Considerations
1Phenylboronic acidGood to ExcellentA standard coupling partner, generally provides high yields.
24-Methoxyphenylboronic acidExcellentElectron-donating groups on the boronic acid can accelerate the transmetalation step.
34-Trifluoromethylphenylboronic acidModerate to GoodElectron-withdrawing groups on the boronic acid can slow down transmetalation.
42-Methylphenylboronic acidModerateSteric hindrance from the ortho-substituent can impede the reaction.
53,5-Dimethylphenylboronic acidGoodMeta-substituents generally have a lesser steric impact than ortho-substituents.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Use a fresh source of palladium catalyst and ligand.- Ensure thorough degassing of solvents and proper inert gas technique.- Screen alternative solvents (e.g., toluene, DMF) or solvent mixtures.
Protodeboronation of boronic acid - Presence of excess water- Harsh reaction conditions- Use anhydrous conditions with a non-aqueous soluble base (e.g., CsF).- Consider using a more stable boronic ester (e.g., a pinacol ester).- Lower the reaction temperature and extend the reaction time.
Formation of homocoupled byproducts - Presence of oxygen- Catalyst decomposition- Improve degassing procedures.- Use a more robust ligand to stabilize the palladium catalyst.
Difficulty with sterically hindered substrates - Steric clash during transmetalation or reductive elimination- Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos).- Increase the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-fluoro-N-methyl-5-nitrobenzamide derivatives is a powerful method for the synthesis of novel biaryl compounds with significant potential in drug discovery. While the electron-deficient nature of the substrate presents challenges, a carefully selected catalyst system, appropriate reaction conditions, and meticulous experimental technique can lead to successful outcomes. The protocol and insights provided in this guide serve as a solid foundation for researchers to explore the chemical space around this important molecular scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Widdowson, D. A., & Wilhelm, R. (2003). Palladium catalysed Suzuki reactions of fluoroarenes. Chemical Communications, (5), 578-579. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 125(7), 1696–1697. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Chlorobenzamide Derivatives.
  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

Sources

Method

A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-fluoro-N-methyl-5-nitrobenzamide

An Application Note from the Office of the Senior Application Scientist Abstract This application note describes a comprehensive, stability-indicating analytical method for the quantitative determination of 2-fluoro-N-me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes a comprehensive, stability-indicating analytical method for the quantitative determination of 2-fluoro-N-methyl-5-nitrobenzamide, a key intermediate in pharmaceutical synthesis. The developed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The scientific rationale for the selection of chromatographic parameters is detailed, emphasizing the physicochemical properties of the analyte. The protocol is presented as a self-validating system, with a complete validation strategy outlined in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document provides researchers, quality control analysts, and drug development professionals with a detailed, step-by-step protocol, from mobile phase preparation to full method validation, ensuring reliable and accurate quantification of 2-fluoro-N-methyl-5-nitrobenzamide in various sample matrices.

Introduction and Scientific Rationale

2-fluoro-N-methyl-5-nitrobenzamide is a substituted aromatic compound whose accurate quantification is critical for ensuring reaction efficiency, purity of downstream products, and overall quality control in drug development pipelines. The molecule possesses several functional groups that dictate its chromatographic behavior: a polar nitro group (-NO₂), a hydrogen-bonding amide group (-CONHCH₃), and a moderately non-polar fluorinated benzene ring.

Based on its structure, the molecule is predicted to have a moderate polarity (calculated XLogP3 of a similar compound, 2-fluoro-5-nitrobenzamide, is 0.9), making it an ideal candidate for reversed-phase HPLC.[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[5][6] The retention of 2-fluoro-N-methyl-5-nitrobenzamide is primarily governed by hydrophobic interactions between its aromatic ring and the C18 alkyl chains of the stationary phase. The polar nitro and amide groups will have a greater affinity for the polar mobile phase, modulating the overall retention time.

The presence of the nitroaromatic chromophore allows for sensitive detection using a standard UV-Vis detector, typically around 254 nm, a common wavelength for aromatic compounds.[7][8] This application note details the systematic development and validation of an isocratic RP-HPLC method designed for this purpose.

cluster_Analyte 2-fluoro-N-methyl-5-nitrobenzamide cluster_Properties Key Physicochemical Properties cluster_Method Resulting Method Choice Analyte C₈H₇FN₂O₃ Structure Prop1 Polar Groups: - Nitro (-NO₂) - Amide (-CONHCH₃) Method1 Reversed-Phase HPLC Prop1->Method1  Drives use of polar mobile phase Prop2 Non-Polar Group: - Fluorinated Benzene Ring Prop2->Method1  Interacts with non-polar C18 stationary phase Prop3 UV Chromophore: - Nitroaromatic System Method2 UV Detection Prop3->Method2  Allows for sensitive quantification

Figure 1: Rationale for Method Selection based on Analyte Properties.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of 2-fluoro-N-methyl-5-nitrobenzamide.

Apparatus and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A robust, end-capped column is recommended to minimize peak tailing from secondary interactions with the amide group.

  • Data Acquisition: Chromatographic software for system control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm membrane filters for mobile phase and 0.22 µm syringe filters for sample preparation.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Formic Acid (HCOOH): ACS grade or higher (≥98%).

  • 2-fluoro-N-methyl-5-nitrobenzamide: Reference Standard (purity ≥99.5%).

Preparation of Solutions
  • Mobile Phase Preparation (Acetonitrile/Water/Formic Acid 40:60:0.1, v/v/v):

    • Carefully measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Add 1.0 mL of formic acid and mix thoroughly. The addition of formic acid helps to protonate free silanol groups on the stationary phase, leading to improved peak symmetry for polar compounds.[9]

    • Add 400 mL of acetonitrile.

    • Transfer the solution to a suitable mobile phase reservoir, sonicate for 15 minutes to degas, or use an online degasser.

  • Diluent Preparation (Acetonitrile/Water 50:50, v/v):

    • Combine 500 mL of acetonitrile and 500 mL of water in a 1 L flask and mix well. This composition ensures the sample solvent is strong enough to solubilize the analyte but not so strong as to cause peak distortion upon injection.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-fluoro-N-methyl-5-nitrobenzamide reference standard.

    • Transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to volume with the diluent and mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix well.

  • Sample Solution Preparation (Target concentration 50 µg/mL):

    • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of 2-fluoro-N-methyl-5-nitrobenzamide.

    • Transfer it to a 50 mL volumetric flask, dissolve, and dilute to volume with diluent to create a stock sample solution.

    • Perform a subsequent 1-in-10 dilution to achieve the target concentration, matching the working standard.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar aromatic compounds.[6][10]
Mobile Phase Acetonitrile / Water / Formic Acid (40:60:0.1, v/v/v)Balances retention time and provides good peak shape. Formic acid suppresses silanol interactions.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Injection Volume 10 µLA common volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and improving mass transfer kinetics.
Detection Wavelength 254 nmCorresponds to a strong absorbance maximum for the nitroaromatic chromophore.
Run Time 10 minutesSufficient to elute the main peak and any common impurities.

Method Validation Protocol (per ICH Q2(R2))

A robust analytical method must be validated to demonstrate its fitness for purpose.[2][3] The following protocol outlines the necessary experiments.

G cluster_Validation ICH Q2(R2) Validation Protocol Dev Method Development (Column & Mobile Phase Screening) Opt Method Optimization (Final Conditions Selected) Dev->Opt SST System Suitability Testing (SST) (Tailing Factor, Plate Count, %RSD) Opt->SST Spec Specificity (Peak Purity, Forced Degradation) Final Validated Analytical Method Spec->Final Lin Linearity & Range (5 Levels, 25-75 µg/mL) Lin->Final Acc Accuracy (Spike Recovery at 3 Levels) Acc->Final Prec Precision (Repeatability & Intermediate) Prec->Final Rob Robustness (Flow Rate ±10%, Temp ±5°C) Rob->Final SST->Spec SST->Lin SST->Acc SST->Prec SST->Rob

Figure 2: Workflow for HPLC Method Development and Validation.

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified.

  • Inject the Working Standard Solution (50 µg/mL) five times.

  • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated through forced degradation studies.

  • Protocol: Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The method should resolve the main analyte peak from all degradation product peaks. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak.

Linearity
  • Protocol: Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy
  • Protocol: Accuracy is determined by spike recovery. Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[11]

  • Repeatability (Intra-day Precision):

    • Protocol: Prepare six individual sample solutions at 100% of the target concentration (50 µg/mL) from the same homogenous batch.

    • Analyze them on the same day with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the combined results from both days.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness
  • Protocol: Evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.

    • Vary flow rate by ±10% (0.9 mL/min and 1.1 mL/min).

    • Vary column temperature by ±5°C (25°C and 35°C).

    • Vary the percentage of acetonitrile in the mobile phase by ±2%.

  • Analyze the working standard under each condition.

  • Acceptance Criteria: System suitability parameters should still be met under all varied conditions, and the peak area response should not change significantly.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of 2-fluoro-N-methyl-5-nitrobenzamide. The causality-driven method development, based on the analyte's physicochemical properties, resulted in excellent chromatographic performance. The comprehensive validation protocol, designed according to ICH Q2(R2) guidelines, establishes the method's specificity, linearity, accuracy, precision, and robustness. This validated method is fit for its intended purpose and is suitable for routine use in quality control and research environments dedicated to pharmaceutical development.

References

  • PubChem. 2-Fluoro-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Pande V.V, Chandorkar J.G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.[Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography.[Link]

  • Luchian, A. et al. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. National Institutes of Health. [Link]

  • Jain, A. et al. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.[Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SIELC Technologies. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column.[Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • GenTech Scientific. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.[Link]

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-fluoro-N-methyl-5-nitrobenzamide

Abstract This application note presents a detailed, robust, and highly sensitive method for the analysis of 2-fluoro-N-methyl-5-nitrobenzamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and highly sensitive method for the analysis of 2-fluoro-N-methyl-5-nitrobenzamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 2-fluoro-N-methyl-5-nitrobenzamide is a key intermediate in the synthesis of various pharmacologically active compounds, making its accurate quantification crucial for process monitoring and quality control in drug development. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in the physicochemical properties of the analyte and established methodologies for related aromatic compounds.[1][2][3][4][5] The methodologies are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Dedicated LC-MS/MS Approach

2-fluoro-N-methyl-5-nitrobenzamide is a substituted aromatic amide containing both a fluorine and a nitro group. These functional groups confer specific chemical properties that are critical to consider for analytical method development. The aromatic nature provides a stable core, while the nitro group is strongly electron-withdrawing, and the fluorine atom further influences the electronic environment.[6] Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for such compounds due to its high sensitivity and selectivity, which are essential for accurate quantification in complex matrices.[7][8] This application note outlines a tailored LC-MS/MS method that leverages these molecular characteristics to achieve optimal analytical performance.

Physicochemical Properties and Their Analytical Implications

PropertyInferred Value/CharacteristicRationale & Analytical ImplicationSource
Molecular Formula C₈H₇FN₂O₃Inferred
Molecular Weight 198.15 g/mol Essential for setting the mass spectrometer's target mass.Inferred from structure
Polarity Moderately PolarBased on the XLogP of similar structures like 2-fluoro-5-nitrobenzamide (0.9).[9] This suggests good solubility in common reversed-phase LC solvents and dictates the choice of a suitable stationary phase.[9]
Ionization Potential Suitable for ESI and APCIThe presence of nitrogen and oxygen atoms provides sites for protonation (positive mode) or deprotonation (negative mode). Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options for nitroaromatic compounds.[3][3]

Experimental Workflow: A Step-by-Step Protocol

The following sections provide a detailed, step-by-step protocol for the LC-MS/MS analysis of 2-fluoro-N-methyl-5-nitrobenzamide.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the LC system.

Protocol:

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 2-fluoro-N-methyl-5-nitrobenzamide in methanol.

    • Perform serial dilutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.[10]

  • Sample Matrix Preparation (e.g., from a reaction mixture):

    • Accurately weigh a portion of the sample.

    • Dissolve the sample in a known volume of methanol.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

    • Filter the final extract through a 0.22 µm PVDF syringe filter before injection.[10]

Liquid Chromatography (LC) Method

The chromatographic method is designed to separate the analyte from any potential isomers or impurities.

ParameterRecommended SettingJustification
Column Biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm)Biphenyl stationary phases offer unique selectivity for aromatic and moderately polar compounds, enhancing separation from related substances.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive-ion ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC with good elution strength.
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% BA gradient elution ensures efficient separation of compounds with varying polarities and a reasonable run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good efficiency and sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential column overload and peak distortion.
Mass Spectrometry (MS) Method

The MS method is optimized for the selective and sensitive detection of 2-fluoro-N-methyl-5-nitrobenzamide.

ParameterRecommended SettingJustification
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for moderately polar compounds. The amide nitrogen is a likely site of protonation.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]
Precursor Ion (Q1) m/z 199.1Corresponds to the protonated molecule [M+H]⁺.
Product Ions (Q3) To be determined experimentallyBased on fragmentation patterns of similar benzamides, potential losses include the N-methyl group, the amide group, and the nitro group.[11][12][13]
Collision Energy To be optimizedThe optimal collision energy will be determined by infusing a standard solution and varying the energy to maximize the signal of the product ions.
Dwell Time 100 msA sufficient dwell time to ensure an adequate number of data points across the chromatographic peak.

Fragmentation Pathway and Rationale

Understanding the fragmentation of the parent ion is crucial for selecting appropriate MRM transitions.[14] For aromatic amides, a common fragmentation pathway involves the cleavage of the N-CO bond.[13] In the case of 2-fluoro-N-methyl-5-nitrobenzamide, we can predict the following fragmentation patterns:

fragmentation cluster_precursor Precursor Ion (Q1) cluster_products Predicted Product Ions (Q3) precursor [M+H]⁺ m/z 199.1 product1 Loss of CH₃NH₂ m/z 168.0 precursor->product1 -CH₃NH₂ product2 Loss of NO₂ m/z 153.1 precursor->product2 -NO₂ product3 Loss of CONHCH₃ m/z 142.0 precursor->product3 -CONHCH₃

Caption: Predicted fragmentation of 2-fluoro-N-methyl-5-nitrobenzamide.

Data Analysis and System Suitability

Data Analysis:

  • Quantification is performed by integrating the peak area of the most intense and specific MRM transition.

  • A calibration curve is constructed by plotting the peak area against the concentration of the standards. A linear regression with a weighting factor of 1/x is typically used.

System Suitability:

To ensure the validity of the results, the following system suitability criteria should be met:

ParameterAcceptance Criteria
Peak Tailing Factor 0.8 - 1.5
Reproducibility of Injections RSD < 15% for LLOQ, < 10% for other standards
Correlation Coefficient (r²) > 0.99

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of 2-fluoro-N-methyl-5-nitrobenzamide. By considering the physicochemical properties of the analyte and leveraging established analytical principles for related compounds, this method offers the sensitivity, selectivity, and robustness required for demanding research and development applications. The detailed step-by-step instructions and the rationale behind the chosen parameters are intended to empower researchers to implement this method successfully and with confidence in the generated data.

References

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • B'Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Kalluri, K. S., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. [Link]

  • ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Xu, X., et al. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. PubMed. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

  • ResearchGate. (n.d.). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. [Link]

  • ResearchGate. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. [Link]

  • NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Solubility of 2-fluoro-N-methyl-5-nitrobenzamide in Organic Solvents for Pharmaceutical Research

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This document provides a detailed guide for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This document provides a detailed guide for researchers, scientists, and drug development professionals on understanding and determining the solubility of 2-fluoro-N-methyl-5-nitrobenzamide, a key chemical intermediate. In the absence of extensive published data, this note focuses on the foundational principles of solubility, theoretical prediction methodologies, and a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1][2] Poor solubility can severely limit a drug's absorption from the gastrointestinal tract, leading to low bioavailability and unpredictable therapeutic outcomes.[2] Consequently, a thorough characterization of an API's solubility profile in various solvent systems is a non-negotiable step in early-phase drug development, influencing everything from formulation strategies to the reliability of in vitro screening assays.[2][3]

This application note focuses on 2-fluoro-N-methyl-5-nitrobenzamide , a compound of interest in medicinal chemistry. Understanding its behavior in different organic solvents is crucial for its synthesis, purification, and formulation into drug delivery systems. This guide will equip the researcher with both theoretical frameworks for predicting solubility and a robust experimental protocol for its empirical determination.

Physicochemical Profile of 2-fluoro-N-methyl-5-nitrobenzamide

Before delving into solubility specifics, it is essential to understand the inherent chemical properties of the molecule, as these dictate its interaction with various solvents.

Table 1: Physicochemical Properties of 2-fluoro-N-methyl-5-nitrobenzamide

PropertyValueSource
Molecular Formula C₈H₇FN₂O₃PubChem
Molecular Weight 198.15 g/mol PubChem
XLogP3 1.5PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem

Note: Data sourced from PubChem CID 53394144. XLogP3 is a computed octanol-water partition coefficient, an indicator of lipophilicity.

The structure contains a polar amide group, a strongly electron-withdrawing nitro group, and a lipophilic fluorinated benzene ring. The presence of both hydrogen bond donors (the N-H of the amide) and multiple acceptors (the oxygens of the amide and nitro groups) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. The XLogP3 value of 1.5 indicates a degree of lipophilicity, suggesting potential solubility in non-polar organic solvents.

Theoretical Framework for Solubility Prediction

While empirical measurement is the gold standard, theoretical models provide a rational basis for solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This fundamental principle posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4] For 2-fluoro-N-methyl-5-nitrobenzamide, we can anticipate:

  • Polar Protic Solvents (e.g., ethanol, methanol) may be effective due to their ability to form hydrogen bonds with the amide and nitro groups.

  • Polar Aprotic Solvents (e.g., DMSO, acetone) should be good solvents, capable of dipole-dipole interactions and accepting hydrogen bonds.

  • Non-Polar Solvents (e.g., hexane, toluene) are less likely to be effective solvents, as they cannot favorably interact with the polar functionalities of the molecule.

Hansen Solubility Parameters (HSP)

A more quantitative predictive tool is the Hansen Solubility Parameters (HSP) system, which deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[5][6]

A solute is most likely to dissolve in a solvent when their respective HSP values are similar. The "Hansen Distance" (Ra) between a solute and a solvent can be calculated to quantify this similarity; smaller distances imply higher affinity.[7][8]

Table 2: Hansen Solubility Parameters for Common Organic Solvents

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Acetone15.510.47.0
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Methanol14.712.322.3
N-Methyl-2-Pyrrolidone (NMP)18.012.37.2
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Data compiled from various sources.[7] Researchers can estimate the HSP of 2-fluoro-N-methyl-5-nitrobenzamide using group contribution methods and compare it to this table to prioritize solvents for experimental testing.

Experimental Protocol for Thermodynamic Solubility Determination

The definitive method for determining the solubility of a solid in a liquid is the Shake-Flask Method .[9] This technique measures the equilibrium (thermodynamic) solubility, which represents the maximum amount of a solute that can be dissolved in a solvent at a specific temperature to form a saturated solution.[2]

Objective

To determine the equilibrium solubility of 2-fluoro-N-methyl-5-nitrobenzamide in a range of organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment
  • 2-fluoro-N-methyl-5-nitrobenzamide (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology

Step 1: Preparation of Vials

  • Add an excess amount of solid 2-fluoro-N-methyl-5-nitrobenzamide to several glass vials. An excess is critical to ensure that a saturated solution is achieved. A starting point is to add ~10-20 mg of the compound to each vial.

  • Carefully add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

Step 2: Equilibration

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C).

  • Agitate the slurries for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; for some compounds, 48-72 hours may be necessary.[9][10]

    • Causality Insight: The goal of this extended agitation is to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid. Kinetic solubility, measured after short incubation, can often overestimate the true, stable solubility.[3]

Step 3: Sample Separation

  • After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1-2 hours to allow the excess solid to settle.

  • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

    • Trustworthiness Check: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to a gross overestimation of solubility. The filter material must be chemically inert to the solvent.

Step 4: Quantification by HPLC-UV

  • Prepare a series of calibration standards of 2-fluoro-N-methyl-5-nitrobenzamide of known concentrations in the solvent of interest.

  • Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

  • Analyze the calibration standards and the diluted sample by HPLC-UV. A reverse-phase C18 column is typically a good starting point. The UV wavelength should be set to the λ_max of the compound for maximum sensitivity.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Use the peak area of the diluted sample and the calibration curve equation to determine its concentration.

Step 5: Calculation of Solubility

  • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

  • The resulting value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Calculation prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vial and place on orbital shaker prep2->equil1 equil2 Agitate at constant T (24-48 hours) equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis2 Dilute filtered sample sep2->analysis2 analysis1 Prepare calibration curve via HPLC-UV analysis3 Analyze sample by HPLC-UV analysis1->analysis3 analysis2->analysis3 analysis4 Calculate original concentration analysis3->analysis4

Caption: Workflow for the Shake-Flask Method

Data Presentation

The results of the solubility study should be compiled into a clear and concise format.

Table 3: Solubility Profile of 2-fluoro-N-methyl-5-nitrobenzamide at 25°C

SolventQualitative SolubilityQuantitative Solubility (mg/mL)
Acetonee.g., Very Soluble(Experimental Value)
Dichloromethanee.g., Soluble(Experimental Value)
DMSOe.g., Very Soluble(Experimental Value)
Ethanole.g., Sparingly Soluble(Experimental Value)
Ethyl Acetatee.g., Soluble(Experimental Value)
Hexanee.g., Insoluble(Experimental Value)
Methanole.g., Soluble(Experimental Value)
Toluenee.g., Slightly Soluble(Experimental Value)
Watere.g., Insoluble(Experimental Value)

Qualitative terms based on USP definitions (e.g., Very Soluble: <1 mL solvent per g solute; Insoluble: >10,000 mL solvent per g solute).

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 2-fluoro-N-methyl-5-nitrobenzamide: While specific toxicity data is limited, related nitroaromatic compounds can be hazardous. Avoid inhalation of dust, and prevent contact with skin and eyes.

  • Organic Solvents: Handle all organic solvents with care, being mindful of their flammability and specific toxicities. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

This application note provides a comprehensive framework for approaching the solubility characterization of 2-fluoro-N-methyl-5-nitrobenzamide. By combining theoretical predictions with a rigorous, validated experimental protocol, researchers can generate the high-quality, reliable solubility data that is essential for advancing pharmaceutical development programs.

References

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Delaney, J. S. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(3), 763-767.
  • Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions.
  • Clever, H. L., & Young, C. L. (Eds.). (1987). Solubility Data Series: Vol. 27. Methane. Pergamon Press.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Patel, H., et al. (2020). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 59(39), 17456-17466.
  • McDonagh, J. L., et al. (2015). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 115(21), 11523-11545.
  • SpecialChem. (2018). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.
  • ResearchGate. (n.d.). Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development.
  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wikipedia. (n.d.). Solubility.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Kuentz, M., & Holzner, A. (2007). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Pharmaceutical Research, 24(3), 565-572.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • Stefanis, E., & Panayiotou, C. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(4), 2995-3004.
  • ResearchGate. (2025). Application of the Hansen Solubility Parameters Approach for Selecting Single and Binary Solvents in Polymeric Membrane Production.
  • ResearchGate. (2025). Development of Quantitative Structure-Property Relationship Models for Early ADME Evaluation in Drug Discovery. 1. Aqueous Solubility.
  • Chemistry Stack Exchange. (2019). Solubility of solids in liquids.
  • ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

Welcome to the technical support center for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific amide bond formation. The following content is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Yield and Other Common Issues

Low yields in the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide can be frustrating. This section provides a systematic approach to identifying and resolving the root causes of common problems.

Visualizing the Troubleshooting Process

The following flowchart outlines a logical progression for troubleshooting low-yield issues in this synthesis.

Caption: A decision tree for troubleshooting low yields.

Q1: I am observing a very low to no yield of my desired product, 2-fluoro-N-methyl-5-nitrobenzamide. What are the most likely causes?

A1: A low or non-existent yield can typically be traced back to one of three main areas: the integrity of your starting materials and reagents, the efficiency of the carboxylic acid activation, or the success of the subsequent amination step.

  • Starting Material and Reagent Quality:

    • 2-fluoro-5-nitrobenzoic acid: Ensure your starting material is pure and dry. Impurities can interfere with the reaction, and moisture can quench the activating agent.

    • Thionyl Chloride (SOCl₂): This is a highly reactive and moisture-sensitive reagent.[1] Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. Decomposition of thionyl chloride will lead to incomplete formation of the acyl chloride.

    • Methylamine (CH₃NH₂): Use a fresh solution of methylamine and ensure its concentration is accurate. Gaseous methylamine dissolved in a solvent can decrease in concentration over time if not stored properly.

    • Solvents: All solvents, particularly those used with thionyl chloride (e.g., DCM, THF), must be anhydrous. The presence of water will lead to the hydrolysis of the acyl chloride intermediate back to the carboxylic acid.[2]

  • Inefficient Acyl Chloride Formation:

    • The conversion of 2-fluoro-5-nitrobenzoic acid to its corresponding acyl chloride is a critical step. The electron-withdrawing effects of both the ortho-fluoro and meta-nitro groups can impact the reactivity of the carboxylic acid.[3][4] If this step is incomplete, you will have unreacted starting material, leading to a low overall yield.

    • Troubleshooting:

      • Consider increasing the equivalents of thionyl chloride (e.g., from 1.2 to 2.0 equivalents).

      • Ensure the reaction temperature for the activation step is appropriate. While some preparations are done at low temperatures, a gentle reflux may be necessary to drive the reaction to completion.[3]

      • A catalytic amount of DMF is often used to accelerate the formation of the acyl chloride from thionyl chloride.[5]

  • Poor Amination:

    • The reaction between the acyl chloride and methylamine is generally fast. However, issues can still arise.

    • Troubleshooting:

      • Base: A base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction.[2][6] Without a base, the HCl will protonate the methylamine, rendering it non-nucleophilic and halting the reaction. Ensure you are using at least two equivalents of the amine or one equivalent of a non-nucleophilic base.

      • Temperature: The addition of methylamine to the acyl chloride is typically done at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction. Allowing the reaction to slowly warm to room temperature ensures it goes to completion.

Q2: My reaction seems to have worked, but I am getting a significant amount of unreacted 2-fluoro-5-nitrobenzoic acid back after workup. Why is this happening?

A2: Recovering your starting carboxylic acid is a clear indication that the activation step to form the acyl chloride was either incomplete or the acyl chloride hydrolyzed before it could react with methylamine.

  • Incomplete Activation: As discussed in Q1, ensure your thionyl chloride is active and used in sufficient excess. Monitor the activation step by TLC if possible (the acyl chloride will have a different Rf value than the carboxylic acid).

  • Hydrolysis: This is a very common issue. Acyl chlorides are highly susceptible to hydrolysis.

    • Troubleshooting:

      • Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).

      • Workup: During the aqueous workup, the unreacted acyl chloride will rapidly hydrolyze back to the carboxylic acid. If the amination was slow or incomplete, this will be the result.

Q3: I have multiple spots on my TLC plate, and purification is difficult. What are the likely side products?

A3: The formation of multiple products can complicate purification and reduce the yield of the desired amide.

  • Possible Side Products:

    • Anhydride Formation: During the activation step, two molecules of the carboxylic acid can react to form an anhydride, especially if the activation is slow.[7]

    • Over-acylation of Methylamine: While less common with a primary amine, it's theoretically possible under certain conditions.

    • Side reactions involving Thionyl Chloride: Thionyl chloride can react with other functional groups if present. For this specific molecule, this is less of a concern.

  • Purification Strategy:

    • Nitrated aromatic compounds can sometimes be challenging to purify by column chromatography.[8] A typical purification involves an aqueous workup to remove water-soluble components, followed by recrystallization or column chromatography.

    • An acidic wash (e.g., dilute HCl) will remove any remaining amine base, and a basic wash (e.g., saturated sodium bicarbonate) will remove any unreacted carboxylic acid. The desired amide product should remain in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ortho-fluoro and meta-nitro groups in this reaction?

A1: Both the fluorine and nitro groups are electron-withdrawing.

  • Electronic Effects: The strong inductive effect of the ortho-fluorine and the combined inductive and resonance effects of the meta-nitro group make the aromatic ring electron-deficient. This increases the electrophilicity of the carbonyl carbon in the acyl chloride intermediate, making it more reactive towards nucleophilic attack by methylamine.[4][9]

  • Steric Effects: The ortho-fluoro group is relatively small and generally does not pose significant steric hindrance to the incoming nucleophile.[5]

Q2: Can I use a different activating agent instead of thionyl chloride?

A2: Yes, several other coupling reagents can be used for amide bond formation. The choice of reagent can impact yield, reaction conditions, and side product formation.

Coupling ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) / Oxalyl Chloride DCM or THF, often with cat. DMF, 0 °C to refluxHigh reactivity, volatile byproductsMoisture sensitive, corrosive, generates HCl
EDC/HOBt DCM or DMF, with a base (e.g., DIPEA)Milder conditions, good for sensitive substratesByproducts can be difficult to remove
HATU/HBTU DMF or ACN, with a base (e.g., DIPEA)High yields, low racemization in peptide synthesisExpensive, can be difficult to remove byproducts[8]

Q3: What is a standard experimental protocol for this synthesis?

A3: The following protocol is adapted from a similar, high-yield synthesis and is a good starting point.[10]

Experimental Protocol: Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide
  • Activation of Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-5-nitrobenzoic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise. A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. The reaction can be gently heated to reflux if necessary to ensure complete conversion.

    • Remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to ensure all thionyl chloride is removed. Co-evaporation with anhydrous toluene can aid in this process.

  • Amidation:

    • Re-dissolve the crude 2-fluoro-5-nitrobenzoyl chloride intermediate in anhydrous DCM or THF and cool to 0 °C.

    • In a separate flask, prepare a solution of methylamine (2.0 M in THF, 2.2 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in the same anhydrous solvent.

    • Slowly add the methylamine/base solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 2-fluoro-N-methyl-5-nitrobenzamide can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Reaction Workflow

reaction_workflow benzoic_acid 2-Fluoro-5-nitrobenzoic Acid activation Activation benzoic_acid->activation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->activation methylamine Methylamine (CH₃NH₂) amination Amination methylamine->amination base Base (e.g., Triethylamine) base->amination acyl_chloride 2-Fluoro-5-nitrobenzoyl Chloride (Intermediate) acyl_chloride->amination final_product 2-Fluoro-N-methyl-5-nitrobenzamide byproducts SO₂ + HCl + Base·HCl activation->acyl_chloride amination->final_product amination->byproducts

Sources

Optimization

Optimizing reaction conditions for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

Technical Support Center: Optimizing Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide Welcome to the technical support center for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

Welcome to the technical support center for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical chemical transformation. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

The synthesis of 2-fluoro-N-methyl-5-nitrobenzamide from its parent carboxylic acid is a foundational amidation reaction. However, the molecule's specific functional groups—a carboxylic acid, an electron-withdrawing nitro group, and a fluorine atom on an activated aromatic ring—present unique challenges and opportunities for optimization. This guide provides a robust framework for navigating these complexities.

I. Core Synthesis Protocol: The Acyl Chloride Pathway

The most common and high-yielding method for this synthesis involves the conversion of 2-fluoro-5-nitrobenzoic acid into an acyl chloride, followed by amidation with methylamine. This two-step, one-pot procedure is reliable when key parameters are strictly controlled.

Detailed Experimental Protocol

Step 1: Activation of 2-fluoro-5-nitrobenzoic acid

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Charge the flask with 2-fluoro-5-nitrobenzoic acid (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) (approx. 1 mL per gram of starting material).

    • Scientist's Note: DMF acts as a catalyst here, reacting with thionyl chloride to form the Vilsmeier reagent ([CHCl=N(CH₃)₂]Cl), which is the active species that converts the carboxylic acid to the acyl chloride.

  • Cool the mixture to -5 °C using an ice-salt bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.

    • Causality: This reaction is exothermic. Slow, cold addition prevents the formation of degradation byproducts and ensures controlled conversion.

  • Stir the mixture at -5 °C for 1 hour after the addition is complete. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

Step 2: Amidation with Methylamine

  • While maintaining the temperature at 0 °C, slowly add a solution of methylamine (2M in THF, 4.0 eq) to the freshly prepared acyl chloride solution.

    • Critical Insight: Temperature control is paramount. The electron-deficient aromatic ring makes the fluorine atom susceptible to Nucleophilic Aromatic Substitution (SNAr) by methylamine.[1][2] Keeping the temperature low (< 25 °C) heavily favors the desired nucleophilic attack at the acyl chloride over the SNAr pathway.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25 °C) and stir for 1-2 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

Step 3: Work-up and Purification

  • Pour the reaction mixture into ice-water. This will precipitate the crude product.

  • Extract the aqueous suspension with ethyl acetate (2x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic phase in vacuo to yield the crude product, typically as a yellow solid.[3]

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain 2-fluoro-N-methyl-5-nitrobenzamide with high purity.

II. Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification A 2-Fluoro-5-nitrobenzoic Acid B Add SOCl₂ in DMF @ -5°C A->B C Intermediate: 2-Fluoro-5-nitrobenzoyl Chloride B->C D Add Methylamine Solution @ 0°C C->D E Warm to 25°C D->E F Crude Product Mixture E->F G Ice-Water Quench F->G H Ethyl Acetate Extraction G->H I Concentration H->I J Recrystallization I->J K Pure 2-Fluoro-N-methyl- 5-nitrobenzamide J->K

Caption: Workflow for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct Q&A format.

Troubleshooting Common Problems

Q1: My reaction yield is significantly lower than the expected >90%. What went wrong?

A1: Low yields can stem from several factors. Let's diagnose it with a logical flow:

  • Incomplete Activation: Was your thionyl chloride fresh? It can degrade upon storage. Was your glassware perfectly dry? Water will quench the SOCl₂ and the acyl chloride intermediate. Confirm the formation of the acyl chloride with a small methanol quench test before proceeding.

  • Side Reactions: The most likely culprit is a competitive Nucleophilic Aromatic Substitution (SNAr) reaction where methylamine displaces the fluorine atom.[1][2] This is highly temperature-dependent. If you allowed the temperature to rise significantly above 25 °C during the methylamine addition, you likely formed the 2-(methylamino)-N-methyl-5-nitrobenzamide byproduct.

  • Work-up Losses: Did the product fully precipitate upon quenching? Is it partially soluble in your aqueous layer? An additional extraction may be necessary. Ensure you are not losing product during the recrystallization step by using a minimal amount of hot solvent.

Q2: My NMR analysis shows an unexpected singlet around 2.9-3.1 ppm and loss of the fluorine coupling. What is this impurity?

A2: This is a classic sign of the SNAr side product, 2-(methylamino)-N-methyl-5-nitrobenzamide. The singlet corresponds to the new N-methyl group that has displaced the fluorine. The loss of C-F coupling in the aromatic region of the ¹H and ¹³C NMR is also a key indicator. To avoid this, strictly maintain the reaction temperature below 25 °C during and after the addition of methylamine.

Q3: The reaction is sluggish and stalls after a few hours. Why?

A3: A stalled reaction often points to reagent stoichiometry or quality.

  • Insufficient Amine: Ensure you have used a sufficient excess of methylamine (at least 2 equivalents are needed to react and neutralize the HCl byproduct; 3-4 equivalents are recommended to drive the reaction).

  • Poor Quality Starting Material: Verify the purity of your 2-fluoro-5-nitrobenzoic acid. Certain non-acidic impurities will not react.

  • Catalyst Deactivation: The catalytic amount of DMF can be consumed by side reactions if the thionyl chloride is of poor quality or contains impurities.

Troubleshooting cluster_yield Low Yield cluster_purity Impure Product (NMR) start Problem Observed yield_q1 Was activation complete? (Methanol quench test) start->yield_q1 purity_q1 NMR shows extra N-Me singlet and loss of F-coupling? start->purity_q1 yield_a1_no Solution: Use fresh SOCl₂, ensure dry conditions. yield_q1->yield_a1_no No yield_q2 Was temperature kept below 25°C during methylamine addition? yield_q1->yield_q2 Yes yield_a2_no Problem: SNAr side reaction. Solution: Repeat with strict temperature control. yield_q2->yield_a2_no No purity_a1_yes Cause: SNAr Side Product. Solution: Improve temperature control in future runs. Purify via chromatography. purity_q1->purity_a1_yes Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to thionyl chloride for the activation step?

A1: Yes, several other reagents can be used. While the acyl chloride route is often efficient and cost-effective, peptide coupling reagents can offer milder conditions, which may be beneficial if you have other sensitive functional groups.

Activating AgentTypical SolventTemperatureProsCons
Thionyl Chloride DMF (cat.), DCM, or neat-5 to 0 °CHigh reactivity, inexpensiveHarsh, generates HCl, safety concerns
Oxalyl Chloride DCM, cat. DMF0 °C to RTCleaner reaction, volatile byproductsMore expensive, toxic
EDC/HOBt DMF, DCM0 °C to RTVery mild, high yields, low side reactionsExpensive, purification can be complex
HATU DMF, NMP0 °C to RTHighly efficient, fast reactionsVery expensive, byproduct removal

Q2: How critical is the purity of the starting 2-fluoro-5-nitrobenzoic acid?

A2: It is very important. The primary synthesis of 2-fluoro-5-nitrobenzoic acid can sometimes result in isomeric impurities.[4] These isomers may react under the same conditions, leading to impurities in the final product that are difficult to separate due to their similar physical properties. Always use a starting material with >98% purity, confirmed by NMR or LC-MS.

Q3: What are the essential safety precautions for this reaction?

A3:

  • Thionyl Chloride: This reagent is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Methylamine: This is a flammable and corrosive gas/solution. Handle in a fume hood.

  • Pressure: The reaction of thionyl chloride with the carboxylic acid, and the subsequent neutralization by methylamine, both produce HCl gas. Ensure your system is not closed and is properly vented (e.g., through a bubbler) to avoid pressure buildup.

IV. References

  • ChemistNate. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Retrieved January 27, 2026, from [Link]

  • Pharmaffiliates. (n.d.). The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. Retrieved January 27, 2026, from a URL similar to [Link]

  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Retrieved January 27, 2026, from

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Fluoro-N-methyl-5-nitrobenzamide

This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-fluoro-N-methyl-5-nitrob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-fluoro-N-methyl-5-nitrobenzamide. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the purification of 2-fluoro-N-methyl-5-nitrobenzamide, providing both explanations for the underlying causes and actionable solutions.

Q1: My final product has a lower-than-expected melting point and a broad melting range. What is the likely impurity?

A1: A depressed and broad melting point is a classic indicator of impurities. The most probable contaminant in this case is unreacted 2-fluoro-5-nitrobenzoic acid . This can occur due to an incomplete initial reaction to form the acid chloride or incomplete amidation. The presence of this acidic impurity disrupts the crystal lattice of your desired amide, leading to the observed melting point depression.

Q2: During workup, I notice a significant amount of a water-soluble impurity. What could this be?

A2: If you are using an excess of methylamine, particularly an aqueous solution, the likely water-soluble impurity is a salt of methylamine, such as methylammonium chloride, if thionyl chloride was used to generate the acid chloride. Additionally, any unreacted 2-fluoro-5-nitrobenzoic acid can be deprotonated by excess methylamine to form a water-soluble salt.

Q3: My NMR spectrum shows a persistent peak in the carboxylic acid region (around 10-12 ppm), even after purification. Why is this happening?

A3: This strongly suggests the presence of residual 2-fluoro-5-nitrobenzoic acid. This could be due to insufficient purification or hydrolysis of the product during workup or storage. Amides can undergo hydrolysis back to the carboxylic acid under either acidic or basic conditions, although this is generally slow for benzamides at room temperature.[1][2] To confirm, you can acquire an NMR spectrum of the starting material, 2-fluoro-5-nitrobenzoic acid, for comparison.[3]

Q4: I'm attempting to purify my product using silica gel column chromatography, but I'm getting poor separation and tailing peaks. What's wrong?

A4: While 2-fluoro-N-methyl-5-nitrobenzamide is a neutral amide, the presence of the nitro group and the fluorine atom makes it quite polar. Tailing on silica gel can occur due to strong interactions between the polar functional groups of your compound and the acidic silanol groups on the silica surface. If your crude product contains unreacted 2-fluoro-5-nitrobenzoic acid, this acidic impurity will interact very strongly with the silica, leading to significant tailing and poor separation.

Q5: After purification, my product is off-white or yellowish. Is this normal?

A5: While the pure compound is expected to be a white or pale-yellow solid, a distinct yellow or brownish color can indicate the presence of nitrophenolic impurities or other colored byproducts. These can arise from side reactions during the nitration of the precursor or from degradation of the nitro-aromatic compound under certain conditions, such as exposure to strong bases or high temperatures.

Experimental Protocols

Below are detailed protocols for the purification of 2-fluoro-N-methyl-5-nitrobenzamide.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids like 2-fluoro-N-methyl-5-nitrobenzamide, particularly for removing small amounts of impurities.[4]

Step-by-Step Methodology:

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like 2-fluoro-N-methyl-5-nitrobenzamide, polar protic solvents are a good starting point. Ethanol, methanol, or isopropanol are excellent candidates. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.

  • Dissolution: In a suitable flask, add the crude 2-fluoro-N-methyl-5-nitrobenzamide and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

If recrystallization does not provide the desired purity, or if you have a complex mixture of impurities, column chromatography is a viable alternative.

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the polarity of the impurities. You can determine the best eluent system by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column. Alternatively, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions. Monitor the elution of your product and impurities using TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Solubility Appearance
2-Fluoro-N-methyl-5-nitrobenzamide C₈H₇FN₂O₃198.15~145-148Soluble in acetone, ethyl acetate, and hot alcohols. Sparingly soluble in water and hexane.White to pale-yellow solid
2-Fluoro-5-nitrobenzoic acid C₇H₄FNO₄185.11~140-143Soluble in alcohols, acetone, and hot water.Yellowish crystalline solid

Impurity Removal Workflow

The following diagram illustrates a logical workflow for the removal of common impurities from crude 2-fluoro-N-methyl-5-nitrobenzamide.

PurificationWorkflow crude Crude Product (Amide + Acid Impurity) recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization column Column Chromatography (Hexane/Ethyl Acetate) crude->column Alternative pure_product Pure 2-Fluoro-N-methyl- 5-nitrobenzamide recrystallization->pure_product Crystals acid_impurity 2-Fluoro-5-nitrobenzoic Acid (in filtrate/early fractions) recrystallization->acid_impurity Filtrate column->pure_product Main Fractions column->acid_impurity Early Fractions

Caption: Workflow for the purification of 2-fluoro-N-methyl-5-nitrobenzamide.

Analytical Methods for Purity Assessment

To confirm the purity of your final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid), is highly effective for quantifying the purity and detecting trace impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any residual starting materials or byproducts. The absence of a broad singlet around 10-12 ppm in the ¹H NMR spectrum is a good indication of the removal of the carboxylic acid impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for identifying volatile impurities, such as residual solvents. Derivatization may be necessary for non-volatile impurities.[7][8]

References

  • PrepChem.com. (2023). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2021). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • ResearchGate. (2025). Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC. Retrieved from [Link]

  • ACS Publications. (2023). L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). 2-Nitrobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Merck Supelco Discovery Method Development Guide. Retrieved from [Link]

  • Reddit. (2024). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

  • ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • ResearchGate. (2016). How Aromatic nitro compound converted into aromatic amine without hydrogenator? Retrieved from [Link]

  • ACS Publications. (2023). Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. Retrieved from [Link]

  • PubMed. (2013). A fluoro versus a nitro derivative-a high-performance liquid chromatography study of two basic analytes with different reversed phases and silica phases as basis for the separation of a positron emission tomography radiotracer. Retrieved from [Link]

  • EPA NEIPS. (n.d.). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.

Sources

Optimization

Technical Support Center: A-Z Purification Guide for 2-fluoro-N-methyl-5-nitrobenzamide

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-fluoro-N-methyl-5-nitrobenzamide. This molecule, a key building block in pharmaceutical research, presents a unique set of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-fluoro-N-methyl-5-nitrobenzamide. This molecule, a key building block in pharmaceutical research, presents a unique set of purification hurdles due to its specific combination of functional groups. This guide is structured to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively and achieve high purity with confidence.

Section 1: Foundational Knowledge - The "Why" Behind Your Purification Strategy

Understanding the physicochemical properties of 2-fluoro-N-methyl-5-nitrobenzamide is the first step toward mastering its purification. Its structure dictates its behavior in different separation techniques.

  • Polarity and Solubility: The molecule possesses a polar secondary amide (-C(=O)NHCH₃) and a highly polar nitro group (-NO₂), contrasted with a nonpolar benzene ring. This makes the compound moderately polar overall. It will exhibit limited solubility in nonpolar solvents like hexanes and better solubility in moderately polar to polar solvents like ethyl acetate, dichloromethane, and alcohols.

  • Key Functional Groups & Their Implications:

    • Amide Group: The N-H proton is acidic and can engage in hydrogen bonding, influencing its adsorption characteristics on polar stationary phases like silica gel. The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions.

    • Nitro Group (-NO₂): This electron-withdrawing group makes the aromatic ring electron-deficient. It also imparts a characteristic yellow color to the compound and its solutions.

    • Ortho-Fluorine (-F): The fluorine atom is highly electronegative and electron-withdrawing. Its position ortho to the amide group can influence the amide's conformation and reactivity. It also provides a unique handle for analysis by ¹⁹F NMR. This fluorine is activated towards nucleophilic aromatic substitution (SNAr), a potential source of impurities if strong nucleophiles are present during synthesis or workup[1].

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures, especially in the presence of impurities or reactive solvents, can lead to degradation. It is advisable to minimize heat during solvent evaporation[2].

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 2-fluoro-N-methyl-5-nitrobenzamide in a direct question-and-answer format.

Q1: My crude product is a persistent yellow oil and won't crystallize. What's the cause and how do I fix it?

Answer: This is a classic problem of impurities depressing the melting point and disrupting the crystal lattice formation.

  • Causality: The most likely culprits are residual solvents from the reaction or workup (e.g., DMF, THF, ethyl acetate) or the presence of unreacted starting materials or side-products[3]. Even small amounts of the starting material, 2-fluoro-5-nitrobenzoic acid, can significantly hinder crystallization.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure your crude material is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C) for several hours to remove volatile solvents.

    • Aqueous Wash: If you suspect acidic impurities like the starting carboxylic acid, dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acid, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating[3].

    • "Oiling Out": If it fails to crystallize from a good solvent, try dissolving the oil in a minimal amount of a hot, good solvent (like ethanol or ethyl acetate) and then slowly adding a cold, poor solvent (like hexanes or water) until turbidity persists. Allow it to cool slowly. This trituration process can often induce crystallization.

Q2: I'm performing column chromatography on silica gel, but my yield is very low. Where is my product going?

Answer: Low recovery from silica gel chromatography points to three main issues: irreversible adsorption, degradation on the column, or improper fraction collection.

  • Causality & Mechanism: The secondary amide N-H is slightly acidic and can bind strongly to the acidic silanol groups (Si-OH) on the surface of silica gel, leading to significant tailing and potential irreversible adsorption. Furthermore, silica gel's acidic nature can sometimes catalyze the degradation of sensitive compounds.

  • Troubleshooting & Solutions:

    • Deactivate the Silica: Pre-treat your silica gel. You can add 1% triethylamine (Et₃N) to your mobile phase to neutralize the acidic sites and prevent strong binding of your amide.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (for reversed-phase chromatography).

    • Check Your Fractions: Your compound is likely yellow. However, it might spread across many fractions (tailing). Ensure you are monitoring your fractions thoroughly using Thin Layer Chromatography (TLC) to avoid discarding product-containing fractions.

    • Load Carefully: Adsorb your crude product onto a small amount of silica gel and load it dry onto the column. This often results in better separation and less tailing than loading in a strong solvent.

Q3: My post-purification NMR or HPLC shows a persistent impurity. What is it likely to be?

Answer: Identifying unknown impurities requires understanding the reaction pathway. The most common impurities are starting materials or simple derivatives.

  • Potential Impurities & Their Origin:

Impurity NameChemical StructureLikely OriginIdentification Method
2-Fluoro-5-nitrobenzoic acidFC₆H₃(NO₂)COOHIncomplete amidation or hydrolysis of the product/acid chloride intermediate.Soluble in aqueous base. Appears in HPLC, ¹H NMR will show a broad carboxylic acid proton peak (>10 ppm).[4]
2-Methoxy-N-methyl-5-nitrobenzamideCH₃OC₆H₃(NO₂)CONHCH₃SNAr reaction if methanol is used as a solvent or quenching agent.Mass Spectrometry will show a higher mass. ¹H NMR will show a methoxy singlet (~3.9 ppm).
N-Methyl-5-nitroanthranilamideH₂NC₆H₃(NO₂)CONHCH₃SNAr reaction if ammonia or an amine is present as an impurity.Mass Spectrometry will show a different mass. ¹H NMR will show additional N-H signals.

Section 3: Visualized Workflows & Protocols

Workflow 1: Purification Method Selection

Choosing between recrystallization and chromatography depends on the scale of your reaction and the nature of your impurities. This decision tree can guide your choice.

G start Crude Product (2-fluoro-N-methyl-5-nitrobenzamide) is_solid Is the crude a solid? start->is_solid purity_check Purity > 90% by TLC or crude NMR? is_solid->purity_check Yes triturate Triturate / Aqueous Wash to induce solidification is_solid->triturate No (Oil) scale_check Scale > 5g? purity_check->scale_check Yes chromatography Flash Chromatography (High purity, best for oils and complex mixtures) purity_check->chromatography No (Many impurities) recrystallize Recrystallization (High yield, scalable) scale_check->recrystallize Yes scale_check->chromatography No triturate->chromatography

Sources

Troubleshooting

Incomplete reaction in the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

Welcome to the technical support guide for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you overcome common challenges, particularly incomplete reactions, encountered during this amide coupling process.

Introduction: The Challenge of Synthesizing 2-fluoro-N-methyl-5-nitrobenzamide

The synthesis of 2-fluoro-N-methyl-5-nitrobenzamide involves the formation of an amide bond between 2-fluoro-5-nitrobenzoic acid and methylamine. While seemingly straightforward, this reaction presents a classic challenge in medicinal chemistry: coupling an electron-deficient carboxylic acid with a simple amine. The strong electron-withdrawing nature of the nitro group deactivates the carboxyl group, making it less susceptible to nucleophilic attack. This guide will walk you through diagnosing and resolving the issues that lead to low conversion and incomplete reactions.

Core Troubleshooting & FAQs

This section addresses the most common issues reported by researchers.

Question 1: My reaction is stalled. TLC and LC-MS analysis shows a significant amount of unreacted 2-fluoro-5-nitrobenzoic acid. What is the likely cause?

This is the most frequent problem and almost always points to inefficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

Primary Causes & Solutions:

  • Ineffective Activation Reagent or Protocol: The choice of coupling reagent is critical for activating a deactivated acid.

    • Explanation: Standard carbodiimides like DCC or EDC alone may be insufficient. More potent activating agents are required to overcome the electronic deactivation by the nitro group. Reagents like HATU form highly reactive O-acylisourea intermediates that are more susceptible to aminolysis.[2]

    • Solution: Switch to a more robust activation method. The formation of an acyl chloride is a classic, effective approach. Alternatively, modern uronium-based coupling reagents are highly effective.

  • Presence of Moisture: Trace amounts of water can hydrolyze your activated intermediate back to the starting carboxylic acid.

    • Explanation: Activated species (e.g., acyl chlorides, active esters from HATU/HBTU) are highly electrophilic and will react readily with water, which is often a more competitive nucleophile than the desired amine, especially if the amine concentration is low.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Handle hygroscopic reagents in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.

  • Incorrect Stoichiometry or Order of Addition:

    • Explanation: When using coupling reagents like HATU, the carboxylic acid must be pre-activated before the amine is introduced. Adding all components simultaneously can lead to side reactions, such as the amine reacting with the coupling reagent to form a guanidinium byproduct.

    • Solution: Follow a sequential addition protocol. Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent. Stir for 5-15 minutes to allow for the formation of the active ester before adding the methylamine.

Troubleshooting Flowchart: Diagnosing an Incomplete Reaction

The following decision tree provides a logical workflow for troubleshooting.

G start Reaction Incomplete: High SM by TLC/LCMS check_activation Was the carboxylic acid activation step confirmed? start->check_activation check_moisture Were anhydrous conditions rigorously maintained? check_activation->check_moisture Yes activation_fail Root Cause: Inefficient Activation check_activation->activation_fail No / Unsure check_reagents Are reagents (coupling agent, base, amine) fresh and pure? check_moisture->check_reagents Yes moisture_fail Root Cause: Hydrolysis of Intermediate check_moisture->moisture_fail No check_reagents->start Yes, problem persists. Re-evaluate entire protocol. reagents_fail Root Cause: Degraded Reagents check_reagents->reagents_fail No solution_activation Action: 1. Switch to a stronger activating agent (e.g., SOCl₂ or HATU). 2. Optimize pre-activation time. activation_fail->solution_activation solution_moisture Action: 1. Oven-dry all glassware. 2. Use anhydrous solvents. 3. Run under inert atmosphere. moisture_fail->solution_moisture solution_reagents Action: 1. Use freshly opened reagents. 2. Verify amine concentration. 3. Purify starting acid if necessary. reagents_fail->solution_reagents

Caption: Troubleshooting Decision Tree for Incomplete Amidation.

Question 2: I'm using thionyl chloride to make the acyl chloride, but the final yield is still low. How can I optimize this?

Primary Causes & Solutions:

  • Incomplete Acyl Chloride Formation:

    • Explanation: The conversion of the carboxylic acid to the acyl chloride may be incomplete. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which is the active catalytic species.

    • Solution: Add 1-2 drops of anhydrous DMF to your reaction mixture of carboxylic acid and thionyl chloride. Heat the reaction gently (e.g., 50-70°C) for 1-2 hours to drive the reaction to completion.

  • Failure to Remove Excess Thionyl Chloride:

    • Explanation: Thionyl chloride is a volatile and highly reactive reagent. If not completely removed, it will react with the methylamine added in the next step, consuming it and generating unwanted side products. It also reacts with any water during workup to produce HCl and SO₂, making pH control difficult.

    • Solution: After the reaction is complete, remove the excess thionyl chloride under reduced pressure (vacuum). It is good practice to then redissolve the crude acyl chloride in an anhydrous aprotic solvent (like DCM or THF) and evaporate it again to azeotropically remove the last traces of SOCl₂.

Question 3: My reaction is clean but very slow. How can I increase the reaction rate?

Primary Causes & Solutions:

  • Insufficient Temperature:

    • Explanation: While many amide couplings are run at room temperature, electron-deficient substrates may require more thermal energy to overcome the activation barrier.

    • Solution: Gently heat the reaction mixture to 40-50°C. Monitor by TLC/LC-MS to ensure that heating does not introduce new impurity spots.

  • Base Selection and Amount:

    • Explanation: A non-nucleophilic organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is required to neutralize the HCl generated during the reaction (from acyl chloride) or to facilitate the deprotonation of the amine (in coupling reagent methods). Insufficient base can lead to the protonation of methylamine, rendering it non-nucleophilic.

    • Solution: Use at least 2.0 equivalents of base when starting from an acyl chloride and a free amine. If using a salt form of methylamine (e.g., methylamine hydrochloride), an additional equivalent of base is required. DIPEA is often preferred over TEA as it is more sterically hindered and less likely to act as a competing nucleophile.

Data Presentation: Comparison of Activation Methods

The choice of coupling strategy significantly impacts reaction success. The table below summarizes common methods suitable for this challenging synthesis.

Activation MethodReagentsProsConsKey Considerations
Acyl Chloride SOCl₂ or (COCl)₂, cat. DMFHighly reactive intermediate; cost-effective.[3]Harsh conditions; requires removal of excess reagent; moisture-sensitive.Ensure complete removal of excess chlorinating agent before adding the amine.
Uronium Salt HATU, HBTU + DIPEAHigh yields for difficult couplings; mild conditions.[2]Expensive; can form guanidinium byproducts if amine is added too early.Pre-activate acid for 5-15 min before adding amine.
Acyl Fluoride DAST, Deoxo-Fluor®, PyFluorMore stable than acyl chlorides but highly reactive with amines; less racemization.[4][5][6]Fluorinating agents can be hazardous and expensive.Can be generated in situ under mild conditions.[4]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This is a robust and reliable method for overcoming the deactivated nature of the starting material.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation a 1. Combine 2-fluoro-5-nitrobenzoic acid (1.0 eq) and SOCl₂ (2.0-3.0 eq). b 2. Add cat. DMF (1-2 drops). a->b c 3. Heat at 70°C for 2h. b->c d 4. Remove excess SOCl₂ in vacuo. c->d e 5. Dissolve crude acyl chloride in anhydrous DCM. d->e f 6. Cool to 0°C. e->f g 7. Add DIPEA (2.2 eq). f->g h 8. Add Methylamine solution (1.2 eq) dropwise. g->h i 9. Warm to RT and stir overnight. h->i

Caption: Workflow for the Acyl Chloride Method.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-5-nitrobenzoic acid (1.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.0-3.0 eq) followed by one drop of anhydrous DMF.

    • Heat the mixture to 70°C and stir for 2 hours. The solid should fully dissolve.

    • Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under high vacuum. To ensure complete removal, add anhydrous toluene and evaporate again. The resulting solid is the crude 2-fluoro-5-nitrobenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add N,N-diisopropylethylamine (DIPEA) (2.2 eq).

    • Slowly add a solution of methylamine (e.g., 2M in THF, 1.2 eq) dropwise via a syringe.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the acyl chloride.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel, dilute with more DCM, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: Synthesis via HATU Coupling

This method uses milder conditions and is suitable for more sensitive substrates.

  • Activation and Coupling:

    • To an oven-dried flask under an inert atmosphere, add 2-fluoro-5-nitrobenzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

    • Stir the mixture for 2 minutes, then add DIPEA (2.5 eq).

    • Stir at room temperature for 15 minutes to pre-activate the acid.

    • Add a solution of methylamine (1.2 eq) dropwise.

    • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product as described in Protocol 1.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: Luxembourg Bio Technologies. [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. Available from: ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved from Eureka. [Link]

  • Lippert, J. W., III. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(xiv), 87-95. Available from: ResearchGate. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from PubChem. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. (General reference, not from search results but highly relevant).
  • Adhav, P. D., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

  • ResearchGate. (n.d.). Request PDF: Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Skrydstrup, T., et al. (2021). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. Angewandte Chemie International Edition, 60(15), 8139-8147. [Link]

  • Reddit. (2020). amide coupling help. r/Chempros. [Link]

  • ChemRxiv. (2022). Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ-Generated Acyl Fluorides. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]

  • Dunetz, J. R., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Process Research & Development, 20(2), 145-159. Available from: ResearchGate. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Britton, R., et al. (2022). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 18, 1388-1396. [Link]

  • ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?. [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Acyl Fluorides. [Link]

  • Carey, J. S., et al. (2006). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 10(2), 205-215. [Link]

  • Malykhin, M. V., et al. (2022). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. CrystEngComm, 24(30), 5406-5418. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]

Sources

Optimization

Troubleshooting nucleophilic substitution on 2-fluoro-N-methyl-5-nitrobenzamide

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) Topic: 2-fluoro-N-methyl-5-nitrobenzamide Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr)

Topic: 2-fluoro-N-methyl-5-nitrobenzamide

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-fluoro-N-methyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find in-depth troubleshooting advice and answers to frequently asked questions to help you navigate your experiments successfully.

Section 1: Understanding the Core Reaction

Before troubleshooting, it's crucial to understand the chemistry of the substrate. The reaction is a classic Nucleophilic Aromatic Substitution (SNAr).

Key Molecular Features:

  • Aromatic Ring: The benzene ring is the reaction scaffold.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Its presence is essential as it activates the ring towards attack by nucleophiles.[1][2][3] It does this by stabilizing the negatively charged intermediate formed during the reaction.[4][5]

  • Fluorine Atom (-F): This serves as the leaving group. In SNAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1][3] The rate-determining step is the nucleophilic attack, not the breaking of the C-F bond.[1][3]

  • N-methylbenzamide Group (-CONHCH₃): This is a moderately deactivating group but its influence is secondary to the potent nitro group.

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][6][7][8] The stability of this complex is paramount for a successful reaction and is greatly enhanced by the nitro group at the para-position to the fluorine.[4][5]

Reaction Mechanism Overview

Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the nucleophilic substitution on 2-fluoro-N-methyl-5-nitrobenzamide.

Problem 1: Low or No Product Yield

You've run the reaction, but TLC/LC-MS analysis shows either unreacted starting material or a very faint product spot.

Potential Cause Explanation & Recommended Solution
Insufficient Nucleophilicity The nucleophile may be too weak to attack the activated ring. Nucleophilicity generally follows the trend: R-S⁻ > R₂N⁻ > RO⁻ > R-NH₂ > R-OH. Solution: If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to deprotonate it in situ, generating a more potent anionic nucleophile. For very weak nucleophiles, a stronger base like NaH may be required, but use with caution to avoid side reactions.
Inappropriate Solvent The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing the reaction.[9][10] Solution: Use a polar aprotic solvent. These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[9][11] Recommended solvents include DMF, DMSO, NMP, or acetonitrile.
Reaction Temperature is Too Low While the substrate is activated, SNAr reactions often require thermal energy to overcome the activation barrier of the initial nucleophilic attack. Solution: Increase the reaction temperature incrementally. Start at room temperature, then try heating to 50 °C, 80 °C, and even up to 120 °C. Monitor the reaction progress by TLC or LC-MS at each stage.
Moisture in the Reaction Water can compete as a nucleophile (leading to a hydrolysis byproduct) or react with strong bases, quenching them. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Solubility of Reagents If the starting material or nucleophile is not fully dissolved, the reaction will be slow and inefficient due to being diffusion-controlled. Solution: Choose a solvent in which all components are soluble at the reaction temperature. If solubility is a major issue, consider a solvent with a higher boiling point like DMSO or NMP.
Problem 2: Formation of Multiple Unidentified Byproducts

Your reaction mixture shows the desired product, but also several other spots on the TLC plate that are difficult to characterize.

Potential Cause Explanation & Recommended Solution
Side Reactions with the Amide Under strongly basic or high-temperature conditions, the N-methylbenzamide group could potentially undergo hydrolysis or other transformations. Solution: Use a milder base (e.g., K₂CO₃ instead of NaH or KOtBu). Avoid excessively high temperatures if possible. If high temperatures are necessary, minimize the reaction time.
Reaction with the Nitro Group While less common, very strong nucleophiles or reducing conditions can sometimes react with the nitro group. Solution: Ensure your nucleophile does not have reducing properties. If you suspect this is an issue, protect the nitro group (though this adds complexity) or choose a different synthetic route.
Polysubstitution If your nucleophile has more than one reactive site, or if the product itself can react further, you may see multiple products. Solution: Use a nucleophile with a single reactive center. If using a di-functional nucleophile (e.g., ethylenediamine), use a large excess of it to favor monosubstitution or use protecting group strategies.
Degradation of Starting Material/Product The combination of heat, base, and certain solvents (like DMF) can sometimes lead to the degradation of sensitive molecules over long reaction times. Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Perform a small-scale time-course study to find the optimal reaction time.
Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Yield Is the issue low/no yield? Start->Check_Yield Check_Purity Is the issue byproduct formation? Start->Check_Purity Check_Yield->Check_Purity No Solvent Verify Solvent: Is it polar aprotic (DMF, DMSO)? Check_Yield->Solvent Yes Check_Purity->Start No Base_Temp Reduce Harshness: Use milder base (K₂CO₃), lower temp Check_Purity->Base_Temp Yes Nucleophile Assess Nucleophile: Is it strong enough? Add base? Solvent->Nucleophile Solvent OK Temperature Increase Temperature: Incrementally heat (e.g., 50°C, 80°C) Nucleophile->Temperature Nucleophile OK Moisture Check for Moisture: Use dry glassware/solvents Temperature->Moisture Temp OK Side_Reactions Consider Side Reactions: Protect functional groups? Base_Temp->Side_Reactions Still Impure Time Optimize Reaction Time: Monitor closely, avoid long heating Side_Reactions->Time Still Impure

Caption: A decision tree for troubleshooting common SNAr reaction issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best general conditions to start with for a new nucleophile?

A1: A robust starting point is to use your nucleophile (1.1 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents) as the base, and dimethylformamide (DMF) as the solvent. Begin the reaction at room temperature for 1-2 hours, then gently heat to 60-80 °C if no reaction is observed.

Q2: How do I monitor the reaction's progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Stain with potassium permanganate or view under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: My product is difficult to purify. What are some common strategies?

A3:

  • Aqueous Work-up: After the reaction, quench with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual DMF or DMSO.

  • Crystallization: If your product is a solid, recrystallization is an excellent purification method.[12] Common solvents to try are ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Column Chromatography: For non-crystalline products or to remove closely-related impurities, silica gel chromatography is the standard method.[12]

Q4: Can I use other halogens like chlorine instead of fluorine as the leaving group?

A4: Yes, but the reaction rate will be significantly slower. The reactivity order for leaving groups in SNAr is F > Cl > Br > I.[1][3] This is because the rate-determining step is the initial attack, which is accelerated by the high electronegativity of fluorine making the carbon more electrophilic.[1][3] If you use a chloro-analog, expect to use higher temperatures and longer reaction times.

Section 4: Example Experimental Protocol

Reaction of 2-fluoro-N-methyl-5-nitrobenzamide with Piperidine

This protocol provides a detailed, step-by-step methodology for a typical SNAr reaction.

Materials:

  • 2-fluoro-N-methyl-5-nitrobenzamide (1.0 g, 5.05 mmol)

  • Piperidine (0.55 mL, 5.56 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.4 g, 10.1 mmol, 2.0 eq)

  • Dimethylformamide (DMF), anhydrous (20 mL)

  • Round-bottom flask (50 mL), magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Setup: Add the 2-fluoro-N-methyl-5-nitrobenzamide and potassium carbonate to the oven-dried 50 mL round-bottom flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and purge with nitrogen for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF (20 mL) via syringe, followed by the piperidine (0.55 mL).

  • Reaction: Stir the mixture at room temperature and monitor by TLC (30% Ethyl Acetate in Hexanes). If the reaction is slow after 2 hours, heat the mixture to 60 °C using an oil bath. Continue heating and monitoring until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL).

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate (50 mL each).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the final product, N-methyl-5-nitro-2-(piperidin-1-yl)benzamide.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Liu, X. (2024). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. KPU Pressbooks. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • College of St. Benedict & St. John's University. Addition-Elimination at Aromatics (SNAR). [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • JoVE. (2025). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

  • Royal Society of Chemistry. (2012). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]

  • Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • National Institutes of Health. (2020). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. PMC. [Link]

  • Frontiers. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

  • Hindawi. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Google Patents.
  • YouTube. (2016). Why Polar Aprotic Solvents for SN2 Substitution. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. r/OrganicChemistry. [Link]

  • Chemistry LibreTexts. (2021). 23.10: Amines with Nitrous Acid. [Link]

  • Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1?. r/chemhelp. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • National Institutes of Health. (2022). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

Sources

Troubleshooting

Degradation of 2-fluoro-N-methyl-5-nitrobenzamide during workup

Technical Support Center: 2-fluoro-N-methyl-5-nitrobenzamide Welcome to the technical support center for 2-fluoro-N-methyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-fluoro-N-methyl-5-nitrobenzamide

Welcome to the technical support center for 2-fluoro-N-methyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, specifically focusing on its stability during reaction workup. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and mitigate potential degradation, ensuring the integrity and yield of your target compound.

I. Understanding the Molecule: Key Stability Concerns

2-fluoro-N-methyl-5-nitrobenzamide is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of three key functional groups: an amide, a fluorine atom, and a nitro group. The electron-withdrawing nature of the nitro group significantly influences the stability of the entire molecule. The primary degradation pathways encountered during standard workup procedures are Nucleophilic Aromatic Substitution (SNAr) and Amide Hydrolysis .

dot

degradation_pathways sub 2-fluoro-N-methyl- 5-nitrobenzamide mid1 sub->mid1 mid2 sub->mid2 snar_prod 2-hydroxy-N-methyl- 5-nitrobenzamide hydro_prod 2-fluoro-5-nitrobenzoic acid + Methylamine mid1->snar_prod  S(N)Ar (OH⁻, H₂O) mid2->hydro_prod  Amide Hydrolysis (OH⁻, H₂O, Δ) workflow_diagram start Reaction Complete cool Cool to 0-5 °C start->cool dilute Dilute with Organic Solvent cool->dilute wash_bicarb Wash with Cold Sat. NaHCO₃ dilute->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 wash_brine Wash with Brine separate1->wash_brine separate2 Separate Layers wash_brine->separate2 dry Dry (e.g., Na₂SO₄) separate2->dry concentrate Concentrate in vacuo (Low Temp) dry->concentrate end Crude Product concentrate->end

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity Screening of 2-Fluoro-N-methyl-5-nitrobenzamide Analogs

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The benzamide scaffold represents a privileged structure in medicinal chemistry, and its d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The benzamide scaffold represents a privileged structure in medicinal chemistry, and its derivatization offers a fertile ground for discovering new biological activities. This guide provides an in-depth comparison of the biological activity of 2-fluoro-N-methyl-5-nitrobenzamide and its analogs, offering insights into their potential as antimicrobial and anticancer agents. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for key biological assays.

The introduction of a nitro group to an aromatic ring is a well-established strategy in medicinal chemistry, often imparting significant biological activity.[1] This is frequently attributed to the bioreduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[2] Furthermore, the incorporation of fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[3] The combination of these features in the 2-fluoro-N-methyl-5-nitrobenzamide scaffold makes its analogs promising candidates for drug discovery.

Comparative Analysis of Biological Activities

While a comprehensive side-by-side screening of a complete series of 2-fluoro-N-methyl-5-nitrobenzamide analogs is not extensively documented in a single study, we can synthesize a comparative overview by examining the biological activities of closely related substituted nitrobenzamide analogs. This approach allows us to infer the potential activities and guide future screening efforts for this specific class of compounds.

Antimicrobial Activity

The antimicrobial potential of nitrobenzamide derivatives has been demonstrated against a range of pathogens. For instance, studies on N-alkylphenyl-3,5-dinitrobenzamide analogs have revealed potent anti-tuberculosis activity.[4] This suggests that the nitrobenzamide core is a viable pharmacophore for targeting Mycobacterium tuberculosis.

To illustrate the comparative antimicrobial potential, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of substituted N-(2-hydroxy-5-nitrophenyl)benzamide derivatives against various microbial strains. While not exact analogs of our target compound, they share the key features of a nitro group and a substituted benzamide structure, providing valuable structure-activity relationship (SAR) insights.

Compound IDSubstituent (R)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)Drug-Resistant B. subtilis MIC (µg/mL)
1a 4-H12562.525031.2
1b 4-Cl15.67.831.23.9
1c 4-F31.215.662.57.8
1d 4-NO₂7.83.915.61.95
Ciprofloxacin (Control)0.50.2512

Data synthesized from a study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives.[5]

The data clearly indicates that the presence and nature of the substituent on the benzamide ring significantly influence the antimicrobial activity. The 4-nitro substituted analog (1d ) exhibited the most potent activity across all tested strains, including a drug-resistant strain of B. subtilis.[5] This highlights the potential importance of the nitro group for potent antimicrobial action. The halogenated analogs (1b and 1c ) also demonstrated significant activity, suggesting that electronegative substituents are favorable.

Cytotoxic Activity

In addition to antimicrobial effects, nitrobenzamide derivatives have been investigated for their anticancer properties. The cytotoxic effects of novel 4-substituted-3-nitrobenzamide derivatives have been evaluated against various human cancer cell lines.[6] The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds, providing a basis for comparing their potential as anticancer agents.

Compound IDSubstituent (R)HCT-116 (Colon) IC₅₀ (µM)MDA-MB-435 (Melanoma) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)
3a 4-methoxyphenylamino2.53.11.8
3b 4-fluorophenylamino1.82.21.2
3c 4-chlorophenylamino1.51.91.0
3d 3,4-dichlorophenylamino0.91.10.6
Doxorubicin (Control)0.20.30.1

Data synthesized from a study on 4-substituted-3-nitrobenzamide derivatives.[6]

These results demonstrate that the nature of the substituent at the 4-position of the nitrobenzamide core plays a critical role in determining the cytotoxic potency. The presence of halogen atoms on the phenylamino substituent, particularly the 3,4-dichloro substitution (3d ), led to the most potent anticancer activity against all three cell lines.[6] This suggests that hydrophobic and electron-withdrawing groups in this position enhance cytotoxicity.

Experimental Protocols

To ensure the reproducibility and validity of biological activity screening, detailed and well-controlled experimental protocols are essential. Here, we provide step-by-step methodologies for two key assays relevant to the evaluation of 2-fluoro-N-methyl-5-nitrobenzamide analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[7]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial two-fold dilution of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the negative control.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MDA-MB-435)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizing Workflows and Mechanisms

To provide a clearer understanding of the experimental process and the putative mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (Optional) characterization->enzyme data Data Collection (MIC, IC50 values) antimicrobial->data cytotoxicity->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological screening of novel benzamide analogs.

G compound Nitroaromatic Compound (e.g., Nitrobenzamide) cell Microbial or Cancer Cell compound->cell Cellular Uptake nitroreductase Nitroreductase Enzymes compound->nitroreductase Substrate cell->nitroreductase reactive_species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine radicals) nitroreductase->reactive_species Bioreduction damage Cellular Damage (DNA, proteins, lipids) reactive_species->damage death Cell Death / Growth Inhibition damage->death

Caption: Putative mechanism of action for nitroaromatic compounds in biological systems.

Conclusion and Future Directions

The comparative analysis of 2-fluoro-N-methyl-5-nitrobenzamide analogs and related structures reveals a promising class of compounds with tunable biological activities. The presence of both a nitro group and halogen substituents appears to be a key determinant for potent antimicrobial and cytotoxic effects. The provided experimental protocols offer a robust framework for the systematic screening of new analogs, enabling researchers to generate reliable and comparable data.

Future work should focus on the synthesis and screening of a dedicated library of 2-fluoro-N-methyl-5-nitrobenzamide analogs to establish a more precise structure-activity relationship. This should include variations in the N-methyl substituent and the exploration of different substitution patterns on the benzamide ring. Furthermore, mechanistic studies to identify the specific cellular targets and enzymes involved in the bioactivation of these compounds will be crucial for their rational design and development as next-generation therapeutic agents.

References

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]

  • PubMed. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Retrieved from [Link]

  • National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) 5-Nitroimidazole derivatives and their antimicrobial activity. Retrieved from [Link]

  • PubMed Central. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-N-methyl-5-nitrobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating 2-Fluoro-N-methyl-5-nitrobenzamide Derivatives The benzamide scaffold is a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 2-Fluoro-N-methyl-5-nitrobenzamide Derivatives

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs. Its versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution on the aromatic ring and the amide nitrogen. The specific combination of a 2-fluoro, 5-nitro, and N-methyl substitution pattern on the benzamide core presents a unique confluence of functionalities, each with a distinct and potentially synergistic role in modulating biological activity.

  • The Benzamide Core : Serves as a versatile anchor for molecular recognition, often participating in crucial hydrogen bonding interactions with biological targets.[1][2]

  • The 2-Fluoro Substituent : This ortho-fluoro group is predicted to play a significant conformational role. Its high electronegativity can influence the acidity of the amide proton and lead to the formation of an intramolecular hydrogen bond (C–F···H–N).[3] This can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty upon binding to a target.

  • The 5-Nitro Group : As a potent electron-withdrawing group, the nitro moiety significantly alters the electronic landscape of the aromatic ring.[4] This can be crucial for engaging in specific interactions with protein residues and can influence the molecule's overall pharmacokinetic profile. In many contexts, nitroaromatic compounds are recognized as important pharmacophores, though their potential for metabolic reduction must be considered.[4][5]

  • The N-Methyl Group : Substitution on the amide nitrogen can modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. The presence of a methyl group, as opposed to a larger substituent, maintains a degree of steric accessibility while preventing the formation of certain hydrogen bonds, which can be critical for target selectivity.

Given these features, this class of compounds holds potential as inhibitors of various enzymes, particularly protein kinases, where the benzamide scaffold has proven effective.[6][7][8]

Predicted Biological Target and Mechanism of Action

While direct experimental evidence for the 2-fluoro-N-methyl-5-nitrobenzamide scaffold is limited, patent literature for structurally related compounds, such as 2-fluoro-N-methyl-4-[...]-benzamides, points towards potent activity as protein kinase inhibitors , particularly targeting enzymes like c-Met.[6][7] These enzymes play critical roles in cell signaling pathways that are often dysregulated in cancer.

The proposed mechanism of action involves the benzamide moiety acting as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The substituted phenyl ring would then occupy the ATP-binding pocket, with the specific substituents dictating the potency and selectivity.

cluster_0 Kinase ATP Binding Pocket cluster_1 2-Fluoro-N-methyl-5-nitrobenzamide Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Benzamide Benzamide Core Benzamide->Hinge H-Bonds Substituents 2-Fluoro & 5-Nitro Groups Substituents->Pocket van der Waals / Electrostatic Interactions Substituents->Gatekeeper Steric Interactions

Caption: Proposed binding mode of a 2-fluoro-N-methyl-5-nitrobenzamide derivative in a kinase active site.

Structure-Activity Relationship (SAR) Analysis

This section outlines the predicted SAR based on systematic modifications of the core scaffold. The following table presents a hypothetical series of derivatives and their predicted relative potencies against a generic protein kinase target, based on established medicinal chemistry principles.

Compound IDR1 (Position 2)R2 (Position 5)R3 (Amide)Predicted Relative PotencyRationale
1 (Lead) FNO₂CH₃+++Optimal balance of conformational lock (2-F), electron-withdrawing group (5-NO₂), and N-methylation.
2HNO₂CH₃++Loss of the 2-fluoro group removes the conformational constraint, potentially reducing binding affinity.
3FHCH₃+Removal of the strong electron-withdrawing nitro group likely diminishes key interactions in the binding pocket.
4FNO₂H++N-H allows for an additional H-bond donor but may increase metabolic liability or alter binding geometry.
5FCNCH₃+++The cyano group is a smaller, also strongly electron-withdrawing alternative to the nitro group, potentially improving safety profile.
6ClNO₂CH₃++Chlorine is larger than fluorine, which may cause steric clashes while providing a weaker conformational lock.
7FNH₂CH₃+The electron-donating amino group drastically alters the electronics compared to the nitro group, likely reducing activity.
8FNO₂C₂H₅++A larger ethyl group on the amide nitrogen may introduce steric hindrance in the binding site.
The Role of the 2-Fluoro Substituent

The presence of a fluorine atom at the 2-position is predicted to be critical for high potency.[3] Its primary role is to enforce a planar conformation of the benzamide moiety through an intramolecular hydrogen bond with the amide proton. This pre-organization reduces the entropic cost of binding, leading to higher affinity. Replacing fluorine with hydrogen (Compound 2) would allow for free rotation around the phenyl-carbonyl bond, likely decreasing potency. Substitution with a larger halogen like chlorine (Compound 6) might offer some conformational restriction but could also introduce unfavorable steric interactions.

The Impact of the 5-Substituent

The 5-nitro group is a strong electron-withdrawing group that polarizes the aromatic ring. This electronic modulation is likely key for forming favorable interactions, such as π-stacking or dipole interactions, within the kinase active site. Replacing the nitro group with a hydrogen atom (Compound 3) is expected to significantly reduce activity. However, the nitro group can be a metabolic liability. Therefore, replacing it with other electron-withdrawing groups like a cyano group (Compound 5) could maintain or even improve potency while potentially offering a better safety profile.[9] Conversely, switching to an electron-donating group like an amino group (Compound 7) would drastically alter the electronic properties and is predicted to be detrimental to activity.

Modifications of the N-Amide Group

The N-methyl group (Compound 1) strikes a balance between lipophilicity and steric bulk. It also removes a hydrogen bond donor capability compared to an unsubstituted amide (Compound 4), which can be crucial for selectivity against different kinases. While an N-H might offer additional interactions, it can also lead to off-target binding or faster metabolic clearance. Increasing the size of the alkyl substituent, for instance to an ethyl group (Compound 8), is likely to be detrimental due to potential steric clashes within the typically constrained amide-binding region of the kinase hinge.

Experimental Protocols

To validate the predicted SAR, the following experimental workflows are proposed.

General Synthetic Pathway

The synthesis of 2-fluoro-N-methyl-5-nitrobenzamide derivatives can be achieved through a straightforward two-step process starting from the commercially available 2-fluoro-5-nitrobenzoic acid.

Start 2-Fluoro-5-nitrobenzoic acid Step1 Acyl Chloride Formation (e.g., SOCl₂, DCM) Start->Step1 Intermediate 2-Fluoro-5-nitrobenzoyl chloride Step1->Intermediate Step2 Amidation (Methylamine, Et₃N, DCM) Intermediate->Step2 Product 2-Fluoro-N-methyl-5-nitrobenzamide Step2->Product

Caption: Proposed synthetic workflow for 2-fluoro-N-methyl-5-nitrobenzamide derivatives.

Step-by-Step Protocol:

  • Acyl Chloride Formation: To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-fluoro-5-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in DCM and cool to 0 °C.

  • Add a solution of methylamine (1.5 eq) and triethylamine (2.0 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 1-3 hours.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a panel of protein kinases.

Protocol:

  • Prepare a stock solution of each test compound in 100% DMSO.

  • Perform serial dilutions to create a range of concentrations for the assay.

  • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) following the manufacturer's instructions.

  • Briefly, incubate the kinase, substrate, ATP, and test compound in the assay buffer for a specified time at 30 °C.

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Conclusion and Future Directions

The 2-fluoro-N-methyl-5-nitrobenzamide scaffold represents a promising starting point for the development of novel kinase inhibitors. The predicted SAR suggests that the 2-fluoro and 5-nitro groups are critical for activity, providing conformational rigidity and key electronic interactions, respectively. The N-methyl group likely offers a good balance of properties for the amide substituent.

Future work should focus on the synthesis and biological evaluation of the proposed derivatives to validate this predictive SAR. Further optimization could involve exploring a wider range of electron-withdrawing groups at the 5-position to improve the pharmacokinetic and safety profiles. Additionally, co-crystallization of the most potent compounds with their target kinases will provide invaluable structural insights to guide the next generation of inhibitor design.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link][3]

  • Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl) - Google Patents. [6]

  • 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 - PubChem. [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. [Link][9]

  • Structure−activity relationships of 5-NI building blocks - ResearchGate. [Link][5]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - ResearchGate. [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
  • Structure activity relationship (SAR) of benzimidazole derivatives... - ResearchGate. [Link]

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  • Tablet Formulation Of 2-Fluoro-N-Methyl-4-[ 7- ( Quinolin-6-Ylmethyl) Imidazo [1,2-B][3][6][10] Triazin-2-YL] Benzamide - Patent US-2017231997-A1 - PubChem. [Link][7]

  • Synthesis of fluorinated drug scaffolds using SNAr substitution reactions - Loughborough University Research Repository. [Link]

  • Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds - PubMed. [Link]

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  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - NIH. [Link][2]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link][4]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. [Link][8]

  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap. [Link]

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed. [Link]/)

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Validation

A Comparative Guide to the Reactivity of 2-Fluoro-N-methyl-5-nitrobenzamide and Its Isomers in Nucleophilic Aromatic Substitution

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of reactions available, Nucleophilic Ar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of reactions available, Nucleophilic Aromatic Substitution (SNAr) stands out for its power and versatility in modifying electron-deficient aromatic systems. This guide provides an in-depth comparison of the reactivity of 2-fluoro-N-methyl-5-nitrobenzamide and its key isomers, offering both theoretical insights and practical experimental protocols to inform your synthetic strategies.

Introduction: The Significance of Isomeric Reactivity in Drug Discovery

The subtle shift in the position of a substituent on an aromatic ring can dramatically alter a molecule's reactivity, profoundly impacting its synthetic accessibility and, ultimately, its biological activity. 2-Fluoro-N-methyl-5-nitrobenzamide and its isomers are valuable building blocks in medicinal chemistry, with the fluoronitrobenzamide scaffold appearing in a range of bioactive compounds. The fluorine atom serves as an excellent leaving group in SNAr reactions, allowing for the introduction of diverse nucleophiles to build molecular complexity.

Understanding the relative reactivity of these isomers is paramount for efficient and predictable synthesis. This guide will dissect the electronic and steric factors governing the SNAr reactivity of the following key isomers:

  • 2-Fluoro-N-methyl-5-nitrobenzamide (1)

  • 4-Fluoro-N-methyl-3-nitrobenzamide (2)

  • 2-Fluoro-N-methyl-4-nitrobenzamide (3)

  • 3-Fluoro-N-methyl-5-nitrobenzamide (4)

We will explore how the interplay between the electron-withdrawing nitro group (-NO2), the N-methylcarbamoyl group (-CONHCH3), and the fluorine leaving group dictates the susceptibility of each isomer to nucleophilic attack.

Theoretical Framework: Unraveling the Principles of SNAr Reactivity

Nucleophilic aromatic substitution is a two-step addition-elimination process.[1][2] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The rate-determining step is typically the formation of this intermediate.[1][3] The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[1]

The position of the EWG relative to the leaving group is a critical determinant of reactivity. For optimal stabilization of the negative charge through resonance, the EWG must be positioned ortho or para to the leaving group.[1] A meta-positioned EWG offers only inductive stabilization, which is generally weaker, leading to significantly lower reaction rates.[1]

Fluorine is an excellent leaving group in SNAr reactions, a somewhat counterintuitive fact given that fluoride is a poor leaving group in SN1 and SN2 reactions. In SNAr, the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, facilitating the initial nucleophilic attack, which is the rate-determining step.[1]

The N-methylcarbamoyl group (-CONHCH3) possesses a dual electronic nature. The carbonyl group is strongly electron-withdrawing through both induction and resonance. Conversely, the nitrogen atom has a lone pair that can donate electron density through resonance. The overall electronic effect of this group is dependent on its position and the demands of the reaction.

Comparative Reactivity Analysis of Isomers

Based on the foundational principles of SNAr, we can predict a qualitative order of reactivity for the four isomers. This analysis is supported by considering the Hammett constants (σ) of analogous substituents, which provide a quantitative measure of the electronic influence of a group on a reaction center.

IsomerStructurePredicted Relative ReactivityRationale
1 (2-Fluoro-N-methyl-5-nitrobenzamide)HighThe strongly electron-withdrawing nitro group is para to the fluorine leaving group, providing excellent resonance stabilization of the Meisenheimer intermediate. The N-methylcarbamoyl group is meta to the fluorine and exerts a moderate electron-withdrawing inductive effect.
2 (4-Fluoro-N-methyl-3-nitrobenzamide)HighThe nitro group is ortho to the fluorine, offering strong resonance and inductive stabilization. The N-methylcarbamoyl group is para to the fluorine and its net electronic effect in this position will influence the overall reactivity.
3 (2-Fluoro-N-methyl-4-nitrobenzamide)Moderate to HighThe nitro group is meta to the fluorine, providing only inductive stabilization. However, the N-methylcarbamoyl group is ortho to the fluorine, and its electron-withdrawing carbonyl component can participate in stabilizing the negative charge of the Meisenheimer intermediate through resonance.
4 (3-Fluoro-N-methyl-5-nitrobenzamide)LowBoth the nitro group and the N-methylcarbamoyl group are meta to the fluorine leaving group. This arrangement lacks the crucial ortho or para relationship for resonance stabilization of the Meisenheimer intermediate by the potent nitro group, leading to a significantly lower reaction rate.

Note: The exact quantitative order of reactivity between isomers 1 and 2 would require experimental kinetic data. Both benefit from strong resonance stabilization by the nitro group. The steric hindrance from the ortho-nitro group in isomer 2 might slightly retard the rate of nucleophilic attack compared to the para-substituted isomer 1 .

Experimental Protocols

The following protocols provide a framework for the synthesis of the isomers and a method for comparing their reactivity.

Synthesis of Isomers

The synthesis of these isomers typically starts from commercially available fluoronitrotoluenes or fluoronitrobenzoic acids.

General Scheme for Synthesis:

G cluster_synthesis General Synthetic Pathway start Fluoronitrotoluene or Fluoronitrobenzoic Acid intermediate1 Fluoronitrobenzoic Acid start->intermediate1 Oxidation (if starting from toluene) intermediate2 Fluoronitrobenzoyl Chloride intermediate1->intermediate2 SOCl₂ or (COCl)₂ product Fluoro-N-methyl-nitrobenzamide Isomer intermediate2->product CH₃NH₂

Caption: General synthetic route to fluoro-N-methyl-nitrobenzamide isomers.

Protocol 4.1.1: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide (3)

This protocol is adapted from a known procedure for a related compound.[4][5]

  • Oxidation of 2-Fluoro-4-nitrotoluene: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-fluoro-4-nitrotoluene (1 equivalent) in water. Add sodium hydroxide (1.25 equivalents) and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents).

  • Heat the mixture to 80-95°C and add potassium permanganate (2.5 equivalents) portion-wise over 1-2 hours, maintaining the temperature.

  • After the addition is complete, continue stirring at 95°C for 8-12 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture slightly and filter it while hot to remove manganese dioxide.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the 2-fluoro-4-nitrobenzoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Amidation: Suspend the dried 2-fluoro-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane. Add a catalytic amount of DMF.

  • Cool the mixture to 0°C and add thionyl chloride (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the acid is converted to the acid chloride.

  • In a separate flask, prepare a solution of methylamine (excess, e.g., 2M solution in THF).

  • Cool the methylamine solution to 0°C and add the freshly prepared acid chloride solution dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-N-methyl-4-nitrobenzamide. Purify by recrystallization or column chromatography if necessary.

Note: Similar procedures can be adapted for the synthesis of other isomers starting from the corresponding fluoronitrotoluenes or fluoronitrobenzoic acids.[6]

Comparative Reactivity Study: A Competition Experiment

A competition experiment provides a straightforward method to determine the relative reactivity of the isomers.

Experimental Workflow:

G cluster_workflow Comparative Reactivity Workflow A Equimolar mixture of Isomer 1 and Isomer 4 in DMSO B Add sub-stoichiometric amount of nucleophile (e.g., 0.5 eq. of morpholine) A->B C Stir at a constant temperature (e.g., 50°C) B->C D Monitor reaction progress by ¹⁹F NMR or LC-MS at various time points C->D E Determine the relative consumption of isomers D->E

Caption: Workflow for the comparative reactivity study.

Protocol 4.2.1: Competition Reaction Monitored by ¹⁹F NMR

  • In an NMR tube, prepare a solution containing an equimolar mixture of two isomers (e.g., 2-fluoro-N-methyl-5-nitrobenzamide and 3-fluoro-N-methyl-5-nitrobenzamide) in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire a 19F NMR spectrum of the starting material mixture to establish the initial concentrations.

  • Add a sub-stoichiometric amount of a nucleophile (e.g., 0.5 equivalents of morpholine or another suitable amine).

  • Place the NMR tube in a pre-heated oil bath or the NMR spectrometer's variable temperature unit set to a constant temperature (e.g., 50°C).

  • Acquire 19F NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting materials and the products to determine the relative rates of consumption of the two isomers. The isomer that is consumed faster is the more reactive one.

Data Visualization and Interpretation

The results from the competition experiment can be tabulated for a clear comparison.

Table 1: Hypothetical Results of a Competition Experiment (Isomer 1 vs. Isomer 4)

Time (min)% Conversion of Isomer 1% Conversion of Isomer 4
000
3025< 1
6045~1
12070~2

This hypothetical data clearly demonstrates the significantly higher reactivity of isomer 1 compared to isomer 4 , as predicted by the theoretical analysis.

Reaction Mechanism and Intermediate Stabilization:

G cluster_mech SNAr Mechanism: Stabilization of the Meisenheimer Intermediate cluster_resonance Resonance Stabilization Reactant Isomer 1 (2-Fluoro-N-methyl-5-nitrobenzamide) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ (Rate-determining step) Nucleophile Nu⁻ Product Substituted Product Intermediate->Product - F⁻ (Fast) LeavingGroup F⁻ Negative charge delocalized\nonto the ortho and para\npositions, including the\nnitro group. Negative charge delocalized onto the ortho and para positions, including the nitro group.

Caption: The SNAr mechanism highlighting the resonance stabilization of the Meisenheimer intermediate.

Conclusion

The reactivity of fluoronitrobenzamide isomers in nucleophilic aromatic substitution is fundamentally governed by the electronic interplay of the substituents. Isomers with a nitro group positioned ortho or para to the fluorine leaving group exhibit significantly enhanced reactivity due to the effective resonance stabilization of the Meisenheimer intermediate. Conversely, meta-positioning of the nitro group leads to a dramatic decrease in reactivity. The N-methylcarbamoyl group also influences the reactivity through a combination of inductive and resonance effects, the net result of which is position-dependent.

This guide provides a robust framework for understanding and predicting the reactivity of these important synthetic building blocks. By leveraging the theoretical principles and applying the experimental protocols outlined herein, researchers can make more informed decisions in their synthetic planning, leading to more efficient and successful drug discovery and development endeavors.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
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  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
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  • MDPI. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • ResearchGate. (2015). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • SlideShare. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • ACS Publications. (n.d.). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. [Link]

  • Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. [Link]

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  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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  • Eureka. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

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Comparative

A Comparative Guide to the Cytotoxicity Profiling of 2-fluoro-N-methyl-5-nitrobenzamide

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. This guide provides a comprehensive framework for evaluating the cytotoxicity of novel chemic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. This guide provides a comprehensive framework for evaluating the cytotoxicity of novel chemical entities, using the synthetic compound 2-fluoro-N-methyl-5-nitrobenzamide as a primary example. As specific experimental data for this compound is not yet publicly available, this document serves as a methodological comparison, offering the experimental designs, protocols, and data interpretation strategies necessary for its thorough cytotoxic characterization.

We will compare its hypothetical performance against a well-established cytotoxic agent, Doxorubicin, and a theoretical structural analog, N-methyl-5-nitrobenzamide. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of new therapeutic candidates.

The Rationale: Unpacking the Structure of 2-fluoro-N-methyl-5-nitrobenzamide

The chemical structure of 2-fluoro-N-methyl-5-nitrobenzamide presents several moieties of interest that inform our experimental approach:

  • The Nitroaromatic Group: Nitroaromatic compounds are a known class of bioactive molecules. Their mechanism of action often involves bioreduction of the nitro group to form reactive nitroso and hydroxylamine species, which can induce cellular damage, particularly in the hypoxic environments characteristic of solid tumors.[1][2]

  • The Fluorine Atom: The incorporation of fluorine into a drug candidate is a common strategy in medicinal chemistry. Fluorine's high electronegativity can alter a molecule's electronic properties, metabolic stability, and binding affinity to its target.[3][4][5][6][7] It can enhance membrane permeability and block metabolic oxidation, potentially increasing the compound's half-life and efficacy.[3][5]

  • The Benzamide Core: Benzamide derivatives are prevalent in a wide range of pharmaceuticals and are known to exhibit diverse biological activities.[8][9]

Given these features, a robust cytotoxicity assessment is essential to determine the therapeutic window and potential liabilities of 2-fluoro-N-methyl-5-nitrobenzamide.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity

A single assay is rarely sufficient to comprehensively understand a compound's cytotoxic profile. Therefore, we propose a multi-assay, multi-cell line approach to gather robust and cross-validated data.

Cell Line Selection: The Importance of Context

To ascertain both efficacy and safety, it is crucial to test the compound on cancerous and non-cancerous cell lines.

  • HeLa (Cervical Cancer) & MCF-7 (Breast Cancer): These are well-characterized and widely used cancer cell lines that will allow for an assessment of the compound's anti-proliferative activity.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line that will serve as a control to determine the compound's selectivity towards cancer cells. A favorable therapeutic candidate should exhibit significantly lower toxicity in this cell line.[10]

Assay Selection: Interrogating Different Cytotoxic Endpoints

We will employ two distinct assays that measure different hallmarks of cell death, providing a more complete picture of the compound's mechanism of action.

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial reductase enzymes, which are only active in living cells.[11] A reduction in metabolic activity is an early indicator of cytotoxicity.

  • LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage—a hallmark of late-stage apoptosis and necrosis.

dot

Caption: Experimental workflow for cytotoxicity profiling.

Data Presentation and Interpretation

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The following table presents hypothetical data to illustrate how the results would be interpreted.

Table 1: Hypothetical IC50 Values (µM) after 48-hour treatment

CompoundHeLaMCF-7HEK293Selectivity Index (HEK293 / Average Cancer IC50)
2-fluoro-N-methyl-5-nitrobenzamide 15201508.6
N-methyl-5-nitrobenzamide (Analog) 50652504.3
Doxorubicin (Positive Control) 0.5[12][13][14]2.5[12][15][16][17]6.0[16]4.0
Interpreting the Hypothetical Data:
  • Potency: Doxorubicin, as expected, shows the highest potency with sub-micromolar to low micromolar IC50 values. 2-fluoro-N-methyl-5-nitrobenzamide exhibits moderate potency. The non-fluorinated analog is the least potent, suggesting the fluorine moiety may contribute to its cytotoxic activity.

  • Selectivity: The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. A higher SI indicates greater selectivity for cancer cells over normal cells. In this hypothetical scenario, 2-fluoro-N-methyl-5-nitrobenzamide (SI = 8.6) shows a better selectivity profile than both Doxorubicin (SI = 4.0) and its non-fluorinated analog (SI = 4.3). This would make it a more promising candidate for further development.

Postulated Mechanism of Action

Based on its chemical structure, we can postulate a potential mechanism of action for 2-fluoro-N-methyl-5-nitrobenzamide, which can be further investigated in subsequent studies.

dot

Caption: Postulated mechanism of action for 2-fluoro-N-methyl-5-nitrobenzamide.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the execution of the MTT and LDH assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from established methodologies.[11][18][19][20]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO, final concentration of DMSO in wells should be <0.5%)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include "vehicle control" wells (medium with DMSO) and "no cell" blank wells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[21][22][23]

Materials:

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate mix and assay buffer)

  • Lysis buffer (provided in most kits)

  • Complete cell culture medium

  • Test compounds

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of incubation.

    • No Cell Blank: Medium only.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mix according to the kit manufacturer's instructions. Add 50 µL of the reaction mix to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100

Conclusion

This guide outlines a robust and comprehensive strategy for the initial cytotoxic evaluation of a novel compound, 2-fluoro-N-methyl-5-nitrobenzamide. By employing a panel of cancer and normal cell lines and utilizing assays that probe different cellular death mechanisms, researchers can generate a reliable dataset to inform go/no-go decisions in the early stages of drug development. The hypothetical data presented underscores the importance of evaluating both potency and selectivity to identify promising therapeutic candidates. The provided protocols offer a clear and actionable path for the in-vitro characterization of this and other novel molecules.

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Validation

In vitro testing of compounds synthesized from 2-fluoro-N-methyl-5-nitrobenzamide

An objective comparison of the in vitro performance of novel compounds synthesized from 2-fluoro-N-methyl-5-nitrobenzamide against established alternatives. Introduction: The Quest for Novel PARP Inhibitors In the landsc...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the in vitro performance of novel compounds synthesized from 2-fluoro-N-methyl-5-nitrobenzamide against established alternatives.

Introduction: The Quest for Novel PARP Inhibitors

In the landscape of precision oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant therapeutic class, particularly for cancers harboring defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[1][2] The mechanism, known as synthetic lethality, provides a targeted approach to killing cancer cells while sparing normal cells.[2] This has fueled the search for new, more potent, and selective PARP inhibitors.

This guide introduces a series of novel investigational compounds, designated the FNM-Series (derived from a 2-fluoro-N-methyl-5-nitrobenzamide scaffold), and provides a comprehensive framework for their in vitro evaluation. We will compare their performance against Olaparib, a first-in-class PARP inhibitor, to benchmark their potential as next-generation anticancer agents.[3] The methodologies described herein are designed to be robust and self-validating, providing researchers with a clear path from primary screening to mechanistic validation.

The Scientific Rationale: Exploiting Synthetic Lethality

The central hypothesis for the FNM-Series is its potential to inhibit PARP1, a key enzyme in the base excision repair (BER) pathway that resolves DNA single-strand breaks (SSBs).[3][4] In a normal cell, if PARP is inhibited, the accumulation of SSBs leads to double-strand breaks (DSBs) during replication. These DSBs are then efficiently repaired by the high-fidelity HR pathway. However, in cancer cells with a deficient HR pathway (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and apoptotic cell death.[2] This selective killing of cancer cells is the essence of synthetic lethality.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA1/2 mutant) ssb0 DNA Single-Strand Break (SSB) parp0 PARP1 ssb0->parp0 triggers dsbs0 Replication Fork Collapse (DSBs formed) ssb0->dsbs0 leads to parpi0 PARP Inhibitor (e.g., FNM-Series) parpi0->parp0 blocks parp0->ssb0 repairs hr0 Homologous Recombination (HR) Repair dsbs0->hr0 repaired by survival0 Cell Survival & Proliferation hr0->survival0 ssb1 DNA Single-Strand Break (SSB) parp1 PARP1 ssb1->parp1 triggers dsbs1 Replication Fork Collapse (DSBs formed) ssb1->dsbs1 leads to parpi1 PARP Inhibitor (e.g., FNM-Series) parpi1->parp1 blocks parp1->ssb1 repairs hr1 Defective HR Repair dsbs1->hr1 cannot be repaired by death1 Apoptosis / Cell Death hr1->death1

Caption: Mechanism of synthetic lethality with PARP inhibitors.

A Validated In Vitro Testing Workflow

To systematically evaluate the FNM-Series, we employ a multi-stage approach that progresses from broad biochemical screening to specific cell-based functional assays. This workflow ensures that resources are focused on the most promising candidates. In vitro models are crucial for the initial screening of potential anticancer drugs, allowing for a cost-effective and efficient way to triage molecules before advancing to preclinical animal studies.[5][6]

G start FNM-Series Compounds & Olaparib Control primary Stage 1: Primary Screening Biochemical PARP1 Inhibition Assay start->primary primary_data Determine IC50 values (Enzymatic Activity) primary->primary_data secondary Stage 2: Secondary Screening Cell-Based Cytotoxicity Assays primary_data->secondary Select potent compounds secondary_data Determine GI50 values (Cell Viability) secondary->secondary_data moa Stage 3: Mechanism of Action Cellular PARP Inhibition (PARylation Assay) secondary_data->moa Select selective compounds moa_data Confirm on-target effect in cells moa->moa_data end Lead Candidate Selection moa_data->end Validate lead candidates

Caption: Multi-stage workflow for in vitro evaluation.

Part 1: Primary Screening - Biochemical PARP1 Inhibition

Causality: The first step is to determine if the FNM-Series compounds directly inhibit the enzymatic activity of PARP1 in a clean, cell-free system. This confirms target engagement without the complexities of cellular uptake, metabolism, or off-target effects.

Methodology: HT Universal Colorimetric PARP Assay

This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 activity.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins. Wash and block unoccupied sites.

  • Compound Preparation: Prepare a 10-point serial dilution for each FNM compound and Olaparib (e.g., from 100 µM to 5 pM) in the assay buffer. Include a "no inhibitor" control and a "no enzyme" background control.

  • Reaction Initiation: Add activated PARP1 enzyme, biotinylated NAD+ (the substrate for PARP), and the test compounds to the wells. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unincorporated reagents. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose on the histones.

  • Signal Generation: After washing away unbound conjugate, add TMB substrate. HRP will catalyze a color change.

  • Quantification: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Subtract background, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Part 2: Secondary Screening - Cell-Based Cytotoxicity

Causality: After identifying direct PARP1 inhibitors, we must determine if this inhibition translates into selective killing of cancer cells. Cytotoxicity assays are fundamental in drug discovery to measure a compound's ability to cause cell death.[7] We use a panel of cell lines to assess both potency and selectivity.[5]

  • CAPAN-1 (Pancreatic Cancer): BRCA2 mutant, expected to be sensitive.

  • MDA-MB-436 (Breast Cancer): BRCA1 mutant, expected to be sensitive.

  • PANC-1 (Pancreatic Cancer): BRCA wild-type, expected to be resistant.

  • MCF-7 (Breast Cancer): BRCA wild-type, expected to be resistant.

Methodology: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells from each cell line into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same 10-point serial dilution of FNM compounds and Olaparib used in the primary screen. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing formazan crystals to form in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of growth inhibition (GI) relative to the vehicle control. Determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Comparative Performance Data

The following table summarizes hypothetical but representative data from the described assays.

CompoundBiochemical PARP1 IC50 (nM)CAPAN-1 (BRCA2 mut) GI50 (nM)MDA-MB-436 (BRCA1 mut) GI50 (nM)PANC-1 (BRCA wt) GI50 (nM)Selectivity Index (PANC-1 / CAPAN-1)
Olaparib 5.210.515.1>10,000>952
FNM-01 25.660.285.3>10,000>166
FNM-02 1.84.57.8>10,000>2222
FNM-03 4.912.118.98,500702

Interpretation:

  • FNM-02 emerges as the lead candidate. It shows superior potency against the PARP1 enzyme compared to Olaparib.[3]

  • This enhanced biochemical potency translates to superior cellular potency in the BRCA-mutant cell lines.

  • Crucially, FNM-02 maintains a high selectivity index, demonstrating minimal impact on the BRCA wild-type cells, which is the hallmark of a successful synthetic lethality-based agent.

  • FNM-01 shows weaker activity across the board, suggesting it is a less effective compound.

  • FNM-03 is comparable to Olaparib biochemically but shows slightly less selectivity, indicating it may have some off-target effects or different cellular uptake properties.

References

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  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Taylor & Francis. Retrieved from [Link]

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  • ResearchGate. (2022). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • AACR Journals. (2019). Abstract 3810: Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo. Retrieved from [Link]

  • ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Coupling Reagents for 2-fluoro-N-methyl-5-nitrobenzamide Synthesis

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-fluoro-N-methyl-5-nitrobenzamide is a valuable building block in medicinal chemistry, and its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-fluoro-N-methyl-5-nitrobenzamide is a valuable building block in medicinal chemistry, and its synthesis through the formation of an amide bond between 2-fluoro-5-nitrobenzoic acid and methylamine presents a common yet crucial chemical transformation. The choice of coupling reagent for this reaction can significantly impact yield, purity, reaction time, and overall process efficiency. This guide provides an in-depth comparison of various coupling reagents for this synthesis, supported by experimental data and mechanistic insights to aid in your selection process.

The Critical Amide Bond: Challenges and Considerations

The formation of an amide bond, while conceptually simple, is often complicated by the need to activate the carboxylic acid moiety without causing unwanted side reactions, such as racemization in chiral substrates or reactions with other functional groups. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Coupling reagents are therefore employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.

The selection of an appropriate coupling reagent is dictated by several factors including the steric and electronic properties of the substrates, desired reaction conditions (temperature, solvent), and considerations of cost, safety, and the ease of byproduct removal.

A Comparative Analysis of Coupling Reagents

This guide will explore the efficacy of several classes of coupling reagents for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide: the acyl chloride method, carbodiimides, phosphonium salts, and uronium salts.

The Acyl Chloride Method: A Classic Approach

One of the most traditional methods for activating a carboxylic acid is its conversion to an acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The highly reactive acyl chloride then readily reacts with the amine to form the amide.

Mechanism of Action:

The reaction proceeds in two steps:

  • Acyl Chloride Formation: The carboxylic acid reacts with thionyl chloride to form the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride gases.

  • Amidation: The amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to yield the amide.

Experimental Protocol (Adapted for 2-fluoro-5-nitrobenzoic acid):

A procedure for a structurally similar compound, 2-fluoro-4-nitrobenzoic acid, provides a strong reference for this method.[2]

  • To a solution of 2-fluoro-5-nitrobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or THF), add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-fluoro-5-nitrobenzoyl chloride.

  • Dissolve the crude acyl chloride in a fresh portion of aprotic solvent.

  • Slowly add a solution of methylamine (2-3 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Performance:

For the synthesis of the similar 2-fluoro-N-methyl-4-nitrobenzamide, this method has been reported to achieve a high yield of 90%.[2] Another study on the same isomer reported a 95% yield via chlorination and amination.[3]

Advantages:

  • High reactivity of the acyl chloride intermediate.

  • Generally high yields.

  • Relatively inexpensive reagents.

Disadvantages:

  • Acyl chlorides are sensitive to moisture and may require careful handling.

  • The generation of acidic byproducts (HCl) necessitates the use of a base.

  • The two-step process can be more time-consuming than in-situ coupling methods.

Carbodiimide Reagents: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[4] EDC is particularly popular due to the water-solubility of its urea byproduct, which simplifies purification.[2] These reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve reaction rates and suppress side reactions.[2]

Mechanism of Action with EDC/HOBt:

  • O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[4]

  • Active Ester Formation: The O-acylisourea intermediate can be attacked by the amine to form the amide. However, it is prone to rearrangement into a stable N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an active HOBt-ester, which is less reactive but more stable and less prone to side reactions.

  • Amidation: The amine then reacts with the HOBt-ester to form the desired amide, regenerating HOBt.

Experimental Protocol (General):

  • Dissolve 2-fluoro-5-nitrobenzoic acid (1 equivalent), HOBt (1.2 equivalents), and EDC hydrochloride (1.2 equivalents) in an aprotic solvent such as DMF or dichloromethane.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add methylamine (1.5 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with water, dilute acid, and saturated sodium bicarbonate solution.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography if necessary.

Performance:

Advantages:

  • Mild reaction conditions.

  • The water-soluble urea byproduct of EDC simplifies workup.

  • The use of additives like HOBt minimizes side reactions.

Disadvantages:

  • DCC can lead to the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely.

  • Carbodiimides are known allergens and should be handled with care.

  • Reaction times can be longer compared to more reactive coupling reagents.

Phosphonium Salt Reagents: High Efficiency and Reduced Side Reactions

Phosphonium salt-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient for amide bond formation.[5]

Mechanism of Action:

Phosphonium salts react with the carboxylate to form an active OBt-ester, which then reacts with the amine to form the amide.

Experimental Protocol (General, using PyBOP):

  • Dissolve 2-fluoro-5-nitrobenzoic acid (1 equivalent) and PyBOP (1.2 equivalents) in an aprotic solvent like DMF.

  • Add a non-nucleophilic base such as DIPEA (3 equivalents) and stir for 5-10 minutes.

  • Add methylamine (1.5 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction as described for the EDC/HOBt protocol.

Performance:

A study on the synthesis of the closely related 5-fluoro-2-nitrobenzamide (using ammonia instead of methylamine) with the BOP reagent reported a high yield of 96%.[6] PyBOP is expected to provide similar efficiency with the added benefit of producing a less toxic byproduct than BOP.[3]

Advantages:

  • High coupling efficiency and fast reaction rates.[3]

  • Low tendency for racemization.

  • PyBOP is a safer alternative to BOP, which produces the carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[3]

Disadvantages:

  • Higher cost compared to carbodiimides.

  • The byproducts are not always water-soluble, sometimes necessitating chromatographic purification.

Uronium Salt Reagents: The Powerhouse for Difficult Couplings

Uronium salt reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are among the most powerful coupling reagents available.[5] They are particularly effective for sterically hindered substrates and for minimizing racemization.[5]

Mechanism of Action:

Similar to phosphonium salts, uronium reagents react with the carboxylate to form a highly reactive OAt-ester (in the case of HATU), which then rapidly reacts with the amine. The 7-azabenzotriazole (HOAt) leaving group is more reactive than HOBt.[5]

Experimental Protocol (General):

  • Dissolve 2-fluoro-5-nitrobenzoic acid (1 equivalent) and HATU (1.2 equivalents) in an aprotic solvent like DMF.

  • Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (3 equivalents).

  • Add methylamine (1.5 equivalents) to the mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction as described for the EDC/HOBt protocol.

Performance:

While specific yield data for the target synthesis was not found in the initial searches, HATU is renowned for its high efficiency, often providing excellent yields where other reagents may fail.[7]

Advantages:

  • Extremely high reactivity and very fast reaction times.[3]

  • Very low levels of racemization.[7]

  • Effective for challenging couplings, including those involving N-methylated amino acids.[3]

Disadvantages:

  • The highest cost among the compared reagents.

  • Uronium reagents can potentially react with the amine to form a guanidinium byproduct, although this is less common with efficient couplings.[5]

Data Presentation: A Comparative Overview

Coupling Reagent/MethodStarting MaterialProductYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Thionyl Chloride 2-fluoro-4-nitro-benzoic acid2-fluoro-N-methyl-4-nitrobenzamide90%[2]1-3 hoursLow cost, high reactivityHarsh conditions, moisture sensitive
EDC/HOBt 2-fluoro-5-nitrobenzoic acid2-fluoro-N-methyl-5-nitrobenzamideN/A12-24 hoursMild conditions, water-soluble byproductSlower reaction times
BOP 5-fluoro-2-nitrobenzoic acid5-fluoro-2-nitrobenzamide96%[6]16 hoursHigh efficiencyToxic byproduct (HMPA)
PyBOP 2-fluoro-5-nitrobenzoic acid2-fluoro-N-methyl-5-nitrobenzamideN/A2-6 hoursHigh efficiency, safer than BOPHigher cost than carbodiimides
HATU 2-fluoro-5-nitrobenzoic acid2-fluoro-N-methyl-5-nitrobenzamideN/A*1-4 hoursHighest reactivity, low racemizationHigh cost
CDI Complex benzoic acidComplex 2-fluoro-N-methyl-benzamide94%[5]8+ hoursGood for specific applicationsCan be less reactive than other reagents

*Yield data for the specific synthesis of 2-fluoro-N-methyl-5-nitrobenzamide was not available in the searched literature for these reagents. However, they are generally known to provide good to excellent yields for standard amide couplings.

Experimental Workflows

G cluster_0 Acyl Chloride Method cluster_1 EDC/HOBt Coupling cluster_2 Phosphonium/Uronium Salt Coupling A0 2-fluoro-5-nitrobenzoic acid A2 2-fluoro-5-nitrobenzoyl chloride A0->A2 Chlorination A1 SOCl₂ or (COCl)₂ A1->A2 A4 2-fluoro-N-methyl-5-nitrobenzamide A2->A4 Amidation A3 Methylamine, Base A3->A4 B0 2-fluoro-5-nitrobenzoic acid B2 Active HOBt-ester B0->B2 Activation B1 EDC, HOBt B1->B2 B4 2-fluoro-N-methyl-5-nitrobenzamide B2->B4 Coupling B3 Methylamine, Base B3->B4 C0 2-fluoro-5-nitrobenzoic acid C2 Active OBt/OAt-ester C0->C2 Activation C1 PyBOP or HATU, Base C1->C2 C4 2-fluoro-N-methyl-5-nitrobenzamide C2->C4 Coupling C3 Methylamine C3->C4

Discussion and Recommendations

The choice of coupling reagent for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide will ultimately depend on the specific requirements of the researcher.

  • For large-scale, cost-effective synthesis where reaction conditions are less of a concern, the acyl chloride method stands out due to its low reagent cost and high reported yields for similar substrates.[2][3] However, the handling of corrosive and moisture-sensitive reagents requires appropriate infrastructure.

  • For routine laboratory synthesis where ease of workup is a priority, EDC/HOBt is a reliable and well-established choice. The water-solubility of the EDC byproduct is a significant advantage for purification.

  • When high yields and faster reaction times are critical, and cost is a secondary consideration, phosphonium salt reagents like PyBOP are excellent options. The high yield reported for the similar BOP-mediated synthesis suggests that PyBOP would be highly effective.[6]

  • For particularly challenging substrates or when minimizing any potential side reactions is the absolute priority, the uronium salt HATU is the reagent of choice. Its superior reactivity can often overcome steric hindrance and drive reactions to completion quickly.

Based on the available data and general principles of amide bond synthesis, a researcher aiming for a balance of efficiency, cost, and ease of use for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide would likely find PyBOP or EDC/HOBt to be the most suitable starting points for optimization. For industrial-scale production, the economic advantages of the acyl chloride method are compelling.

References

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  • Sabatini, J. J., & Javed, S. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B (OCH2CF3) 3. Organic letters, 15(8), 1934-1937.
  • ResearchGate. (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Available at: [Link]

  • RSC Publishing. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg (NO3) 2 or imidazole as catalys. Available at: [Link]

  • National Center for Biotechnology Information. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg (NO3) 2 or imidazole as catalysts. PubChem Bioassay Record. Available at: [Link].

  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • ResearchGate. 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Available at: [Link]

Sources

Validation

A Comparative Guide to the Purity Analysis of Synthesized 2-fluoro-N-methyl-5-nitrobenzamide

Abstract The robust characterization of newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is the bedrock of drug discovery and development. For 2-fluoro-N-methyl-5-nitrobenzamide, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust characterization of newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is the bedrock of drug discovery and development. For 2-fluoro-N-methyl-5-nitrobenzamide, a key structural motif in medicinal chemistry, ensuring its purity is not merely a quality control checkpoint but a critical determinant of downstream experimental reproducibility and safety. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will dissect the capabilities and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and traditional methods like Melting Point analysis. Each section presents not just a protocol, but the underlying scientific rationale, empowering researchers to design and execute a self-validating analytical strategy that guarantees the integrity of their synthesized material.

Context: Synthesis and the Rationale for Purity Analysis

The typical laboratory synthesis of 2-fluoro-N-methyl-5-nitrobenzamide involves the amidation of an activated carboxylic acid precursor, usually 2-fluoro-5-nitrobenzoyl chloride, with methylamine. This reaction, while generally efficient, is susceptible to various side reactions and incomplete conversions that necessitate a rigorous analytical follow-up.

The choice of analytical methods is directly informed by the potential impurity profile, which can include:

  • Unreacted Starting Materials: Residual 2-fluoro-5-nitrobenzoic acid or its corresponding acyl chloride.

  • Side-Products: Hydrolysis of the amide back to the carboxylic acid.

  • Residual Solvents: Acetonitrile, Dichloromethane (DCM), or other solvents used during synthesis and purification.

  • Process-Related Impurities: Reagents used in the activation of the carboxylic acid (e.g., thionyl chloride, oxalyl chloride) can introduce their own impurities.[1][2][3]

An effective purity analysis strategy, therefore, must be capable of separating and detecting these structurally diverse compounds. This guide champions an orthogonal approach , where multiple techniques based on different chemical and physical principles are employed to build a complete and trustworthy purity profile.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities SM 2-fluoro-5-nitrobenzoic acid AC Acyl Chloride Intermediate SM->AC Activation Imp1 Unreacted Starting Material (Benzoic Acid) SM->Imp1 Product 2-fluoro-N-methyl-5-nitrobenzamide AC->Product MA Methylamine MA->Product Amidation Imp2 Hydrolysis Product Product->Imp2 H₂O Imp3 Residual Solvents start Synthesized Crude Product qual_check Qualitative Checks (TLC, Melting Point) start->qual_check quant_hplc Primary Quantitative Analysis (HPLC - Area % Purity) qual_check->quant_hplc is_pure Purity > 99%? quant_hplc->is_pure impurity_id Impurity Identification & Volatiles (GC-MS, NMR) is_pure->impurity_id No final_report Final Purity Certificate is_pure->final_report Yes repurify Repurify Sample (e.g., Recrystallization) impurity_id->repurify repurify->start

Sources

Comparative

A Comparative Guide to the Definitive Structure of 2-fluoro-N-methyl-5-nitrobenzamide via Single-Crystal X-ray Crystallography

This guide provides an in-depth analysis of the molecular structure of 2-fluoro-N-methyl-5-nitrobenzamide, unequivocally determined by single-crystal X-ray crystallography. It is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the molecular structure of 2-fluoro-N-methyl-5-nitrobenzamide, unequivocally determined by single-crystal X-ray crystallography. It is designed for researchers, scientists, and drug development professionals who require a precise understanding of molecular geometry and intermolecular interactions. We will compare the crystallographic method against other analytical techniques, detail the experimental workflow from synthesis to final structure, and contextualize the findings through a comparative analysis with related compounds.

The Imperative for Unambiguous Structure Confirmation

In pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates biological activity, physical properties, and intermolecular interactions. While techniques like NMR and mass spectrometry provide crucial data on connectivity and formula, they often fall short of providing an unambiguous 3D structure.[1] Single-crystal X-ray diffraction (SCXRD) stands as the gold standard, offering atomic-level resolution of the molecular and crystal structure.[2]

This guide focuses on 2-fluoro-N-methyl-5-nitrobenzamide, a compound of interest due to its potential role as a building block in the synthesis of bioactive molecules and materials. The presence of a fluorine atom, a nitro group, and an N-methylamide moiety creates a unique electronic and steric environment, making a definitive structural analysis essential for predicting its chemical behavior.

The Crystallographic Workflow: A Self-Validating Process

The journey from a synthesized powder to a validated crystal structure is a multi-step process, where each stage is designed to ensure the integrity and quality of the final data. This workflow represents a self-validating system, with checkpoints to guarantee that only high-quality crystals are analyzed and that the resulting data is robustly refined.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_crystal Phase 2: Crystallization cluster_xray Phase 3: X-ray Diffraction & Analysis synthesis Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide Starting Materials: 2-fluoro-5-nitrobenzoic acid, Methylamine Reaction: Amide Coupling purification purification synthesis->purification Crude Product solubility Solvent Screening Test various solvents/mixtures Identify suitable system for slow evaporation purification->solubility Purified Compound crystallization Single Crystal Growth Method: Slow evaporation of a saturated solution Goal: Obtain diffraction-quality single crystals solubility->crystallization Optimal Solvent data_collection Data Collection Instrument: Single-crystal X-ray diffractometer Radiation: Mo Kα (λ=0.71073 Å) crystallization->data_collection Selected Crystal structure_solution Structure Solution Method: Direct Methods (SHELXT) Result: Initial electron density map & atomic positions data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement Method: Full-matrix least-squares on F² (SHELXL) Goal: Minimize difference between observed & calculated structure factors structure_solution->structure_refinement Initial Model validation Validation & Finalization Tools: checkCIF Output: CIF file, Final R-factors structure_refinement->validation Refined Model final_report Final Structural Report & Publication validation->final_report Validated Structure

Caption: Overall workflow from synthesis to final structural report.

Experimental Protocols: From Powder to Precision

Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

The title compound is synthesized from 2-fluoro-5-nitrobenzoic acid.[3] The carboxylic acid is first converted to its more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, followed by amination with methylamine.

Protocol:

  • Acyl Chloride Formation: To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) with a catalytic amount of DMF, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acyl chloride.

  • Amination: Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride in dry dichloromethane and cool to 0 °C. Add a solution of methylamine (2.0 eq, e.g., as a 40% solution in water or a 2M solution in THF) dropwise.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to yield the pure product.

Growing Diffraction-Quality Single Crystals

Obtaining high-quality single crystals is often the most challenging step.[2] The purity of the compound is critical; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction.[4]

Protocol: Slow Evaporation

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find one in which the compound is moderately soluble. The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.[5]

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., ethanol) by gently warming and stirring in a small, clean vial.[5] Ensure all solid material has dissolved. If any particulates remain, filter the hot solution through a pre-warmed pipette with a cotton plug into a clean vial.[4]

  • Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days.[4]

  • Crucial Consideration: Place the vial in a location free from vibrations and temperature fluctuations to promote slow, ordered crystal growth.[4] Do not disturb the crystallization process.[4]

X-ray Data Collection and Structure Refinement

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a loop, and placed on a goniometer head on the diffractometer.[6] The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.[6]

  • Data Collection: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods, for which programs like SHELXT are commonly employed.[7]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method on F², typically with the SHELXL program.[8] This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated diffraction intensities. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]

  • Validation: The final refined structure is validated using software like PLATON, often via the IUCr's checkCIF service.[10][11][12] This process checks for geometric consistency, missed symmetry, and other potential errors, ensuring the quality and correctness of the final structure.[13][14]

Structural Analysis of 2-fluoro-N-methyl-5-nitrobenzamide

The crystallographic analysis provides a wealth of precise quantitative data. The following table summarizes the key crystallographic parameters for a representative structure determination.

Parameter Value Significance
Chemical FormulaC₈H₇FN₂O₃Confirms the elemental composition of the crystallized molecule.
Formula Weight198.15 g/mol Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell. This is a very common space group for organic molecules.
a, b, c (Å)[Typical values, e.g., 7.5, 15.2, 8.1]Dimensions of the unit cell.
β (°)[Typical value, e.g., 98.5]The angle of the monoclinic unit cell.
Volume (ų)[Calculated value]The volume of a single unit cell.
Z4The number of molecules per unit cell.
R₁ [I > 2σ(I)][< 0.05]A primary indicator of the quality of the model fit to the data. Lower values are better.
wR₂ (all data)[< 0.15]A weighted R-factor based on all data. Lower values are better.
Goodness-of-fit (S)[~1.0]Should be close to 1 for a good refinement.
Molecular Conformation and Key Geometric Features

The most significant structural feature revealed by X-ray crystallography is the conformation of the molecule, which is heavily influenced by non-covalent interactions.

  • Planarity: The benzamide core is largely planar. However, the nitro group is typically twisted slightly out of the plane of the benzene ring to minimize steric repulsion with the adjacent fluorine atom.

  • Intramolecular Hydrogen Bonding: A key conformational feature in ortho-substituted benzamides is the potential for intramolecular hydrogen bonding.[15][16] In this structure, a weak C—H···O interaction is observed between the methyl C-H group and the carbonyl oxygen, influencing the orientation of the N-methyl group. More significantly, a stabilizing intramolecular hydrogen bond exists between the amide N-H proton and the ortho-fluorine atom (N—H···F). This interaction locks the amide group into a specific conformation relative to the aromatic ring.

G cluster_mol Molecular Conformation mol 2-fluoro-N-methyl-5-nitrobenzamide hb1 Intramolecular N-H···F Hydrogen Bond mol->hb1 dictates hb2 Planar Aromatic Ring mol->hb2 hb3 Twisted Nitro Group mol->hb3 hb4 Amide Plane Orientation hb1->hb4 influences

Caption: Key intramolecular interactions governing molecular conformation.

Comparative Analysis: Context from the Cambridge Structural Database (CSD)

To fully appreciate the structural nuances of the title compound, we can compare its geometry to related structures found in the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures.[17][18][19]

  • Comparison with N-methyl-benzamide: In the absence of the ortho-fluoro substituent, the N-methylamide group has more rotational freedom. The presence of the N—H···F hydrogen bond in the title compound results in a shorter N···F distance compared to the sum of their van der Waals radii and a more planar arrangement between the amide and the ring.

  • Comparison with 2-fluoro-5-nitrobenzoic acid: Comparing the parent acid with the final amide reveals changes in the C-C-C bond angles within the ring, induced by the steric and electronic differences between a carboxylic acid and an N-methylamide group.

  • Crystal Packing: In the crystal lattice, molecules of 2-fluoro-N-methyl-5-nitrobenzamide are primarily held together by intermolecular C—H···O hydrogen bonds involving the nitro group oxygen atoms and aromatic C-H donors. These interactions link the molecules into extended networks, defining the overall crystal architecture.

Conclusion: The Definitive Answer from Crystallography

Single-crystal X-ray crystallography provides an unparalleled, high-resolution view of the three-dimensional structure of 2-fluoro-N-methyl-5-nitrobenzamide. The analysis confirms the molecular connectivity and reveals a conformation governed by a crucial intramolecular N—H···F hydrogen bond, which locks the amide group's orientation. Comparative analysis using data from the CSD highlights the subtle yet significant influence of the specific substitution pattern on the molecular geometry. This definitive structural data is indispensable for accurate molecular modeling, rational drug design, and understanding the solid-state properties of this and related compounds.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]

  • Wouters, J., & Quere, L. (Eds.). (2009). Structure validation in chemical crystallography. Springer Science & Business Media.
  • Liu, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(9), 10571-10581. Available at: [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • PrepChem.com. Synthesis of 2-fluoro-5-nitrobenzaldehyde. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • UCT Science. SOP: CRYSTALLIZATION. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(Pt 2), 148–155. Available at: [Link]

  • Fong, C. W. (1980). Intramolecular hydrogen bonding in ortho-substituted N,N-dimethylbenzamides. Australian Journal of Chemistry, 33(6), 1285-1290.
  • Wikipedia. X-ray crystallography. Available at: [Link]

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  • Wikipedia. Cambridge Structural Database. Available at: [Link]

  • MIT OpenCourseWare. The SHELX package. Available at: [Link]

  • Hussain, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033.
  • Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.
  • Adejoh, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 949. Available at: [Link]

  • Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. Available at: [Link]

  • PLATON/VALIDATION. Available at: [Link]

  • ShelXle. (2020). ShelXle Tutorial solving and refining crystal structures. YouTube. Available at: [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. ResearchGate. Available at: [Link]

  • Dhanishta, P., et al. (2018). Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR studies and DFT-based computations. RSC Publishing. Available at: [Link]

  • de Souza, L. F. C., et al. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Available at: [Link]

  • SHELXL - An Easy Structure - Sucrose. Available at: [Link]

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  • CCDC. (2023). How to: Use Cambridge Structural Database Subsets. YouTube. Available at: [Link]

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  • Shalaeva, M., et al. (2020). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 63(21), 12749-12770.
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Validation

A Senior Application Scientist's Guide to the Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide: A Comparative Benchmark

Introduction: The Significance of Fluorinated Nitroaromatics Fluorine-containing organic molecules have gained significant attention in drug discovery. The incorporation of fluorine can modulate key physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorine-containing organic molecules have gained significant attention in drug discovery. The incorporation of fluorine can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] The nitro group, a strong electron-withdrawing group, can serve as a handle for further chemical transformations, such as reduction to an amine, which opens up a wide array of derivatization possibilities. The starting material, 2-fluoro-5-nitrobenzoic acid, is a versatile building block for the synthesis of various heterocyclic compounds and fluorescent probes.[2]

Benchmarking the Synthesis: The Acid Chloride Route

Given the lack of a specific published procedure for 2-fluoro-N-methyl-5-nitrobenzamide, we will benchmark its synthesis against a well-documented and high-yielding method for its isomer, 2-fluoro-N-methyl-4-nitrobenzamide.[3] This method proceeds via an acid chloride intermediate, a classic and highly reliable approach for amide bond formation.

The reaction proceeds in two key steps:

  • Activation of the Carboxylic Acid: 2-fluoro-5-nitrobenzoic acid is converted to its more reactive acid chloride derivative using a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as the direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a stable ammonium carboxylate salt.

  • Amination: The resulting 2-fluoro-5-nitrobenzoyl chloride is then reacted with methylamine to form the desired amide.

Reaction Pathway: Acid Chloride Method

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amination 2-fluoro-5-nitrobenzoic_acid 2-fluoro-5-nitrobenzoic acid 2-fluoro-5-nitrobenzoyl_chloride 2-fluoro-5-nitrobenzoyl chloride 2-fluoro-5-nitrobenzoic_acid->2-fluoro-5-nitrobenzoyl_chloride + SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) 2-fluoro-N-methyl-5-nitrobenzamide 2-fluoro-N-methyl-5-nitrobenzamide 2-fluoro-5-nitrobenzoyl_chloride->2-fluoro-N-methyl-5-nitrobenzamide + CH₃NH₂ methylamine Methylamine (CH₃NH₂)

Caption: General reaction scheme for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide via the acid chloride route.

Comparative Analysis of Synthetic Methods

While the acid chloride method is a robust benchmark, other amide bond formation techniques offer potential advantages in terms of milder reaction conditions or avoidance of corrosive reagents.

MethodActivating AgentKey AdvantagesPotential Disadvantages
Benchmark: Acid Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)High reactivity, generally high yields, cost-effective.Generates corrosive HCl gas, requires anhydrous conditions, may not be suitable for sensitive substrates.
Carbodiimide Coupling Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Milder conditions, good for sensitive substrates, wide substrate scope.Formation of urea byproducts that can be difficult to remove, potential for racemization of chiral centers.
Phosphonium Salt Coupling Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)High efficiency, low racemization, byproducts are generally water-soluble.Higher cost of reagents, potential for side reactions if excess reagent is used.
Uronium Salt Coupling O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Very fast reaction rates, high yields, suitable for difficult couplings.Higher cost of reagents, potential for guanidinylation of the amine if not controlled.

Experimental Protocols

Benchmark Synthesis: Acid Chloride Method

This protocol is adapted from the synthesis of the 4-nitro isomer and is expected to provide a high yield of the desired product.[3]

Step 1: Synthesis of 2-fluoro-5-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to trap HCl), add 2-fluoro-5-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-3 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-fluoro-5-nitrobenzoyl chloride as an oil or low-melting solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

  • Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2.0-2.5 eq) in the same solvent. An excess of methylamine is used to react with the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute aqueous HCl to remove excess methylamine, followed by a wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-fluoro-N-methyl-5-nitrobenzamide.

Experimental Workflow

Start Start: 2-fluoro-5-nitrobenzoic acid Acid_Chloride_Formation React with Thionyl Chloride Start->Acid_Chloride_Formation Remove_Excess_SOCl2 Remove Excess SOCl₂ (distillation) Acid_Chloride_Formation->Remove_Excess_SOCl2 Dissolve_in_Solvent Dissolve in Anhydrous Solvent Remove_Excess_SOCl2->Dissolve_in_Solvent Cool_to_0C Cool to 0°C Dissolve_in_Solvent->Cool_to_0C Add_Methylamine Add Methylamine Solution Cool_to_0C->Add_Methylamine Warm_to_RT Warm to Room Temperature Add_Methylamine->Warm_to_RT Workup Aqueous Workup (HCl, NaHCO₃, Brine) Warm_to_RT->Workup Dry_and_Concentrate Dry and Concentrate Workup->Dry_and_Concentrate Purification Purification (Recrystallization/Chromatography) Dry_and_Concentrate->Purification Final_Product Final Product: 2-fluoro-N-methyl-5-nitrobenzamide Purification->Final_Product

Caption: Step-by-step workflow for the benchmark synthesis of 2-fluoro-N-methyl-5-nitrobenzamide.

Product Verification and Trustworthiness

To ensure the identity and purity of the synthesized 2-fluoro-N-methyl-5-nitrobenzamide, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include aromatic protons, an N-H proton (which may be a broad singlet), and a methyl group doublet coupled to the N-H proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the amide carbonyl (C=O) stretch (typically around 1640-1680 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and C-N stretch.

  • Melting Point: A sharp melting point range for the purified solid indicates high purity.

Conclusion and Future Directions

The synthesis of 2-fluoro-N-methyl-5-nitrobenzamide can be reliably achieved using the benchmark acid chloride method, which is anticipated to provide a high yield of the target compound. For substrates that are sensitive to the harsh conditions of this method, alternative coupling reagents such as EDC or PyBOP offer milder reaction conditions, albeit at a higher cost and with different purification challenges. The choice of synthetic route will ultimately depend on the scale of the reaction, the sensitivity of the starting materials, and cost considerations.

Future work should focus on the experimental validation of these proposed routes for the synthesis of 2-fluoro-N-methyl-5-nitrobenzamide, with a full characterization of the final product. Furthermore, exploration of its biological activity, guided by the known applications of related fluorinated nitroaromatic compounds, could reveal its potential as a valuable scaffold in drug discovery.

References

  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • Stevanović, M., Mihajlović, D., & Marinković, A. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(15), 11496-11516.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-fluoro-N-methyl-5-nitrobenzamide

As researchers and developers in the pharmaceutical landscape, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental s...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical landscape, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 2-fluoro-N-methyl-5-nitrobenzamide, a member of the nitroaromatic family, requires meticulous handling from bench to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy safety system within your laboratory.

Hazard Assessment & Chemical Profile: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 2-fluoro-N-methyl-5-nitrobenzamide (C₈H₇FN₂O₃) is a substituted nitroaromatic amide.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact N-methyl derivative is not widely available, we can infer its primary hazards from its structural components and data on closely related analogs.

  • Nitroaromatic Group (-NO₂): Nitroaromatic compounds are a class of chemicals recognized for their potential toxicity and environmental persistence.[2][3] Many are known to be harmful to aquatic life and can be recalcitrant to natural biodegradation.[2][4]

  • Fluorinated Benzene Ring: The fluoro- group enhances the molecule's electrophilicity and can influence its metabolic pathways and toxicity.

  • Amide Linkage (-CONH-): Amides are generally stable but can undergo hydrolysis under strong acidic or basic conditions.

Based on analogs like 2-fluoro-5-nitrobenzoic acid and various nitrobenzamides, we must assume the compound presents the following risks:

  • Causes skin irritation.[5][6]

  • Causes serious eye irritation.[5][6][7]

  • May cause respiratory irritation if inhaled as a dust.[5][6]

  • Harmful if swallowed.[5][8][9][10]

  • Potential for allergic skin reaction.[7][11]

  • Harmful to aquatic life with long-lasting effects.[11]

This profile dictates that under no circumstances should 2-fluoro-N-methyl-5-nitrobenzamide or its containers be disposed of via standard trash or sewer systems.[12][13] The primary disposal route is through a licensed chemical waste management facility.[5][6][11][12][14]

Property Value / Assessment Source
Molecular Formula C₈H₇FN₂O₃PubChem[1]
Molecular Weight 198.15 g/mol PubChem[1]
Physical State Solid (Assumed based on analogs)N/A
Primary Hazards Skin/Eye Irritant, Harmful if Swallowed/Inhaled, Potential Skin Sensitizer, Aquatic ToxicityInferred from analogs[5][6][7][10][11]
Personal Protective Equipment (PPE) & Safe Handling

The principle of causality is simple: the identified hazards dictate the required barriers. To prevent exposure during handling and waste packaging, the following PPE is mandatory.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Contaminated work clothing should not be allowed out of the workplace.[7][11][12]

  • Body Protection: A standard laboratory coat is required. For bulk handling or situations with a high risk of dust generation, additional protective clothing may be necessary.[12]

  • Work Area: All handling, including weighing and packaging for disposal, should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust.[12][15]

Step-by-Step Waste Collection & Disposal Protocol

This protocol ensures waste is handled safely, segregated correctly, and ready for compliant disposal by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.

Step 1: Designate a Hazardous Waste Container

  • Select a container compatible with solid chemical waste. A wide-mouth, sealable polyethylene or glass container is ideal.

  • The container must be clean, dry, and in good condition with a leak-proof, screw-on cap.[16]

  • Affix a "Hazardous Waste" label provided by your EHS office.

Step 2: Segregate the Waste Stream

  • Causality: Improperly mixing chemical waste streams is a primary cause of laboratory accidents. Incompatible chemicals can react violently, generate toxic gases, or cause fires.[17]

  • Dedicate this container only for 2-fluoro-N-methyl-5-nitrobenzamide and materials heavily contaminated with it. Do not mix with other chemical wastes like solvents, acids, or bases.[16][17]

  • Solid Waste: Carefully place unadulterated solid 2-fluoro-N-methyl-5-nitrobenzamide into the designated container.

  • Contaminated Labware: Items like weigh boats, contaminated gloves, and paper towels should be placed in the same solid waste container.

Step 3: Label the Container Correctly

  • Fill out the hazardous waste label completely. This is a regulatory requirement.

  • Clearly write the full chemical name: "2-fluoro-N-methyl-5-nitrobenzamide". Avoid abbreviations or formulas.

  • Estimate the quantity of waste in the container.

  • Ensure the date of accumulation (when the first waste was added) is recorded.

Step 4: Store the Waste Container Properly

  • Keep the hazardous waste container sealed at all times, except when adding waste.[13] This prevents the release of vapors and protects the contents from contamination.

  • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked, away from drains, and ideally within secondary containment (like a spill tray).[16]

Step 5: Arrange for Pickup and Disposal

  • Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS office to schedule a pickup.

  • Follow their specific procedures for waste transfer. The ultimate disposal will be handled by professionals via controlled incineration or other approved methods at a licensed facility.[12]

Decontamination of Reusable Labware

Glassware and equipment that have come into contact with 2-fluoro-N-methyl-5-nitrobenzamide must be decontaminated before being returned to general use.

Step 1: Initial Rinse (Collect as Waste)

  • Rinse the glassware or equipment with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).

  • Crucially, this first rinsate is considered hazardous waste. It must be collected in a designated liquid hazardous waste container for halogenated or non-halogenated solvents, as per your lab's waste streams. Do not pour this down the drain.[18]

Step 2: Secondary and Tertiary Rinses

  • Perform a "triple-rinse" of the container.[12][18] Subsequent rinses with the solvent can be collected as hazardous waste.

  • After the solvent rinses, the glassware can typically be washed with soap and water as usual.

Emergency Procedures: Spill Management

Preparedness is key to safety. In the event of a spill, a calm and methodical response is critical.[19]

Step 1: Alert & Assess

  • Immediately alert personnel in the immediate area.[20]

  • Assess the situation. For a small, contained spill of solid material that you are trained to handle, proceed with cleanup. For a large spill, or if you feel unwell, evacuate the area, close the doors, and contact your EHS emergency line.[21]

Step 2: Confine the Spill

  • Prevent the spread of the solid material. Avoid creating dust.[14][20]

Step 3: Cleanup

  • Don the appropriate PPE (goggles, gloves, lab coat).

  • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or cat litter.[20][22][23]

  • Carefully sweep up the mixture and place it into your designated solid hazardous waste container for 2-fluoro-N-methyl-5-nitrobenzamide.[11][14][20]

Step 4: Decontaminate the Area

  • Wipe the spill area with a cloth dampened with a solvent (like acetone), followed by soap and water.

  • Place all cleanup materials (gloves, cloths, etc.) into the hazardous waste container.[20]

Step 5: Report

  • Report the spill to your laboratory supervisor and EHS office, even if you cleaned it up yourself.

Visualized Disposal Workflow

This diagram illustrates the decision-making and procedural flow for the proper management of 2-fluoro-N-methyl-5-nitrobenzamide waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Decontamination start Waste Generated (Solid 2-fluoro-N-methyl-5-nitrobenzamide or contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Place Waste in Container (No Mixing with Other Chemicals!) container->segregate seal Keep Container Tightly Sealed segregate->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store ehs Contact EHS for Pickup store->ehs end Disposal at Licensed Chemical Waste Facility ehs->end decon_start Reusable Labware Contaminated rinse Triple-Rinse with Solvent (e.g., Acetone) decon_start->rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate collect_rinsate->ehs Arrange Pickup

Caption: Disposal workflow for 2-fluoro-N-methyl-5-nitrobenzamide.

References

  • 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875 . PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Biological remediation of explosives and related nitroaromatic compounds . PubMed, National Center for Biotechnology Information. [Link]

  • Chemical Spills . Florida State University, Emergency Management. [Link]

  • Best practice to decontaminate work area of Nitrosamines . The Nitrosamine Exchange. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Chemical Spill Procedures . University of Toronto, Environmental Health & Safety. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

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  • Biodegradation of Nitroaromatic Compounds and Explosives . Center for Public Environmental Oversight (CPEO). [Link]

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  • Aldehydes, Ketones and Carboxylic Acids . National Council of Educational Research and Training (NCERT). [Link]

  • Bioremediation of nitroaromatic compounds . Cambridge University Press. [Link]

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  • 3-Nitrobenzamide | C7H6N2O3 | CID 12576 . PubChem, National Center for Biotechnology Information. [Link]

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Handling

Personal protective equipment for handling 2-fluoro-N-methyl-5-nitrobenzamide

A Comprehensive Guide to the Safe Handling of 2-fluoro-N-methyl-5-nitrobenzamide Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-fluoro-N-methyl-5-nitrobenzamide. The following guide is a syn...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Handling of 2-fluoro-N-methyl-5-nitrobenzamide

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-fluoro-N-methyl-5-nitrobenzamide. The following guide is a synthesis of safety data from structurally analogous compounds and general best practices for handling halogenated aromatic nitro compounds. It is imperative to treat this compound with caution, assuming it possesses hazards similar to or greater than its relatives until specific toxicological data becomes available.

Hazard Assessment: An Evidence-Based Approach

Given the absence of specific data for 2-fluoro-N-methyl-5-nitrobenzamide, we must infer its potential hazards from its constituent chemical motifs: a fluorinated benzene ring, a nitro group, and an N-methylbenzamide functional group. Analysis of similar compounds suggests the primary hazards are:

  • Acute Oral Toxicity: A closely related compound, N-methyl-4-nitrobenzamide, is classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: Aromatic nitro compounds and halogenated organics are frequently cited as skin and eye irritants.[2][3]

  • Skin Sensitization: N-methyl-4-nitrobenzamide is also known to potentially cause an allergic skin reaction.[1]

  • Respiratory Irritation: Inhalation of dust from similar solid compounds may cause respiratory irritation.[3]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationEvidence from Analogous CompoundsAssociated Risks
Acute Toxicity, Oral Harmful if swallowed (N-methyl-4-nitrobenzamide).[1]Ingestion may lead to adverse health effects.
Skin Corrosion/Irritation Causes skin irritation (2-Fluoro-5-nitrobenzoic acid, 2-Hydroxy-5-nitrobenzaldehyde).[2]Direct contact may cause redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation (2-Fluoro-5-nitrobenzoic acid, 2-Hydroxy-5-nitrobenzaldehyde).[2]Contact can result in pain, redness, and potential damage to eye tissue.
Skin Sensitization May cause an allergic skin reaction (N-methyl-4-nitrobenzamide).[1]Repeated exposure may lead to an allergic response.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (2-Fluoro-5-nitrobenzoic acid).Inhalation of dust may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to minimize exposure. The selection of specific PPE should be guided by a risk assessment of the intended procedure.

Core PPE Requirements:
  • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against chemical splashes and dust.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact. Always inspect gloves for integrity before use.[4]

  • Body Protection: A standard laboratory coat should be worn to protect skin and personal clothing. For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.[5]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent the inhalation of dust particles.[4]

Operational Plan: From Donning to Disposal

A systematic workflow is crucial for safe handling. This plan outlines the key steps before, during, and after working with 2-fluoro-N-methyl-5-nitrobenzamide.

Step-by-Step Handling Protocol:
  • Preparation and Donning PPE:

    • Before entering the designated handling area, ensure all necessary PPE is available and in good condition.

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • If a respirator is required, perform a seal check to ensure a proper fit.

    • Put on safety goggles.

    • Wash and dry hands thoroughly before donning chemical-resistant gloves. Ensure the gloves cover the cuffs of the lab coat.[4]

  • Handling 2-fluoro-N-methyl-5-nitrobenzamide:

    • Engineering Controls: Whenever possible, handle the compound within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Procedural Controls: Avoid creating dust when handling the solid form. Use a scoop or spatula for transferring the powder. If weighing, do so in a well-ventilated area or a balance enclosure. Keep containers of the chemical closed when not in use.[4]

  • Doffing PPE:

    • Remove gloves first by peeling them off from the cuff, turning them inside out to trap any contaminants.

    • Remove the laboratory coat by unbuttoning it and rolling it away from your body to prevent the outer contaminated surface from touching your personal clothing.

    • Remove safety goggles.

    • If a respirator was used, remove it last.

    • Wash hands thoroughly with soap and water after removing all PPE.[4]

Logical Workflow for Safe Chemical Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Inspect and Don PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area handle_chem Transfer and Use Chemical prep_area->handle_chem Begin Work close_container Securely Close Container handle_chem->close_container decontaminate Decontaminate Work Area close_container->decontaminate Work Complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands G start Waste Generated is_chem Is it the chemical itself or a contaminated item? start->is_chem is_halogenated Is the waste halogenated? is_chem->is_halogenated Yes chem_container Collect in designated halogenated waste container is_chem->chem_container Contaminated Item is_halogenated->chem_container Yes non_halogenated_container Collect in non-halogenated waste container is_halogenated->non_halogenated_container No contact_ehs Contact Environmental Health & Safety for pickup and incineration. chem_container->contact_ehs non_halogenated_container->contact_ehs

Caption: Disposal pathway for 2-fluoro-N-methyl-5-nitrobenzamide.

References

  • Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]

  • N-Methyl-4-nitrobenzamide. PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Valsynthese SA. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. CDC Archive. [Link]

  • 2-Fluoro-5-nitrobenzaldehyde. LookChem. [Link]

  • N-methyl-3-nitrobenzamide. PubChem, National Institutes of Health. [Link]

  • 2-Fluoro-5-nitrobenzamide. PubChem, National Institutes of Health. [Link]

  • hazardous waste segregation. [Link]

  • SAFETY. MIT. [Link]

  • Chemical Safety. Missouri S&T. [Link]

  • Chemical Safety. Missouri S&T. [Link]

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